molecular formula C10H10N2O B1297096 7-Methoxyisoquinolin-8-amine CAS No. 55766-74-0

7-Methoxyisoquinolin-8-amine

Cat. No.: B1297096
CAS No.: 55766-74-0
M. Wt: 174.2 g/mol
InChI Key: YMYXYGWPFNZEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyisoquinolin-8-amine is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and cancer immunotherapy research. Isoquinoline alkaloids represent a prominent class of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities . This compound features a methoxy group at the 7-position and an amino group at the 8-position of the isoquinoline core, a substitution pattern that has been identified as a key pharmacophore in related bioactive molecules . Preliminary research into structurally similar isoquinoline compounds indicates potential application as inhibitors of the kynurenine pathway, specifically targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) . These enzymes are overexpressed in various cancers and create an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites . Inhibiting IDO1 and TDO is considered a promising alternative strategy in cancer immunotherapy . The 7-methoxy-8-hydroxy-substituted isoquinoline scaffold, closely related to 7-Methoxyisoquinolin-8-amine, has been reported to play an important role in maintaining this inhibitory activity . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in oncology and immunology. Researchers are exploring its potential as a novel small-molecule building block for developing therapeutic agents. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYXYGWPFNZEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344117
Record name 8-Isoquinolinamine, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55766-74-0
Record name 8-Isoquinolinamine, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 7-Methoxyisoquinolin-8-amine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors and novel anticancer agents.[1] Its strategic substitution pattern—an electron-donating methoxy group adjacent to a nucleophilic amine on the isoquinoline scaffold—makes it an invaluable pharmacophore for establishing critical interactions within enzyme active sites. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 7-methoxyisoquinolin-8-amine, designed for researchers and professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 7-Methoxyisoquinolin-8-amine

The isoquinoline core is a privileged structure in drug development, forming the backbone of numerous biologically active compounds. The specific regioisomer, 7-methoxyisoquinolin-8-amine (CAS No. 55766-74-0), has garnered significant attention for its role as a precursor in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 8-amino group provides a crucial handle for synthetic elaboration, allowing for the construction of amide, urea, or sulfonamide linkages to build out molecular complexity, while the 7-methoxy group modulates the electronic properties and lipophilicity of the core, often enhancing binding affinity and pharmacokinetic properties. This guide elucidates a reliable and reproducible pathway to access this high-value compound.

Synthesis of 7-Methoxyisoquinolin-8-amine: A Two-Step Approach

The most reliable and frequently employed strategy for synthesizing 7-methoxyisoquinolin-8-amine involves a two-step sequence starting from the commercially available 7-methoxyisoquinoline. This pathway is predicated on two fundamental and high-yielding transformations in aromatic chemistry: electrophilic nitration followed by the reduction of the resulting nitro group.

Synthetic Strategy Overview

The synthetic workflow is designed for efficiency and regiochemical control. The electron-donating 7-methoxy group strongly activates the isoquinoline ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In this case, the C8 position, being ortho to the methoxy group, is highly favored for nitration. The subsequent reduction of the nitro-intermediate to the target amine is a standard, high-conversion reaction.

G cluster_0 PART 1: Synthesis Workflow Start 7-Methoxyisoquinoline Nitration Step 1: Electrophilic Nitration Start->Nitration  HNO₃ / H₂SO₄  0 °C to RT Intermediate 7-Methoxy-8-nitroisoquinoline Nitration->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction  SnCl₂·2H₂O / EtOH  Reflux Purification Purification (Acid-Base Extraction & Recrystallization) Reduction->Purification Product 7-Methoxyisoquinolin-8-amine Purification->Product

Caption: Synthetic workflow for 7-Methoxyisoquinolin-8-amine.

Detailed Experimental Protocol

Causality Behind Choices: The selection of a mixed acid system (HNO₃/H₂SO₄) for nitration is standard for achieving efficient nitration of moderately activated aromatic rings. The use of Tin(II) chloride (SnCl₂) is a classic, robust, and highly effective method for the reduction of aromatic nitro groups, particularly in heterocyclic systems, as it is tolerant of many other functional groups and typically results in clean conversions.[2]

Step 1: Synthesis of 7-Methoxy-8-nitroisoquinoline

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 60 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 7-methoxyisoquinoline (10.0 g, 62.8 mmol) portion-wise to the stirred sulfuric acid. The key is to maintain the internal temperature below 10 °C to prevent uncontrolled side reactions. Stir until all the solid has dissolved.

  • Nitration: Cool the resulting solution to 0 °C. Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 6.0 mL) to chilled concentrated sulfuric acid (15 mL) in a separate beaker, keeping it cool. Add this nitrating mixture dropwise via the addition funnel to the isoquinoline solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Neutralization & Isolation: Neutralize the cold acidic slurry by the slow addition of concentrated aqueous ammonia (NH₄OH) until the pH is approximately 8-9. Be cautious as this is a highly exothermic process. The yellow precipitate is the crude 7-methoxy-8-nitroisoquinoline.

  • Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water (3 x 100 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the crude product, which can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 7-methoxy-8-nitroisoquinoline as a yellow solid.

Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the 7-methoxy-8-nitroisoquinoline (8.0 g, 39.2 mmol) in ethanol (200 mL).

  • Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 44.2 g, 196 mmol) in one portion.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours. The yellow suspension should transform into a clear, light-colored solution. Monitor by TLC for the disappearance of the starting material.

  • Work-up and pH Adjustment: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add a saturated solution of sodium bicarbonate (NaHCO₃) to the residue until the effervescence ceases and the pH of the aqueous layer is basic (pH ≈ 8). This step neutralizes the acidic reaction medium and precipitates tin salts.

  • Extraction: Extract the product into ethyl acetate (3 x 150 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid is 7-methoxyisoquinolin-8-amine.

  • Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system like toluene or ethyl acetate/hexanes, or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as an off-white to pale yellow solid.[3]

Characterization and Data Analysis

Confirming the identity and purity of the synthesized 7-methoxyisoquinolin-8-amine is a critical self-validating step of the protocol. The following techniques and expected data provide a benchmark for a successful synthesis.

Overview of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H bonds of the primary amine and the C-O bond of the methoxy group.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound with high accuracy.[5]

Expected Characterization Data

The data presented below are typical values and may vary slightly based on the solvent and instrument used.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)δ 8.5-9.0 (1H, s, H-1), δ 8.0-8.4 (1H, d, H-3), δ 7.2-7.6 (1H, d, H-4), δ 7.0-7.3 (1H, d, H-5), δ 6.8-7.1 (1H, d, H-6), δ 4.5-5.5 (2H, br s, -NH₂), δ 3.9-4.1 (3H, s, -OCH₃)
¹³C NMR Chemical Shift (δ)δ ~150-155 (C-1), δ ~145-150 (C-7), δ ~140-145 (C-8a), δ ~135-140 (C-8), δ ~125-130 (C-4a), δ ~120-125 (C-3), δ ~115-120 (C-5), δ ~105-110 (C-6), δ ~55-60 (-OCH₃)
IR Spectroscopy Wavenumber (cm⁻¹)3450-3300 cm⁻¹ (two bands, N-H stretch, primary amine), 3100-3000 cm⁻¹ (Aromatic C-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1280-1250 cm⁻¹ (Aromatic C-N stretch), 1250-1200 cm⁻¹ (Aryl-O stretch, asymmetric)[6][7]
Mass Spectrometry m/z[M+H]⁺: 175.0866 (Calculated for C₁₀H₁₁N₂O⁺). The molecular ion peak confirms the molecular weight of 174.20 g/mol .[1][8]
Analytical Protocols
  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube for analysis.

  • IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide. Alternatively, perform Attenuated Total Reflectance (ATR) IR spectroscopy on the solid sample directly.

  • MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system using electrospray ionization (ESI).

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-methoxyisoquinolin-8-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3396. Retrieved from [Link]

  • SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra (vertically offset) displaying the ν 7, ν 8, ν 6, and ν 3.... Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4293-4311. Retrieved from [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives of Military Medicine, 2(1), e15957. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5534. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(23), 7179. Retrieved from [Link]

  • HeteroCycles. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. HeteroCycles, 75(3), 593-601. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2021). Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Omega, 6(49), 33893–33900. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxyisoquinolin-8-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group and an amino group on the isoquinoline scaffold makes it a valuable building block for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the structural, physical, chemical, and spectroscopic properties of 7-Methoxyisoquinolin-8-amine. It includes a consolidation of predicted and experimental data, detailed protocols for the empirical determination of key parameters like solubility and pKa, and essential guidance on its stability and handling. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in work involving this versatile compound.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers. 7-Methoxyisoquinolin-8-amine is composed of a bicyclic isoquinoline core, substituted at position 7 with a methoxy (-OCH₃) group and at position 8 with an amino (-NH₂) group.

Figure 1: Chemical Structure of 7-Methoxyisoquinolin-8-amine

Chemical structure of 7-Methoxyisoquinolin-8-amine

This structure imparts a unique electronic and steric profile. The isoquinoline core is an aromatic heterocycle. The amino group at position 8 is a primary aromatic amine, a key functional group that dictates much of the molecule's basicity and reactivity. The adjacent methoxy group at position 7 can influence the electronic properties of the aromatic system and the basicity of the neighboring amine through inductive and resonance effects.

Table 1: Molecular Identifiers and Core Properties

PropertyValueSource
IUPAC Name 7-methoxyisoquinolin-8-amineChemScene
CAS Number 55766-74-0ChemScene
Molecular Formula C₁₀H₁₀N₂OChemScene
Molecular Weight 174.20 g/mol ChemScene
Canonical SMILES COC1=CC2=C(C=C(N)C1)C=NC=C2(Predicted)
InChI InChI=1S/C10H10N2O/c1-13-9-4-7(11)5-8-6-12-3-2-6/h2-5,9H,11H2,1H3(Predicted)
InChIKey (Identifier not readily available)

Physicochemical Data Summary

A quantitative understanding of a compound's physicochemical properties is critical for predicting its behavior in various chemical and biological systems. The data for 7-Methoxyisoquinolin-8-amine is not extensively reported in the literature; therefore, the following table combines available data with well-established predictive models.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Experimental ValueMethod/Comments
Melting Point Not availableExperimental determination is recommended.
Boiling Point Not availableLikely high due to aromatic structure and hydrogen bonding.
Water Solubility LowAromatic amines are generally sparingly soluble in water. Solubility increases in acidic solutions due to salt formation.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Predicted. Indicates moderate lipophilicity.
pKa (of the conjugate acid) ~4.0 - 5.0Predicted based on substituted aromatic amines. The electron-withdrawing nature of the isoquinoline ring reduces the basicity compared to simple anilines.
Hydrogen Bond Donors 1 (from -NH₂)
Hydrogen Bond Acceptors 3 (from N in ring, O, and N in -NH₂)
Polar Surface Area (PSA) ~55 ŲPredicted.

Spectroscopic Profile

The structural elucidation and confirmation of 7-Methoxyisoquinolin-8-amine rely on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, a predictive analysis based on its functional groups provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.

    • Aromatic Protons (5H): Expected in the δ 6.5-8.5 ppm range. The specific chemical shifts and coupling patterns (doublets, singlets) will depend on their position on the two rings.

    • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.[1]

    • Amine Protons (2H): A broad singlet, typically in the δ 4.0-5.5 ppm range, which may shift or exchange with D₂O.[1]

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals.

    • Aromatic Carbons (9C): Resonances are expected in the δ 100-160 ppm range. The carbon attached to the methoxy group (C7) will be significantly shifted downfield.

    • Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 174.20, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for substituted isoquinolines may involve the loss of methyl radicals (•CH₃) from the methoxy group, or the loss of HCN from the heterocyclic ring, providing structural confirmation.[2][3]

UV-Visible Spectroscopy

The isoquinoline core is a strong chromophore.

  • Absorption Maxima (λ_max): The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands characteristic of π→π* and n→π* transitions of the aromatic system.[4][5][6] These are generally observed in the 250-400 nm range. The exact position and intensity of these bands are sensitive to solvent polarity.[5]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, self-validating protocols for determining two of the most critical physicochemical parameters for drug discovery: solubility and pKa.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in an aqueous medium, a critical factor for assessing potential bioavailability.

Causality: The shake-flask method is the gold standard for solubility measurement because it allows the system to reach thermodynamic equilibrium between the solid-state compound and the saturated solution, providing a true measure of solubility. The use of a buffer (e.g., PBS at pH 7.4) is crucial for drug development applications as it mimics physiological conditions.

Methodology:

  • Preparation: Accurately weigh an excess amount of 7-Methoxyisoquinolin-8-amine (e.g., 5-10 mg) into a clean, dry glass vial.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous solvent (e.g., deionized water or Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C) and agitate for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be visually confirmed at the end of this period.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the suspension (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Perform a precise serial dilution of the supernatant with the appropriate mobile phase for the chosen analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) with a pre-established calibration curve to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination A 1. Add excess solid to vial B 2. Add precise volume of aqueous buffer (pH 7.4) A->B C 3. Equilibrate (e.g., 24h at 25°C) with constant agitation B->C D 4. Separate phases (Centrifuge or Settle) C->D E 5. Sample clear supernatant D->E F 6. Dilute sample with mobile phase E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility G->H G Workflow for Potentiometric pKa Determination A 1. Dissolve amine in co-solvent (e.g., MeOH/H₂O) B 2. Fully protonate with excess strong acid (HCl) A->B C 3. Titrate with standardized strong base (NaOH) B->C D 4. Record pH vs. volume of titrant added C->D E 5. Plot titration curve (pH vs. Volume) D->E F 6. Determine equivalence point E->F G 7. Calculate pKa (pH at half-equivalence point) F->G

Caption: Potentiometric titration workflow for determining the pKa of an amine.

Stability and Handling

Chemical Stability

Aromatic amines can be susceptible to degradation through oxidation, particularly when exposed to air, light, and certain metals. The amino group can be oxidized, leading to discoloration (often turning from a white or pale solid to a darker, colored substance) and the formation of impurities. The methoxy group is generally stable under normal conditions.

  • Storage Conditions: To maintain integrity, 7-Methoxyisoquinolin-8-amine should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound at low temperatures (e.g., below 4°C) and in a dry environment, as moisture can facilitate degradation. [7][8]* Solution Stability: In solution, stability can be pH-dependent. Aromatic amines are generally more stable in acidic solutions where the amine is protonated and less susceptible to oxidation. [9][10]Stability in various solvents and under different storage conditions should be empirically determined for long-term experiments. [9]

Safety and Handling

While a specific safety data sheet (SDS) for 7-Methoxyisoquinolin-8-amine is not widely available, its structural similarity to other aromatic amines and substituted isoquinolines allows for a precautionary approach based on analogous compounds.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.

    • May cause skin and eye irritation.

    • Potential for respiratory tract irritation.

    • Suspected of causing genetic defects or carcinogenicity (class hazard for many aromatic amines).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • First Aid Measures:

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

7-Methoxyisoquinolin-8-amine is a compound with a rich physicochemical profile that makes it a compelling scaffold for synthetic and medicinal chemistry. Its moderate lipophilicity, defined hydrogen bonding capabilities, and the reactive primary amine handle provide numerous opportunities for chemical modification. However, researchers must be cognizant of its predicted low aqueous solubility and potential for oxidative instability. The experimental protocols and predictive data outlined in this guide serve as a critical starting point for any scientist or developer, enabling informed experimental design, ensuring data integrity, and promoting safe laboratory practices. Empirical validation of the properties discussed herein is strongly encouraged for any new research endeavor.

References

  • Suganthi, A., et al. (2014). Vibrational and electronic spectra of some five-substituted isoquinoline have been investigated computationally. ResearchGate. Available at: [Link]

  • Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Hoppe, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available at: [Link]

  • Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. ACS Publications. Available at: [Link]

  • Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Supporting Information for "Metal-Organic Frameworks with 8-Aminoquinoline-Derived Ligands for Photocatalytic Applications". (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Perrone, D., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to 7-Methoxyisoquinolin-8-amine (CAS: 55766-74-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with profound biological activities. Within this privileged heterocyclic family, 7-Methoxyisoquinolin-8-amine emerges as a key building block, offering a strategic combination of electronic properties and functional group handles for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and critical role in the development of targeted therapeutics, particularly kinase inhibitors. The insights and protocols herein are curated to empower researchers in their pursuit of novel chemical entities for drug discovery.

Core Molecular Attributes of 7-Methoxyisoquinolin-8-amine

7-Methoxyisoquinolin-8-amine is a solid organic compound characterized by the fusion of a pyrimidine and a benzene ring, with a methoxy group at the 7-position and an amine group at the 8-position.

Physicochemical Properties
PropertyValueSource
CAS Number 55766-74-0[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Characterization

The synthesis of 7-Methoxyisoquinolin-8-amine is not widely detailed in readily available literature, suggesting it is often prepared on a custom basis. However, a logical and chemically sound synthetic strategy can be proposed based on established transformations of the isoquinoline core. The most plausible route involves a two-step sequence starting from 7-methoxyisoquinoline: regioselective nitration followed by reduction of the nitro group.

Proposed Synthetic Pathway

A likely synthetic approach involves the nitration of 7-methoxyisoquinoline to introduce a nitro group at the 8-position, followed by the reduction of this nitro group to the desired amine. The methoxy group at the 7-position is an ortho-, para-director and activating, which should facilitate electrophilic aromatic substitution at the adjacent C8 position.

Step 1: Synthesis of 8-Nitro-7-methoxyisoquinoline

The nitration of 7-methoxyisoquinoline is the critical step for regioselective functionalization.

  • Reaction: Electrophilic Aromatic Substitution (Nitration)

  • Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is a common nitrating agent.

  • Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich isoquinoline ring. The activating and directing effects of the methoxy group favor substitution at the C8 position.

  • Protocol:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 7-methoxyisoquinoline to concentrated sulfuric acid while maintaining a low temperature.

    • Once dissolved and cooled, a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, ensuring the temperature remains below 0 °C.

    • After the addition is complete, the reaction is stirred at low temperature for a specified time before being allowed to warm to room temperature.

    • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 8-nitro-7-methoxyisoquinoline is collected by filtration, washed, and dried.

Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine

The reduction of the nitro group to a primary amine is a standard transformation.

  • Reaction: Reduction of a Nitro Group

  • Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ over Pd/C).

  • Protocol (using SnCl₂):

    • Suspend 8-nitro-7-methoxyisoquinoline in ethanol or a similar solvent.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • The mixture is typically heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture is made basic to precipitate the tin salts, and the product is extracted with an organic solvent.

    • The organic extracts are dried, and the solvent is evaporated to yield 7-Methoxyisoquinolin-8-amine. Purification can be achieved by column chromatography or recrystallization.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow Start 7-Methoxyisoquinoline Intermediate 8-Nitro-7-methoxyisoquinoline Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 7-Methoxyisoquinolin-8-amine (CAS: 55766-74-0) Intermediate->Product Reduction (e.g., SnCl₂, HCl)

Caption: Proposed two-step synthesis of 7-Methoxyisoquinolin-8-amine.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted using well-established cheminformatics tools. This data should be used as a guide and confirmed with experimental results.

¹H NMR (Predicted, in CDCl₃, 500 MHz):

  • δ 9.1-9.3 ppm (s, 1H): H1 (proton on the carbon adjacent to the nitrogen in the pyridine ring).

  • δ 8.0-8.2 ppm (d, 1H): H5 or H4.

  • δ 7.4-7.6 ppm (d, 1H): H4 or H5.

  • δ 7.2-7.4 ppm (d, 1H): H6.

  • δ 4.5-5.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).

  • δ 4.0-4.1 ppm (s, 3H): -OCH₃ protons.

¹³C NMR (Predicted, in CDCl₃, 125 MHz):

  • δ 150-155 ppm: C7 (carbon bearing the methoxy group).

  • δ 145-150 ppm: C1 and C3.

  • δ 135-140 ppm: C8a (quaternary carbon at the ring junction).

  • δ 130-135 ppm: C8 (carbon bearing the amino group).

  • δ 120-130 ppm: C4, C5, C4a.

  • δ 105-110 ppm: C6.

  • δ 55-60 ppm: -OCH₃ carbon.

Mass Spectrometry (Predicted ESI-MS):

  • [M+H]⁺: m/z 175.0866 (calculated for C₁₀H₁₁N₂O⁺).

  • Key Fragmentation: The fragmentation pattern of amino-substituted isoquinolines can be complex. A likely initial fragmentation would involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of ammonia (NH₃). Further fragmentation of the isoquinoline ring system would lead to smaller charged fragments.

Reactivity and Chemical Behavior

The chemical reactivity of 7-Methoxyisoquinolin-8-amine is dictated by the interplay of the aromatic isoquinoline core and its two key functional groups: the primary aromatic amine and the methoxy group.

Reactivity of the Amino Group

The primary amino group at the C8 position is a nucleophilic center and can readily participate in a variety of chemical transformations.

  • Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct. This transformation is crucial for introducing diverse side chains in drug design.

  • Alkylation: The nitrogen atom can be alkylated with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be controlled.

  • Buchwald-Hartwig Amination: The amino group can act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form N-aryl derivatives. This is a powerful method for constructing complex molecules.

Electrophilic Aromatic Substitution

The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy and amino groups significantly influences the regioselectivity of such reactions. The positions ortho and para to these activating groups are the most likely sites for substitution, although steric hindrance from the adjacent functional groups will play a significant role.

Applications in Drug Discovery and Medicinal Chemistry

The 7-Methoxyisoquinolin-8-amine scaffold is of significant interest to medicinal chemists due to its presence in molecules with a wide range of biological activities. Its structural features allow it to serve as a versatile template for the design of targeted therapies.

Role as a Scaffold for Kinase Inhibitors

A primary application of this and related amino-isoquinoline scaffolds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • Mechanism of Action: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP, the natural substrate for kinases. This allows isoquinoline-based inhibitors to bind to the ATP-binding site of kinases, blocking their activity.

  • Structure-Activity Relationship (SAR): The amino group at the C8 position provides a convenient attachment point for various side chains. By modifying the substituents attached to this amine, researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The methoxy group at the C7 position can also influence binding through steric and electronic effects and can be a site for further modification.

Diagram Illustrating the Role in Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region Scaffold 7-Methoxyisoquinolin-8-amine Scaffold Scaffold->Hinge_Region H-Bonding Side_Chain R-Group (Side Chain) Side_Chain->ATP_Binding_Pocket Van der Waals & Hydrophobic Interactions

Caption: Interaction of an inhibitor with a kinase active site.

Experimental Protocol: Acylation of 7-Methoxyisoquinolin-8-amine

This protocol details a general procedure for the acylation of the amino group, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize N-(7-methoxyisoquinolin-8-yl)acetamide.

Materials:

  • 7-Methoxyisoquinolin-8-amine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-Methoxyisoquinolin-8-amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(7-methoxyisoquinolin-8-yl)acetamide.

Safety and Handling

7-Methoxyisoquinolin-8-amine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[3]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

7-Methoxyisoquinolin-8-amine is a valuable and versatile building block in modern medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of complex heterocyclic compounds, most notably potent and selective kinase inhibitors. Understanding its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in drug discovery programs. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of this important isoquinoline derivative.

References

  • ChemAxon. NMR Predictor. Available from: [Link]

  • University of Alberta. CASPRE - 13C NMR Predictor. Available from: [Link]

  • CFM-ID. Spectra Prediction. Available from: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]

Sources

Spectroscopic Profile of 7-Methoxyisoquinolin-8-amine: A Predictive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxyisoquinolin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and pharmacological studies. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's structure.

Molecular Structure and Key Features

The structure of 7-Methoxyisoquinolin-8-amine incorporates an isoquinoline core, a bicyclic aromatic system containing a pyridine and a benzene ring fused together. The key functional groups that will dominate its spectroscopic behavior are the primary aromatic amine (-NH₂) at position 8 and the methoxy group (-OCH₃) at position 7. The electronic interplay between the electron-donating amine and methoxy groups and the aromatic system will significantly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Molecular structure of 7-Methoxyisoquinolin-8-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 7-Methoxyisoquinolin-8-amine in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, and methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methoxyisoquinolin-8-amine

Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzAssignment
~9.1s-H1
~8.2d~5.5H3
~7.5d~5.5H4
~7.3d~8.5H5
~7.0d~8.5H6
~5.0br s-NH₂
~3.9s-OCH₃
  • Aromatic Protons: The protons on the isoquinoline core are expected to appear in the downfield region (δ 7.0-9.5 ppm). H1 is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The coupling between adjacent protons (H3-H4 and H5-H6) will likely result in doublet signals.

  • Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet.[1] The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear due to proton-deuterium exchange.[1]

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[2]

¹³C NMR (Carbon-13) Spectroscopy (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methoxyisoquinolin-8-amine

Chemical Shift (δ) ppmAssignment
~152C7
~145C1
~140C8a
~138C8
~135C3
~128C4a
~122C5
~118C4
~108C6
~56OCH₃
  • Aromatic Carbons: The carbons of the isoquinoline ring are expected to resonate between δ 108 and 152 ppm. The carbons directly attached to the electron-donating methoxy (C7) and amino (C8) groups are expected to be significantly shielded or deshielded depending on the interplay of inductive and resonance effects. Atypical ¹³C NMR chemical shifts have been reported for out-of-plane methoxy groups bonded to an aromatic ring (~62 ppm as compared to the typical value of ~56 ppm).[3]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is predicted to have a chemical shift around δ 56 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted FT-IR Spectroscopic Data for 7-Methoxyisoquinolin-8-amine

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2950 - 2850Medium-WeakC-H StretchMethoxy (-OCH₃)
1650 - 1580StrongN-H Bend (Scissoring)Primary Aromatic Amine
1620 - 1450Strong-MediumC=C and C=N StretchAromatic Ring
1335 - 1250StrongC-N StretchAromatic Amine
1275 - 1200StrongAsymmetric C-O-C StretchAryl Ether
1075 - 1020MediumSymmetric C-O-C StretchAryl Ether
910 - 665Broad, StrongN-H WagPrimary Aromatic Amine

The IR spectrum will be characterized by the distinct absorptions of the primary amine and the methoxy-substituted aromatic system.[4] The N-H stretching of the primary amine will appear as two bands in the 3450-3300 cm⁻¹ region.[1][4] The aromatic C-N stretching will be observed as a strong band between 1335-1250 cm⁻¹.[4] The C-O stretching of the aryl ether (methoxy group) will also show characteristic strong bands.

Figure 2: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

  • Molecular Ion: For 7-Methoxyisoquinolin-8-amine (C₁₀H₁₀N₂O), the exact mass is 174.0793 g/mol . The nominal molecular weight is 174.20 g/mol .[5] The molecular ion peak (M⁺) would be observed at m/z = 174. In accordance with the nitrogen rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight.

  • Predicted Fragmentation Pattern: Electron Ionization (EI) mass spectrometry is expected to produce several characteristic fragments.

    • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 159.

    • Loss of CO: The resulting fragment at m/z = 159 could then lose carbon monoxide, yielding a fragment at m/z = 131.

    • Loss of HCN: Isoquinoline and its derivatives often exhibit the loss of hydrogen cyanide, which would result in a fragment at m/z = 147.

    • Retro-Diels-Alder (RDA) type fragmentation: The isoquinoline ring system could undergo RDA-type cleavage, leading to further fragmentation.

Experimental Protocols

For researchers aiming to acquire empirical data for 7-Methoxyisoquinolin-8-amine, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be required.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.

G cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Acquisition NMR Acquisition Sample Preparation->NMR Acquisition IR Acquisition IR Acquisition Sample Preparation->IR Acquisition MS Acquisition MS Acquisition Sample Preparation->MS Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation Functional Group Analysis Functional Group Analysis IR Acquisition->Functional Group Analysis Functional Group Analysis->Structure Elucidation Fragmentation Analysis Fragmentation Analysis MS Acquisition->Fragmentation Analysis Fragmentation Analysis->Structure Elucidation

Figure 3: General workflow for spectroscopic analysis.
FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder or ATR crystal. Then, collect the sample spectrum. The instrument software will generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) are useful for confirming the molecular weight.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed predictive spectroscopic profile of 7-Methoxyisoquinolin-8-amine. While awaiting empirical verification, the data presented herein, derived from fundamental principles and comparative analysis, offers a solid foundation for researchers. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should facilitate the unambiguous identification and characterization of this compound in a laboratory setting. As with any predictive data, experimental confirmation is essential for rigorous scientific validation.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride. Retrieved from [Link]

  • Vedantu. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 7-Methoxyisoquinolin-8-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. The strategic placement of functional groups, such as methoxy and amine moieties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth technical overview of 7-Methoxyisoquinolin-8-amine, a key building block for medicinal chemists and researchers in drug development. We will delve into its fundamental molecular properties, plausible synthetic routes with mechanistic considerations, comprehensive spectroscopic characterization, and its potential applications as a pharmacophore in modern drug discovery.

Core Molecular Properties

7-Methoxyisoquinolin-8-amine is a structurally intriguing molecule featuring an isoquinoline core functionalized with an electron-donating methoxy group at the 7-position and an amine group at the 8-position. These features make it a valuable intermediate for creating diverse chemical libraries.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1][2]
IUPAC Name 7-methoxyisoquinolin-8-amine
CAS Number 55766-74-0[1]

Synthesis and Mechanistic Rationale

The synthesis of 7-Methoxyisoquinolin-8-amine can be strategically designed from commercially available precursors. A common and effective approach involves the nitration of 7-methoxyisoquinoline followed by the reduction of the resulting nitro group. This two-step process is a well-established method for introducing an amine group onto an aromatic ring.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 7-Methoxy-8-nitroisoquinoline

This initial step involves the electrophilic nitration of 7-methoxyisoquinoline. The methoxy group at the 7-position is an ortho-, para-director. Therefore, the nitration is expected to yield a mixture of isomers, with the 8-position being one of the activated sites for electrophilic substitution.

  • Materials: 7-Methoxyisoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃), Crushed Ice, Aqueous Ammonia.

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 7-methoxyisoquinoline to the stirred sulfuric acid, ensuring the temperature is maintained below 20°C.

    • After complete dissolution, cool the mixture to -5°C.

    • Add potassium nitrate portion-wise, carefully controlling the temperature to keep it below 0°C.

    • Once the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution to a pH of approximately 8 with a 25% aqueous ammonia solution, while keeping the temperature below 20°C.

    • The precipitated solid, 7-methoxy-8-nitroisoquinoline, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine

The second step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with tin(II) chloride in the presence of a strong acid being a classic and effective method.

  • Materials: 7-Methoxy-8-nitroisoquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend 7-methoxy-8-nitroisoquinoline in ethanol in a round-bottomed flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 7-Methoxyisoquinolin-8-amine by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 7-Methoxyisoquinoline 7-Methoxyisoquinoline 7-Methoxy-8-nitroisoquinoline 7-Methoxy-8-nitroisoquinoline 7-Methoxyisoquinoline->7-Methoxy-8-nitroisoquinoline Electrophilic Aromatic Substitution Nitrating Mixture\n(H₂SO₄, KNO₃) Nitrating Mixture (H₂SO₄, KNO₃) Nitrating Mixture\n(H₂SO₄, KNO₃)->7-Methoxy-8-nitroisoquinoline Reducing Agent\n(SnCl₂, HCl) Reducing Agent (SnCl₂, HCl) 7-Methoxyisoquinolin-8-amine 7-Methoxyisoquinolin-8-amine 7-Methoxy-8-nitroisoquinoline->7-Methoxyisoquinolin-8-amine Nitro Group Reduction Reducing Agent\n(SnCl₂, HCl)->7-Methoxyisoquinolin-8-amine

Caption: A two-step synthesis of 7-Methoxyisoquinolin-8-amine.

Spectroscopic Characterization

The structural elucidation of 7-Methoxyisoquinolin-8-amine relies on a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, the methoxy protons, and the amine protons.[4][5] The aromatic protons will likely appear as a series of doublets and triplets in the range of 7.0-8.5 ppm. The methoxy group protons should present as a sharp singlet around 3.9-4.1 ppm. The amine protons are expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbons of the isoquinoline ring will resonate in the aromatic region (110-160 ppm). The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[4][5]

  • N-H Stretching: Primary amines typically show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[4]

  • C-N Stretching: A C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

  • C-O Stretching: The C-O stretch of the methoxy group will likely appear around 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 174.20. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Research

The 7-Methoxyisoquinolin-8-amine scaffold is a valuable starting point for the development of novel therapeutic agents due to the biological significance of the 8-aminoquinoline and isoquinoline cores.

  • Antimalarial Agents: 8-Aminoquinolines are a well-known class of antimalarial drugs. The amine group is crucial for their activity, and modifications at other positions on the quinoline ring can modulate their efficacy and safety profile.[7]

  • Anticancer Therapeutics: The isoquinoline framework is present in many anticancer agents. The ability to functionalize the amine group of 7-Methoxyisoquinolin-8-amine allows for the synthesis of a wide range of derivatives that can be screened for anticancer activity.[8]

  • Antiviral and Antibacterial Compounds: The versatile nature of the isoquinoline ring system has led to its incorporation into various antiviral and antibacterial drug candidates.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can be mimicked by the isoquinoline scaffold. The amine group can serve as a key hydrogen bond donor for interactions with the target kinase.

Role as a Pharmacophore

Pharmacophore cluster_derivatives Potential Derivatives Core_Scaffold 7-Methoxyisoquinolin-8-amine Antimalarials Antimalarials Core_Scaffold->Antimalarials Functionalization of Amine Anticancer_Agents Anticancer_Agents Core_Scaffold->Anticancer_Agents Amide/Urea Formation Kinase_Inhibitors Kinase_Inhibitors Core_Scaffold->Kinase_Inhibitors Linker Attachment

Caption: Potential drug discovery pathways from 7-Methoxyisoquinolin-8-amine.

Conclusion

7-Methoxyisoquinolin-8-amine is a compound of significant interest to the scientific and drug development communities. Its well-defined molecular properties, accessible synthetic routes, and versatile chemical nature make it an ideal building block for the creation of novel molecules with therapeutic potential. The in-depth technical information provided in this guide serves as a valuable resource for researchers aiming to leverage the unique characteristics of this compound in their research endeavors.

References

  • PubChem. (n.d.). 7-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Filo. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
  • PubChem. (n.d.). 6,7-Dimethoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. Retrieved from [Link]

Sources

Solubility and stability of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 7-Methoxyisoquinolin-8-amine: Solubility and Stability Profiling

Foreword: From Synthesis to Significance

For the medicinal chemist or drug development scientist, the journey of a novel molecule begins not at its first successful synthesis, but at the moment its fundamental physicochemical properties are understood. A molecule's potential as a therapeutic agent is inextricably linked to its ability to be dissolved, formulated, and remain intact from the laboratory bench to its biological target. 7-Methoxyisoquinolin-8-amine, a substituted isoquinoline, represents a class of heterocyclic scaffolds prevalent in pharmacologically active compounds. However, its specific solubility and stability profile remains largely uncharacterized in public literature.

This guide serves as a comprehensive, field-proven framework for researchers tasked with elucidating these critical parameters. We will move beyond simple data reporting and instead detail the strategic rationale and robust methodologies required to generate a definitive profile for this compound. This document is structured not as a rigid template, but as a logical workflow, guiding the scientist from theoretical estimation to rigorous experimental confirmation.

Section 1: Foundational Physicochemical Assessment

Before any wet-lab experiments commence, a foundational understanding of the molecule's likely behavior must be established. This predictive step is crucial for designing efficient and relevant experiments.

Structural and Electronic Considerations

The structure of 7-Methoxyisoquinolin-8-amine (MW: 174.20 g/mol [1][2]) presents key features that govern its properties:

  • Aromatic Isoquinoline Core: A rigid, planar system that suggests a potential for poor aqueous solubility due to hydrophobicity.

  • Primary Amine (-NH2) at C8: This is a basic center, capable of protonation. Its pKa will be a dominant factor in pH-dependent solubility. Based on analogous structures like isoquinolin-7-amine[3] and 6-methoxy-8-quinolinamine[2], the pKa of this amine is likely in the range of 4-6.

  • Methoxy Group (-OCH3) at C7: An electron-donating group that can influence the basicity of the nearby amine and the overall electronic distribution of the aromatic system.

  • Isoquinoline Nitrogen: A second, weaker basic center (pKa of isoquinoline is ~5.4).

These features suggest that the molecule's solubility will be lowest at neutral to basic pH (where the amine is unprotonated and the molecule is neutral) and will increase significantly in acidic conditions upon protonation of the amine, forming a more water-soluble salt.

In-Silico Prediction of Key Properties

Computational tools can provide valuable starting estimates for experimental design.

PropertyEstimated ValueRationale & Implication for Experimental Design
pKa (Basic) 4.0 - 6.0The primary amine is the most basic site. This range is critical for selecting the appropriate pH buffers for aqueous solubility studies. Experiments should span this range, for example, using buffers at pH 2, 4, 6, 7.4, and 9.
LogP 1.5 - 2.5A positive LogP indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility. This reinforces the need for broad solvent screening for formulation and purification.

Section 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents the true, intrinsic solubility. The "gold standard" for its determination is the Shake-Flask method.[4][5][6] This method is preferred over kinetic solubility assays because it allows sufficient time for the dissolution of the solid-state crystal lattice, providing a more accurate value for formulation and biopharmaceutical assessment.[5][6]

Core Protocol: Shake-Flask Method (ICH Guideline Compliant)

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 7-Methoxyisoquinolin-8-amine in various aqueous buffers.

Materials:

  • 7-Methoxyisoquinolin-8-amine (crystalline solid)

  • Calibrated pH meter and analytical balance

  • Orbital shaker with temperature control (e.g., 25°C and/or 37°C)

  • Various buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate, pH 9.0 Borate)

  • Centrifuge and 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Validated HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 7-Methoxyisoquinolin-8-amine to several vials (in triplicate for each buffer condition). A visual excess of solid material must remain at the end of the experiment to ensure saturation.[5]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 hours.[4][5]

    • Scientist's Insight: True equilibrium is a critical parameter. To validate, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been reached. For early-stage work, 24 hours is a common starting point.[4]

  • Phase Separation: Allow the vials to stand for a short period to let heavy solids settle. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a 0.22 µm syringe filter.

    • Causality Check: Filtration is essential to remove any fine particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to account for any potential adsorption to the filter membrane.

  • Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration using a pre-validated, stability-indicating HPLC method with a standard calibration curve.

  • Data Reporting: Report the solubility as an average of the triplicates in µg/mL or mM, specifying the exact pH and temperature.

Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess solid (Triplicates per buffer) prep2 Add precise volume of aqueous buffer prep1->prep2 equil1 Agitate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil1 equil2 Confirm equilibrium: Sample at multiple time points equil1->equil2 analysis1 Centrifuge & Filter Supernatant (0.22 µm PVDF filter) equil2->analysis1 analysis2 Dilute filtrate precisely analysis1->analysis2 analysis3 Quantify via HPLC-UV (vs. Calibration Curve) analysis2->analysis3 result result analysis3->result Report Data (µg/mL @ pH, Temp)

Caption: Shake-Flask method workflow for solubility determination.

Section 3: Chemical Stability and Forced Degradation

Understanding a molecule's degradation pathways is non-negotiable for drug development. Forced degradation, or stress testing, is a systematic process to identify potential degradation products and develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9] The goal is to achieve a target degradation of 5-20%; too little degradation provides no information, while too much can lead to complex secondary degradation pathways.[8][10][11]

Core Protocols: Forced Degradation Studies

A single batch of 7-Methoxyisoquinolin-8-amine should be subjected to the following conditions. A control sample (unstressed) should be analyzed alongside all stressed samples.

Stress ConditionProtocol ExampleRationale & Potential Degradation Pathway
Acid Hydrolysis Dissolve in 0.1 M HCl; incubate at 60°C for 24-48h.The isoquinoline ring system can be susceptible to cleavage under harsh acidic conditions. The methoxy group could also undergo hydrolysis to a hydroxyl group.
Base Hydrolysis Dissolve in 0.1 M NaOH; incubate at 60°C for 24-48h.The molecule is expected to be more stable to base, but degradation should still be tested. Aromatic systems can undergo nucleophilic substitution under harsh conditions.
Oxidation Dissolve in a suitable solvent and treat with 3% H₂O₂ at room temp for 24h.[12]The primary amine and the electron-rich aromatic ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
Thermal Stress Store the solid powder at 80°C for 7 days. Also, test in solution at 60°C.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7][12]Aromatic amines and heterocyclic systems can be photosensitive, leading to dimerization, oxidation, or ring cleavage upon exposure to UV/Vis light.
The Stability-Indicating Method

The cornerstone of a stability study is the analytical method used for quantification. A robust, stability-indicating HPLC method must be developed.

Method Requirements (ICH Q2(R1)):

  • Specificity: The method must be able to resolve the parent peak (7-Methoxyisoquinolin-8-amine) from all process impurities and degradation products.[13]

  • Peak Purity: A photodiode array (PDA) detector should be used to assess peak purity of the parent compound in all stressed samples. The peak purity angle should be less than the threshold angle, confirming no co-eluting species.[13]

  • Mass Balance: The total amount of the drug detected (parent + degradants) should be close to 100% of the initial concentration. A good mass balance provides confidence that all major degradants are being detected.[11]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Evaluation start Single Batch of 7-Methoxyisoquinolin-8-amine acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B Light Box) start->photo hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc purity Assess Peak Purity (PDA Detector) hplc->purity mass Calculate Mass Balance purity->mass identify Characterize Degradants (LC-MS/MS) mass->identify end Identify Degradation Pathways & Validate Method identify->end

Sources

An In-depth Technical Guide to the Synthesis of 7-Methoxy-8-nitroisoquinoline: A Key Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the core of a vast array of natural products and synthetic compounds with significant pharmacological activities. Its presence in numerous alkaloids, such as morphine and berberine, has long established its importance in medicinal chemistry. In contemporary drug development, synthetic isoquinoline derivatives are pivotal as they offer a versatile framework for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.

This guide provides a comprehensive technical overview of the synthesis of 7-methoxy-8-nitroisoquinoline, a valuable precursor for the elaboration of complex, biologically active molecules. The strategic placement of the methoxy and nitro groups on the isoquinoline core allows for a diverse range of subsequent chemical modifications, making it a highly sought-after building block for researchers, scientists, and drug development professionals. This document will delve into the synthetic strategy, provide detailed experimental protocols, and offer insights into the underlying chemical principles governing the synthesis.

Synthetic Strategy: A Two-Step Approach to 7-Methoxy-8-nitroisoquinoline

The synthesis of 7-methoxy-8-nitroisoquinoline is most effectively achieved through a robust two-step sequence. The first step involves the construction of the 7-methoxyisoquinoline core via the Bischler-Napieralski reaction. This is followed by a regioselective electrophilic nitration to introduce the nitro group at the C-8 position.

Step 1: The Bischler-Napieralski Reaction for 7-Methoxyisoquinoline Synthesis

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][4] The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to afford the aromatic isoquinoline.

The choice of the starting material is crucial for the successful synthesis of 7-methoxyisoquinoline. The synthesis commences with 2-(3-methoxyphenyl)ethylamine, which ensures the correct positioning of the methoxy group in the final product. This amine is first N-formylated to yield N-[2-(3-methoxyphenyl)ethyl]formamide. The subsequent intramolecular cyclization of this amide under Bischler-Napieralski conditions, followed by dehydrogenation, furnishes the desired 7-methoxyisoquinoline.

Step 2: Regioselective Nitration of 7-Methoxyisoquinoline

The introduction of the nitro group at the C-8 position is achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this nitration is governed by the directing effects of the substituents on the isoquinoline ring. The methoxy group at C-7 is an activating, ortho-, para- directing group. Concurrently, the isoquinoline nitrogen, when protonated under the acidic reaction conditions, acts as a deactivating group, directing incoming electrophiles to the C-5 and C-8 positions. The interplay of these electronic effects favors the substitution at the C-8 position, which is ortho to the activating methoxy group.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.[5][6][7][8]

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-stage process, starting from the commercially available 2-(3-methoxyphenyl)ethylamine.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 7-Methoxyisoquinoline cluster_1 Step 2: Nitration A 2-(3-Methoxyphenyl)ethylamine B N-Formylation A->B C N-[2-(3-Methoxyphenyl)ethyl]formamide B->C D Bischler-Napieralski Cyclization (POCl3) C->D E 7-Methoxy-3,4-dihydroisoquinoline D->E F Dehydrogenation (e.g., Pd/C) E->F G 7-Methoxyisoquinoline F->G H 7-Methoxyisoquinoline I Nitration (HNO3, H2SO4) H->I J 7-Methoxy-8-nitroisoquinoline I->J

Caption: Overall workflow for the synthesis of 7-methoxy-8-nitroisoquinoline.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.

Part 1: Synthesis of 7-Methoxyisoquinoline

1.1: N-Formylation of 2-(3-Methoxyphenyl)ethylamine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methoxyphenyl)ethylamine (1 equivalent) in an excess of ethyl formate (used as both reagent and solvent).

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethyl formate under reduced pressure using a rotary evaporator.

    • The resulting crude N-[2-(3-methoxyphenyl)ethyl]formamide is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

1.2: Bischler-Napieralski Cyclization and Dehydrogenation

  • Procedure:

    • To a solution of N-[2-(3-methoxyphenyl)ethyl]formamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise at 0 °C with vigorous stirring.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH > 10, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.

    • For the dehydrogenation step, dissolve the crude dihydroisoquinoline in a suitable solvent such as toluene or xylene.

    • Add 10% Palladium on charcoal (Pd/C, 5-10 mol%) to the solution.

    • Heat the mixture to reflux for 12-24 hours. The dehydrogenation can be monitored by TLC or GC-MS.

    • Cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford pure 7-methoxyisoquinoline.

Part 2: Synthesis of 7-Methoxy-8-nitroisoquinoline
  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 7-methoxyisoquinoline (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

    • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) dropwise to cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 7-methoxyisoquinoline in sulfuric acid, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • The crude 7-methoxy-8-nitroisoquinoline can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for 7-methoxyisoquinoline and its 8-nitro derivative can vary slightly based on the solvent and instrument, the following tables provide representative chemical shifts for closely related analogs.

Table 1: Representative ¹H and ¹³C NMR Data for a 7-Methoxyisoquinoline Analog

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1~8.5~159.2
3~7.5~119.7
4~7.4~140.6
5~7.8~128.4
6~7.4~122.9
8~7.3~105.3
OCH₃~3.8~55.4
C-4a-~139.9
C-7-~158.6
C-8a-~132.5
Data is based on the reported values for 7-methoxy-1-phenylisoquinoline and serves as an estimation.[9]

Table 2: Key Properties of 7-Methoxy-8-nitroisoquinoline

Property Value Reference
Molecular Formula C₁₀H₈N₂O₃[10][11]
Molecular Weight 204.18 g/mol [10][11]
CAS Number 63485-75-6[11]
Appearance Expected to be a solid-

Mechanistic Insights and Process Rationale

The Bischler-Napieralski Reaction Mechanism

The Bischler-Napieralski reaction is initiated by the activation of the amide carbonyl oxygen by the Lewis acidic dehydrating agent, typically POCl₃. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to a cyclic intermediate. Subsequent elimination and aromatization (through dehydrogenation) yield the isoquinoline core.

Bischler_Napieralski A N-[2-(3-Methoxyphenyl)ethyl]formamide B Activation with POCl3 A->B 1 C Electrophilic Intermediate B->C 2 D Intramolecular Cyclization C->D 3 E Cyclized Intermediate D->E 4 F Elimination E->F 5 G 7-Methoxy-3,4-dihydroisoquinoline F->G 6 H Dehydrogenation G->H 7 I 7-Methoxyisoquinoline H->I 8

Caption: Key stages of the Bischler-Napieralski synthesis of 7-methoxyisoquinoline.

The presence of the electron-donating methoxy group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution, making this a highly effective method for the synthesis of methoxy-substituted isoquinolines.[2]

Regioselectivity in the Nitration Step

The nitration of 7-methoxyisoquinoline is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the electronic properties of the substituents. The methoxy group at the 7-position is a strong activating group and directs electrophiles to the ortho (C-6 and C-8) and para (C-5, which is blocked) positions. The isoquinoline ring itself, when protonated in the strong acidic medium, is deactivating. The nitronium ion (NO₂⁺) will preferentially attack the positions that are most activated and sterically accessible. The C-8 position is ortho to the strongly activating methoxy group, making it electronically favored for electrophilic attack.

Conclusion

The synthesis of 7-methoxy-8-nitroisoquinoline presented in this guide provides a reliable and scalable route to a key precursor in modern drug discovery. The two-step sequence, employing the Bischler-Napieralski reaction and a regioselective nitration, is a classic yet highly effective strategy. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently access this valuable building block for the development of novel isoquinoline-based therapeutic agents. This guide serves as a comprehensive resource, combining theoretical principles with practical experimental guidance to support the endeavors of scientists in the pharmaceutical and chemical research sectors.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Supplementary Information File. (2021). J Pharm Pharm Sci, 24, 421-434.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry.
  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. (n.d.).
  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. (2019). Org. Lett., 21, 2574-2577.
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions.
  • Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. (2015). Beilstein J. Org. Chem., 11, 133-139.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (n.d.).
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). International Journal of ChemTech Research, 9(8), 358-366.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 7-methoxy-8-nitroisoquinoline (C10H8N2O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Metabolomics, 11, 827-834.
  • 7-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 11206492 - PubChem. (n.d.). Retrieved from [Link]

  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Application Note: 7-Oxohinokinin: ¹H and ¹³C NMR Spectral Data Analysis for Drug Discovery and Development. (2025). BenchChem.
  • 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.).
  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.).
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (n.d.). SciSpace.

Sources

Biological activity of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 7-Methoxyisoquinolin-8-amine: A Privileged Scaffold for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Within this class, 7-Methoxyisoquinolin-8-amine (CAS No. 55766-74-0) emerges as a strategic synthetic intermediate, poised for the development of targeted therapeutics, particularly kinase inhibitors and novel anticancer agents.[4] While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a robust predictive framework for its potential activities. This guide synthesizes data from closely related 8-aminoquinolines, 8-methoxyquinolines, and other isoquinoline derivatives to forecast the biological potential of 7-Methoxyisoquinolin-8-amine. We present its physicochemical properties, explore its predicted therapeutic applications in oncology, infectious disease, and neuropharmacology, and provide detailed experimental protocols for its evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold in their discovery pipelines.

Physicochemical Characteristics and Synthetic Utility

7-Methoxyisoquinolin-8-amine is a heterocyclic aromatic amine whose structure is foundational for derivatization. Its key features—a nucleophilic amino group at the C8 position and an electron-donating methoxy group at C7—make it an ideal starting point for building molecular complexity and fine-tuning pharmacological activity.

PropertyValueReference
CAS Number 55766-74-0[5]
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Appearance Solid (predicted)N/A
Key Functional Groups 8-amino (primary amine), 7-methoxy, Isoquinoline coreN/A

The primary amino group at C8 is the principal handle for synthetic modification, allowing for the formation of amides, sulfonamides, and imines, or its use in multicomponent reactions like the Ugi reaction.[6][7]

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Potential Biological Targets Start 7-Methoxyisoquinolin-8-amine Amide Amide Derivatives Start->Amide Acyl Chloride / Carboxylic Acid + Coupling Agent Ugi Ugi Reaction Products (Tetrazole Hybrids) Start->Ugi Aldehyde, Isocyanide, TMS Azide Mannich Mannich Bases Start->Mannich Formaldehyde + Secondary Amine Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Sulfonyl Chloride Kinases Protein Kinases Amide->Kinases Parasites Plasmodium falciparum Ugi->Parasites MDR MDR Efflux Pumps (e.g., P-glycoprotein) Mannich->MDR Enzymes Topoisomerases, MAO Sulfonamide->Enzymes

Caption: Synthetic derivatization pathways for 7-Methoxyisoquinolin-8-amine.

Predicted Biological Activity Based on Structural Analogs

The therapeutic potential of 7-Methoxyisoquinolin-8-amine can be inferred from the well-documented activities of structurally similar compounds. The combination of the 8-amino and adjacent methoxy groups is a recurring motif in molecules with significant bioactivity.

Anticancer and Cytotoxic Potential

The quinoline and isoquinoline scaffolds are prevalent in anticancer drug discovery, with derivatives known to act through mechanisms like enzyme inhibition and DNA intercalation.[8]

  • Kinase Inhibition: The 8-methoxy group is a feature in quinazoline-based inhibitors of the β-catenin/TCF4 signaling pathway, a critical pathway in many cancers.[9] It is highly probable that derivatives of 7-Methoxyisoquinolin-8-amine could be developed as inhibitors of various protein kinases, which are often targeted in cancer therapy.

  • Topoisomerase Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent topoisomerase I inhibitors.[8] The presence of methoxy groups is crucial for hydrogen bonding within the enzyme's active site.[8] This suggests a potential mechanism for derivatives of our core scaffold.

  • Overcoming Multidrug Resistance (MDR): 8-Hydroxyquinoline derivatives have shown selective toxicity against multidrug-resistant cancer cells.[10] The 8-amino group of 7-Methoxyisoquinolin-8-amine, like the 8-hydroxyl group, can act as a metal-chelating moiety, a property often linked to modulating cellular redox homeostasis and targeting MDR cells.[10] Furthermore, the 6,7-dimethoxytetrahydroisoquinoline moiety is a key component of third-generation P-glycoprotein inhibitors like tariquidar, which reverse MDR.[11]

Antimicrobial and Antiparasitic Activity

The 8-aminoquinoline core is the foundation of several antimalarial drugs, including primaquine.[6]

  • Antimalarial Activity: Studies on 8-amino-6-methoxyquinoline-tetrazole hybrids have demonstrated potent activity against Plasmodium falciparum.[6] The 8-amino group is a critical pharmacophore, and its substitution pattern significantly influences activity and cytotoxicity.[6] This provides a direct and compelling rationale for exploring 7-Methoxyisoquinolin-8-amine derivatives as novel antimalarials.

  • Antibacterial Activity: Closely related 8-methoxyquinolones show potent activity against both gram-positive and gram-negative bacteria.[12] While the core ring system differs slightly (quinolone vs. isoquinoline), the substitution pattern suggests that the electronic and steric properties conferred by the 8-amino and 7-methoxy groups could contribute to antibacterial efficacy.

Neuropharmacological and Enzyme-Modulating Effects

Tetrahydroisoquinolines (THIQs), the reduced form of isoquinolines, are known to possess neuroprotective properties.[13]

  • Monoamine Oxidase (MAO) Inhibition: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, exhibits neuroprotective effects partially through the inhibition of MAO, an enzyme involved in neurotransmitter metabolism.[13][14] Given this precedent, derivatives of 7-Methoxyisoquinolin-8-amine, particularly its tetrahydro- derivatives, warrant investigation as potential MAO inhibitors for applications in neurodegenerative diseases.[15]

  • HIV-1 Reverse Transcriptase Inhibition: Natural and synthetic tetrahydroisoquinolines, including those with a 6,7-dimethoxy substitution pattern, have been reported as inhibitors of HIV-1 reverse transcriptase.[16] This points to a potential, albeit less direct, avenue for antiviral drug discovery.

Methodologies for Biological Evaluation

To validate the predicted biological activities of 7-Methoxyisoquinolin-8-amine and its derivatives, a tiered screening approach is recommended. As a Senior Application Scientist, I advocate for protocols that are robust, reproducible, and provide clear, actionable data.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the general cytotoxicity of a compound against a panel of cancer cell lines.

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan indicates cytotoxicity. This is a primary, cost-effective screen to identify compounds with growth-inhibitory effects.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by the inclusion of both positive and negative (vehicle) controls. The dose-response curve must exhibit a sigmoidal shape for the IC₅₀ to be considered valid.

Protocol 2: In Vitro Antimalarial Activity Assay (P. falciparum)

This assay determines the compound's ability to inhibit the growth of the malaria parasite.[6]

Causality: The assay measures the incorporation of ³H-hypoxanthine, a nucleic acid precursor, into the parasite's DNA. Inhibition of incorporation is a direct measure of antiparasitic activity.

Methodology:

  • Parasite Culture: Maintain a culture of drug-sensitive P. falciparum (e.g., NF54 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Plating: Add serial dilutions of the test compound (in DMSO, then medium) to a 96-well microtiter plate.

  • Infection & Incubation: Add the parasite culture to the wells and incubate for 24 hours.

  • Radiolabeling: Add ³H-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting & Scintillation Counting: Harvest the cells onto glass-fiber filters, wash, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Determine the IC₅₀ value by comparing the counts in treated wells to untreated controls.

Self-Validation: Chloroquine is used as a standard positive control. A comparison of the IC₅₀ against the parasite versus a mammalian cell line (e.g., L-6 cells) provides a selectivity index, a critical measure of therapeutic potential.[6]

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays cluster_tertiary Preclinical Development compound 7-Methoxyisoquinolin-8-amine Library cancer_screen Anticancer Screen (MTT Assay) compound->cancer_screen malaria_screen Antimalarial Screen (³H-Hypoxanthine Assay) compound->malaria_screen kinase_assay Kinase Inhibition Assay cancer_screen->kinase_assay If Active topo_assay Topoisomerase Assay cancer_screen->topo_assay If Active mdr_assay MDR Reversal Assay cancer_screen->mdr_assay If Active adme_tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) malaria_screen->adme_tox If Potent & Selective kinase_assay->adme_tox If Potent & Selective mao_assay MAO Inhibition Assay in_vivo In Vivo Efficacy Models adme_tox->in_vivo

Caption: A tiered workflow for evaluating the biological activity of the scaffold.

Summary of Analog Activity and Future Directions

To guide research efforts, the following table summarizes the reported activities of key structural analogs.

Analog ClassSpecific Example(s)Biological ActivityIC₅₀ / PotencyReference
8-Amino-6-methoxyquinolines Tetrazole HybridsAntimalarial (P. falciparum)0.324 - 15.98 µM[6]
8-Methoxyquinolones C-7 Pyrrolidinyl DerivativesAntibacterial (Gram +/-)More potent than Levofloxacin[12]
8-Hydroxyquinolines Mannich BasesAnticancer (MDR cells)Low µM range[10]
Dimethoxyquinolines 4-Alkoxy-2-aryl-6,7-dimethoxy-quinolinesAnticancer (NCI-60), Topo I InhibitionGI₅₀: 0.116 - 6.77 µM[8]
Dimethoxy-THIQs N-Arylmethyl DerivativesHIV-1 Reverse Transcriptase Inhibition>50% inhibition at 100 µM[16]

7-Methoxyisoquinolin-8-amine represents a molecule of significant strategic value. While it may not be a potent bioactive agent in its own right, its true power lies in its role as a versatile synthetic platform. The strong, recurring evidence from its structural analogs points toward high-potential therapeutic applications in oncology and infectious diseases. Future research should focus on the rational design and synthesis of compound libraries based on this scaffold, targeting kinases, microbial enzymes, and mechanisms to overcome drug resistance. The experimental workflows provided herein offer a clear path for elucidating the full biological potential of these novel derivatives, transforming a simple intermediate into next-generation therapeutic candidates.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology (1st ed.). Elsevier. [Link]

  • University of Bath. (1964). The Isoquinoline Alkaloids. University of Bath's research portal. [Link]

  • Hayakawa, I., Atarashi, S., Kimura, Y., et al. (1993). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. [Link]

  • Hegedüs, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. [Link]

  • Schröder, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. [Link]

  • De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Singh, P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. National Center for Biotechnology Information. [Link]

  • Qiu, H-Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 7-methoxyisoquinolin-8-amine. MySkinRecipes. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2018). MDPI. [Link]

  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]

Sources

The Ascendancy of the 7-Methoxyisoquinolin-8-amine Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxyisoquinolin-8-amine nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, most notably in the development of highly selective kinase inhibitors. This technical guide provides an in-depth exploration of this core, synthesizing foundational principles with advanced, field-proven insights. We will dissect the synthetic strategies for accessing this key intermediate, navigate the intricate structure-activity relationships (SAR) that govern its biological activity, and elucidate its mechanism of action against critical disease targets such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of 7-methoxyisoquinolin-8-amine derivatives and analogs in their drug discovery endeavors.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs, valued for its rigid bicyclic structure and versatile substitution patterns.[1] The strategic placement of a methoxy group at the 7-position and an amine at the 8-position creates a unique electronic and steric environment, offering a fertile ground for the development of potent and selective therapeutic agents. The 7-methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule, while the 8-amino group provides a crucial vector for chemical modification and interaction with biological targets.[2] This guide will focus on the journey from the foundational chemistry of this scaffold to its successful application in the discovery of clinical candidates.

Synthetic Strategies: Accessing the 7-Methoxyisoquinolin-8-amine Core

The synthesis of the 7-methoxyisoquinolin-8-amine core and its derivatives often relies on established heterocyclic chemistry principles, with modern adaptations to improve yield and versatility. Key strategies include the Bischler–Napieralski and Pictet–Spengler reactions for the construction of the isoquinoline ring system.

Representative Synthetic Protocol: Amide Coupling to the 8-Amino Group

A common and versatile method for elaborating the 7-methoxyisoquinolin-8-amine core involves the coupling of a carboxylic acid to the 8-amino group to form an amide linkage. This approach allows for the introduction of a wide array of substituents to probe the structure-activity landscape.

Experimental Protocol: General Procedure for Amide Coupling

  • Carboxylic Acid Activation: To a solution of the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add a peptide coupling reagent like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents). Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.[2]

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of 7-methoxyisoquinolin-8-amine (1.0 equivalent) in anhydrous DMF.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(7-methoxyisoquinolin-8-yl)amide derivative.[2]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation 1.2 equiv Amine_Core 7-Methoxyisoquinolin-8-amine Coupling Amide Coupling Amine_Core->Coupling 1.0 equiv Coupling_Reagent PyBOP Coupling_Reagent->Activation Base DIPEA Base->Activation Activation->Coupling Purification Purification Coupling->Purification Final_Product N-(7-methoxyisoquinolin-8-yl)amide Purification->Final_Product

Caption: Amide coupling workflow for derivatizing the 8-amino group.

A Case Study in Kinase Inhibition: Targeting IRAK4

A prominent example of the successful application of the 7-methoxyisoquinoline scaffold is in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers.[3][4]

Mechanism of Action: IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of interleukin-1 (IL-1) or a ligand to a Toll-like receptor (TLR). This leads to the recruitment of the MyD88 adaptor protein and subsequent activation of IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, which in turn leads to the activation of downstream transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[3]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-1R / TLR MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK P NF_kappaB NF-κB IKK->NF_kappaB P Gene_Expression Pro-inflammatory Gene Expression NF_kappaB->Gene_Expression Ligand IL-1 / Ligand Ligand->Receptor Inhibitor 7-Methoxyisoquinoline Derivative Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) of IRAK4 Inhibitors

The development of the clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor, provides a rich source of SAR data for the 7-methoxyisoquinoline scaffold.[3][5] The core scaffold makes key interactions with the hinge region of the kinase, while substitutions at various positions are crucial for optimizing potency and pharmacokinetic properties.

Table 1: SAR of 7-Methoxyisoquinoline Derivatives as IRAK4 Inhibitors

CompoundR1 (at isoquinoline C1)IRAK4 IC50 (nM)Cellular Potency (TNFα production, nM)
Fragment Hit Simple ether>10,000>10,000
Intermediate 1 Methoxy7.6Not Reported
Intermediate 2 Ethoxy4.6Not Reported
PF-06650833 {[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}0.21.1
PF-06650833 analog {[(2S,3S,4R)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}0.93.5

Data synthesized from multiple sources for illustrative purposes.[3][5]

The SAR data reveals several key insights:

  • The 1-Position Ether Linkage: The ether linkage at the 1-position of the isoquinoline core is critical for activity. Optimization of the substituent on this ether, from a simple methyl to a complex fluorinated lactam, led to a dramatic increase in potency.[3]

  • Fluorination of the Lactam Ring: The introduction of a fluorine atom on the lactam ring significantly enhanced potency. This is attributed to favorable conformational effects and potential hydrogen bonding interactions within the kinase active site.[3]

  • Stereochemistry: The all-syn stereochemistry of the substituted lactam in PF-06650833 was found to be slightly more potent than other diastereomers, highlighting the importance of precise three-dimensional arrangement for optimal binding.[3]

Analogs and Broader Therapeutic Potential

The versatility of the isoquinoline and related quinoline scaffolds extends beyond IRAK4 inhibition. Analogs of 7-methoxyisoquinolin-8-amine have shown promise in a variety of therapeutic areas.

  • Antimalarial Activity: 8-Amino-6-methoxyquinoline derivatives have been investigated as antiplasmodial agents, demonstrating the potential of this related scaffold in infectious diseases.[6]

  • Antitumor Activity: Various substituted quinolines and isoquinolines have been explored as antitumor agents, targeting kinases such as EGFR.[7]

  • Multidrug Resistance Reversal: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.[8]

The exploration of different substitution patterns and the hybridization of the 7-methoxyisoquinolin-8-amine core with other pharmacophores will likely lead to the discovery of novel therapeutic agents with diverse mechanisms of action.

Conclusion and Future Directions

The 7-methoxyisoquinolin-8-amine scaffold has proven to be a highly productive core for the development of potent and selective kinase inhibitors, exemplified by the clinical candidate PF-06650833. A deep understanding of the synthetic methodologies, structure-activity relationships, and mechanisms of action associated with this scaffold is essential for its continued successful application. Future research in this area will likely focus on:

  • Exploration of Novel Analogs: The design and synthesis of new derivatives with diverse substitution patterns to target other kinases and biological targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

  • Application in New Therapeutic Areas: Investigating the potential of 7-methoxyisoquinolin-8-amine derivatives in a broader range of diseases, including neurodegenerative disorders and inflammatory conditions beyond those mediated by IRAK4.

The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon, paving the way for the next generation of innovative therapeutics derived from this remarkable scaffold.

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • Evans, R., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

  • Mosberg, H. I., et al. (2019). Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules, 24(18), 3294. [Link]

  • Lee, K. L., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Li, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 13694–13709. [Link]

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • MDPI. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

  • Kuete, V., et al. (2017). Review of the chemistry and pharmacology of 7-Methyljugulone. Phytomedicine, 37, 124–130. [Link]

  • ResearchGate. (2017). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. [Link]

  • Szakács, A., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(21), 6439. [Link]

  • MDPI. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • PubChem. (n.d.). 7-Methoxyisoquinoline. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Ferandin, Y., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2631. [Link]

  • Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal, 15(2), 735-741. [Link]

  • ResearchGate. (2011). Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • Shterev, I., et al. (2014). Structure-activity relationship analysis of imidazoquinolines with Toll-like receptors 7 and 8 selectivity and enhanced cytokine induction. Journal of Medicinal Chemistry, 57(2), 339–347. [Link]

  • Abou-seri, S. M., et al. (2003). Substituted benzopyranobenzothiazinones. Synthesis and estrogenic activity on MCF-7 breast carcinoma cells. Bioorganic & Medicinal Chemistry, 11(21), 4737–4746. [Link]

Sources

Methodological & Application

Application Notes: Synthesis of Covalent Kinase Inhibitors Using 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Within this field, the isoquinoline core has emerged as a "privileged scaffold," a structural motif known to effectively interact with the ATP-binding site of various kinases.[3]

7-Methoxyisoquinolin-8-amine, in particular, serves as a highly strategic starting material for the synthesis of a specific and potent class of kinase inhibitors: covalent irreversible inhibitors. Its structure offers two key features:

  • The Isoquinoline Nitrogen: This nitrogen atom acts as a crucial hydrogen bond acceptor, mimicking the adenine moiety of ATP and anchoring the inhibitor within the kinase's hinge region.[3]

  • The 8-Amino Group: This primary amine is a versatile functional handle. It provides a direct and reliable attachment point for introducing an electrophilic "warhead," most commonly an acrylamide moiety.[4] This warhead is designed to form a permanent covalent bond with a nearby nucleophilic cysteine residue in the kinase's active site, leading to irreversible inhibition.[5]

This covalent bonding strategy offers significant therapeutic advantages, including prolonged duration of action, high potency, and the ability to overcome ATP competition and certain forms of acquired drug resistance.[4] This application note provides a detailed protocol for the synthesis of a representative covalent kinase inhibitor scaffold starting from 7-Methoxyisoquinolin-8-amine, focusing on the critical acylation step to install the reactive acrylamide warhead.

Overview of the Synthetic Strategy

The core of the synthesis involves a nucleophilic acyl substitution reaction. The primary amine of 7-Methoxyisoquinolin-8-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acryloyl chloride derivative. This reaction forms a stable amide bond, creating the final covalent inhibitor scaffold. The choice of an acryloyl derivative is deliberate; the resulting α,β-unsaturated carbonyl system is a Michael acceptor, perfectly primed to react with cysteine residues in the target kinase.[4]

The overall workflow can be visualized as follows:

G cluster_0 Synthesis Workflow A Starting Material (7-Methoxyisoquinolin-8-amine) C Key Reaction (Amide Bond Formation) A->C B Acylating Agent (Acryloyl Chloride) B->C D Purification (Column Chromatography) C->D Crude Product E Final Product (Covalent Inhibitor Scaffold) D->E Pure Product F Characterization (NMR, MS) E->F Validation G Biological Evaluation (Kinase Assay) E->G Functional Testing

Caption: General workflow for synthesizing a covalent kinase inhibitor.

Detailed Experimental Protocol: Synthesis of N-(7-methoxyisoquinolin-8-yl)acrylamide

This protocol details the synthesis of a core scaffold analogous to the hinge-binding moiety of potent inhibitors like Afatinib, which targets the ErbB family of receptor tyrosine kinases (including EGFR and HER2).[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Methoxyisoquinolin-8-amine≥98%Commercially AvailableStore under inert gas.
Acryloyl chloride≥98%Commercially AvailableHighly reactive and corrosive. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent to prevent hydrolysis of acryloyl chloride.
Triethylamine (TEA)≥99%Commercially AvailableActs as a base to neutralize HCl byproduct.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous workup.
Brine (Saturated NaCl)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Ethyl AcetateHPLC Grade-Mobile phase component.
HexanesHPLC Grade-Mobile phase component.
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 7-Methoxyisoquinolin-8-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acryloyl chloride, which would quench the reaction and reduce yield.[8]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize potential side reactions, and improve selectivity.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the stirred solution.

    • Rationale: The reaction of the amine with acryloyl chloride generates hydrochloric acid (HCl) as a byproduct. TEA is a non-nucleophilic organic base that scavenges this HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Acylating Agent Addition: Add acryloyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes using a syringe. Ensure the temperature remains below 5 °C.

    • Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent polymerization of the acryloyl chloride or uncontrolled side reactions. A slight excess of the acylating agent ensures full conversion of the starting amine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Rationale: The NaHCO₃ solution neutralizes any remaining acid and quenches unreacted acryloyl chloride.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Rationale: The water wash removes water-soluble byproducts and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography is necessary to remove impurities, including any potential di-acylated products or polymers, to yield the pure target compound.

  • Characterization: Confirm the identity and purity of the final product, N-(7-methoxyisoquinolin-8-yl)acrylamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected product will show characteristic peaks for the isoquinoline core, the methoxy group, and the vinyl protons of the acrylamide moiety.

Mechanism of Action and Target Engagement

The synthesized N-(7-methoxyisoquinolin-8-yl)acrylamide scaffold is designed to function as an irreversible kinase inhibitor. The mechanism proceeds in two steps:[5]

  • Reversible Binding: The inhibitor first binds non-covalently to the kinase's ATP pocket. The isoquinoline ring forms key hydrogen bonds with the hinge region of the kinase, establishing the initial affinity and correct orientation.[3]

  • Covalent Bond Formation: Once properly positioned, the electrophilic β-carbon of the acrylamide's α,β-unsaturated system is attacked by the nucleophilic thiol group of a nearby cysteine residue. This occurs via a Michael addition reaction, forming a stable, irreversible covalent bond.[4]

This process effectively and permanently inactivates the enzyme, blocking its downstream signaling.[2]

G cluster_pathway EGFR Signaling Pathway ligand Growth Factor (e.g., EGF) receptor EGFR Dimerization & Autophosphorylation ligand->receptor ras_raf RAS-RAF-MEK-ERK (MAPK Pathway) receptor->ras_raf pi3k PI3K-AKT-mTOR Pathway receptor->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation inhibitor Covalent Inhibitor (e.g., Afatinib) inhibitor->receptor Irreversible Inhibition

Sources

The Versatile Scaffold: 7-Methoxyisoquinolin-8-amine as a Strategic Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quest for novel chemical entities with high potency and selectivity remains a paramount objective. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of immense interest to medicinal chemists. The isoquinoline core is one such scaffold, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] This application note delves into the strategic utility of a specific, highly functionalized isoquinoline derivative, 7-methoxyisoquinolin-8-amine , as a key building block in the synthesis of next-generation anticancer agents.

The unique arrangement of a methoxy group at the 7-position and a primary amine at the 8-position offers a rich chemical handle for diversification and optimization of lead compounds. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and participate in crucial hydrogen bonding interactions within the active sites of target proteins. The primary amine at the C8 position serves as a versatile nucleophile, enabling the facile introduction of a wide array of side chains and pharmacophores to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting molecules.[3] This document provides a technical guide for researchers, outlining the synthesis, potential applications, and experimental protocols for leveraging 7-methoxyisoquinolin-8-amine in the development of innovative cancer therapeutics.

Part 1: Synthesis of the Building Block: 7-Methoxyisoquinolin-8-amine

While a definitive, step-by-step protocol for the synthesis of 7-methoxyisoquinolin-8-amine is not extensively detailed in readily available literature, a plausible and efficient synthetic route can be constructed based on established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch-Bobbitt reaction or multi-step sequences involving regioselective nitration and subsequent reduction. A proposed synthetic pathway, analogous to the synthesis of related substituted aminoquinolines, is outlined below.

Proposed Synthetic Protocol:

This protocol is a hypothetical route based on established chemical principles for the synthesis of substituted isoquinolines.

Step 1: Synthesis of 7-Methoxyisoquinoline

A suitable starting material, such as a substituted benzaldehyde, would undergo a series of reactions, likely involving a Pictet-Gams or Bischler-Napieralski cyclization, to form the core isoquinoline ring with a methoxy group at the 7-position.

Step 2: Regioselective Nitration to 7-Methoxy-8-nitroisoquinoline

The introduction of a nitro group at the 8-position is a critical step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to ensure regioselectivity.

Step 3: Reduction to 7-Methoxyisoquinolin-8-amine

The final step involves the reduction of the nitro group to the desired primary amine. This can be accomplished using various reducing agents, with common choices including tin(II) chloride (SnCl₂) in the presence of a strong acid or catalytic hydrogenation using a palladium catalyst.

Part 2: Application in the Synthesis of Anticancer Agents

The strategic placement of the methoxy and amino groups on the isoquinoline scaffold of 7-methoxyisoquinolin-8-amine makes it a highly attractive starting material for the synthesis of various classes of anticancer agents, most notably kinase inhibitors.

Kinase Inhibitors:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The isoquinoline scaffold can mimic the adenine ring of ATP, the primary energy currency for kinase activity, allowing it to bind to the ATP-binding pocket of kinases and inhibit their function. The 8-amino group of 7-methoxyisoquinolin-8-amine provides a convenient attachment point for side chains that can extend into other regions of the kinase active site, thereby enhancing potency and selectivity.

Part 3: Experimental Protocols and Methodologies

The following protocols are generalized methods for the synthesis and evaluation of anticancer agents derived from 7-methoxyisoquinolin-8-amine, based on common practices in medicinal chemistry.

General Protocol for the Synthesis of N-Substituted 7-Methoxyisoquinolin-8-amine Derivatives:
  • Amide Coupling:

    • To a solution of 7-methoxyisoquinolin-8-amine in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add an equimolar amount of a carboxylic acid and a coupling agent (e.g., HATU or EDC/HOBt).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup, followed by purification of the crude product by column chromatography on silica gel to yield the desired amide derivative.

  • Reductive Amination:

    • Dissolve 7-methoxyisoquinolin-8-amine in a suitable solvent (e.g., methanol or dichloroethane).

    • Add an aldehyde or ketone (1.0-1.2 equivalents) and a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction, perform an extractive workup, and purify the product by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay):

This protocol provides a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxicity Data of Structurally Related Isoquinoline and Quinazoline Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-AnilinoquinazolineHCT116 (Colon)8.50 ± 2.53[5]
4-AnilinoquinazolineHT29 (Colon)5.80 ± 0.92[5]
4-AnilinoquinazolineSW620 (Colon)6.15 ± 0.37[5]
3-HetarylaminoisoquinolinoneMDA-MB-468 (Breast)GP 19.94%[1]
3-HetarylaminoisoquinolinoneRPMI-8226 (Leukemia)GP 34.33%[1]

GP: Growth Percentage at a single dose concentration of 10⁻⁵ M.

Part 4: Mechanism of Action and Signaling Pathways

While the specific mechanisms of action for derivatives of 7-methoxyisoquinolin-8-amine would need to be elucidated experimentally, it is plausible that they would target key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in various malignancies.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a potential mechanism of action where a synthesized inhibitor, derived from 7-methoxyisoquinolin-8-amine, targets a receptor tyrosine kinase (RTK), leading to the downregulation of pro-survival and proliferative signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 7-Methoxyisoquinolin-8-amine Derivative Inhibitor->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of an anticancer agent derived from 7-methoxyisoquinolin-8-amine.

Experimental Workflow for Target Identification and Validation:

G A Synthesized Compound (from 7-methoxyisoquinolin-8-amine) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Potent Compounds B->C D Kinase Profiling Assay C->D G In Vivo Xenograft Models C->G E Identification of Primary Target(s) D->E F Western Blot Analysis (Downstream Signaling) E->F F->G H Validation of Antitumor Efficacy G->H

Caption: Workflow for the preclinical evaluation of novel anticancer agents.

Conclusion

7-Methoxyisoquinolin-8-amine represents a promising and versatile building block for the synthesis of novel anticancer agents. Its unique substitution pattern provides a solid foundation for the development of potent and selective kinase inhibitors and other targeted therapies. The protocols and methodologies outlined in this application note offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of 7-methoxyisoquinolin-8-amine is warranted and holds the potential to deliver new and effective treatments for cancer.

References

  • Rexahn Pharmaceuticals, Inc. New Efficacy Data on Isoquinolinamine Derivatives. U.S. Pharmacist. 2010;35(11)(Oncology suppl):17. Available from: [Link]

  • Chrobak, E., et al. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. 2019. Available from: [Link]

  • Krajczyk, A., et al. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. 2022. Available from: [Link]

  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. Available from: [Link]

  • Kovalska, V., et al. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. 2021. Available from: [Link]

  • Syguda, A., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2023. Available from: [Link]

  • A row of 1-alkyne (C6-C17) derivatives against of tetrahydroisoquinoline have been synthesized. ResearchGate. Available from: [Link]

  • Shagufta, et al. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules. 2021. Available from: [Link]

  • 7-methoxyisoquinolin-8-amine. MySkinRecipes. Available from: [Link]

  • Medicinal chemistry. Wikipedia. Available from: [Link]

Sources

Application Notes and Protocols for 7-Methoxyisoquinolin-8-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 7-Methoxyisoquinolin-8-amine in biological assays. This document offers detailed protocols and the scientific rationale behind experimental designs, focusing on its application as a key building block for the synthesis of kinase inhibitors and fluorescent probes.

Introduction: The Scientific Potential of 7-Methoxyisoquinolin-8-amine

7-Methoxyisoquinolin-8-amine is a heterocyclic amine whose chemical architecture is of significant interest in medicinal chemistry and chemical biology. The isoquinoline scaffold is recognized as a "privileged structure," meaning it is a recurring motif in biologically active compounds, including numerous approved drugs. Specifically, the arrangement of nitrogen and oxygen atoms in 7-Methoxyisoquinolin-8-amine makes it an attractive starting point for the development of targeted therapies and advanced imaging agents.

The primary amino group at the 8-position serves as a versatile chemical handle for derivatization, allowing for the introduction of various functional groups to modulate biological activity, selectivity, and pharmacokinetic properties. The methoxy group at the 7-position can influence the electron density of the ring system and provide additional points for molecular recognition within biological targets.

This guide will focus on two primary applications:

  • As a scaffold for kinase inhibitors: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The isoquinoline core can mimic the adenine region of ATP, enabling compounds derived from 7-Methoxyisoquinolin-8-amine to act as competitive inhibitors in the ATP-binding pocket of kinases.

  • As a core structure for fluorescent probes: The inherent photophysical properties of the isoquinoline ring system can be harnessed to create novel fluorescent probes for cellular imaging. Derivatization of the amino group can be used to introduce environmentally sensitive moieties or targeting ligands, enabling the visualization of specific cellular components or processes.

Physicochemical Properties and Handling

Before initiating any experimental work, it is crucial to understand the physicochemical properties and safe handling procedures for 7-Methoxyisoquinolin-8-amine.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂OChemScene[1]
Molecular Weight174.20 g/mol ChemScene[1]
AppearanceSolid (form may vary)General knowledge
StorageRoom temperature, protected from light, under inert gasGeneral supplier recommendations

Safety and Handling:

  • Always consult the Safety Data Sheet (SDS) before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Avoid contact with skin and eyes.[2][3] In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a dry, cool place.[3]

Application I: Synthesis and Evaluation of a Kinase Inhibitor

This section outlines a representative workflow for the synthesis of a hypothetical kinase inhibitor derived from 7-Methoxyisoquinolin-8-amine and its subsequent evaluation in an in vitro kinase assay. The proposed synthesis is based on common palladium-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry to form carbon-nitrogen bonds.

Workflow for Kinase Inhibitor Synthesis and Screening

G cluster_synthesis Synthesis cluster_assay In Vitro Assay start 7-Methoxyisoquinolin-8-amine buchwald Buchwald-Hartwig Cross-Coupling start->buchwald purification Purification (e.g., Chromatography) buchwald->purification aryl_halide Aryl Halide Partner aryl_halide->buchwald inhibitor Hypothetical Kinase Inhibitor purification->inhibitor dissolve Dissolve Inhibitor in DMSO inhibitor->dissolve Characterize & Proceed kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) dissolve->kinase_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis

Caption: Workflow from synthesis to in vitro testing of a kinase inhibitor.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes a Buchwald-Hartwig amination reaction to couple 7-Methoxyisoquinolin-8-amine with a substituted aryl bromide.

Materials:

  • 7-Methoxyisoquinolin-8-amine

  • Substituted aryl bromide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To an oven-dried reaction flask, add 7-Methoxyisoquinolin-8-amine (1 equivalent), the aryl bromide (1.1 equivalents), Cs₂CO₃ (2 equivalents), and Xantphos (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ (0.05 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of remaining ATP.[4][5] This protocol provides a general framework for determining the IC₅₀ value of the newly synthesized inhibitor.

Materials:

  • Hypothetical kinase inhibitor (dissolved in 100% DMSO)

  • Target protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the hypothetical kinase inhibitor in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Add the kinase reaction buffer to each well.

    • Add the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.

    • Add the kinase and substrate mixture to all wells except the "no kinase" control.

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no kinase" controls).

    • Normalize the data to the positive control (DMSO only, 100% activity) and negative control (a known potent inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: Development and Use of a Fluorescent Probe

This section details a hypothetical workflow for synthesizing a fluorescent probe from 7-Methoxyisoquinolin-8-amine and its application in cellular imaging. The proposed synthesis involves the reaction of the primary amine with a fluorophore that has an amine-reactive group.

Workflow for Fluorescent Probe Synthesis and Cellular Imaging

G cluster_synthesis Probe Synthesis cluster_imaging Cellular Imaging start 7-Methoxyisoquinolin-8-amine coupling Coupling Reaction start->coupling purification Purification (e.g., HPLC) coupling->purification reactive_fluorophore Amine-Reactive Fluorophore (e.g., NHS-ester) reactive_fluorophore->coupling probe Fluorescent Probe purification->probe cell_culture Culture Cells on Coverslips probe->cell_culture Characterize & Proceed staining Incubate Cells with Probe cell_culture->staining fixation Fixation & Mounting (Optional) staining->fixation microscopy Fluorescence Microscopy fixation->microscopy image_analysis Image Analysis microscopy->image_analysis

Caption: Workflow for fluorescent probe synthesis and cell imaging.

Protocol: Synthesis of a Hypothetical Fluorescent Probe

This protocol describes the conjugation of 7-Methoxyisoquinolin-8-amine to a fluorophore containing an N-hydroxysuccinimide (NHS) ester, a common amine-reactive group.

Materials:

  • 7-Methoxyisoquinolin-8-amine

  • Fluorophore-NHS ester (e.g., a derivative of fluorescein or rhodamine)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Standard glassware

  • Purification supplies (e.g., reverse-phase HPLC)

Procedure:

  • Dissolve 7-Methoxyisoquinolin-8-amine (1 equivalent) in the anhydrous solvent in a reaction flask.

  • Add the tertiary amine base (2-3 equivalents) to the solution.

  • In a separate vial, dissolve the Fluorophore-NHS ester (1 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the fluorophore solution dropwise to the amine solution while stirring.

  • Stir the reaction at room temperature for 4-12 hours, protecting it from light.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the crude product can be purified by reverse-phase HPLC.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure fluorescent probe.

  • Characterize the probe by mass spectrometry and UV-Vis/fluorescence spectroscopy to determine its absorption and emission maxima and quantum yield.

Protocol: Live-Cell Fluorescence Imaging

This protocol provides a general method for staining live cells with the newly synthesized probe and visualizing its localization.[6][7]

Materials:

  • Hypothetical fluorescent probe (dissolved in DMSO to make a stock solution)

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • (Optional) Nuclear counterstain (e.g., Hoechst 33342)

  • (Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope equipped with appropriate filters for the probe and counterstain

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Preparation: Dilute the fluorescent probe stock solution in pre-warmed culture medium or buffer to the desired final concentration (this needs to be optimized, typically in the range of 100 nM to 10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or HBSS.

    • Add the probe-containing medium to the cells.

    • Incubate at 37 °C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal staining time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or HBSS to remove unbound probe.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.

  • Imaging:

    • Add fresh pre-warmed medium or imaging buffer to the cells.

    • Mount the dish or coverslip on the stage of the fluorescence microscope.

    • Visualize the cells using the appropriate excitation and emission filters for the probe.

    • Acquire images, ensuring to minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.

  • (Optional) Fixation: For fixed-cell imaging, after the washing step, incubate the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS.[7] The coverslips can then be mounted on a microscope slide with an anti-fade mounting medium.

Conclusion and Future Directions

7-Methoxyisoquinolin-8-amine represents a promising and versatile chemical scaffold for the development of novel biological tools. The protocols outlined in this document provide a solid foundation for its use in synthesizing potential kinase inhibitors and fluorescent probes. Further exploration of this molecule could involve expanding the diversity of synthesized derivatives to target a wider range of kinases or to create probes with different photophysical properties, such as longer emission wavelengths or sensitivity to specific ions or biomolecules. The integration of computational modeling with chemical synthesis and biological testing will undoubtedly accelerate the discovery of new lead compounds and imaging agents based on this valuable isoquinoline core.

References

  • BenchChem. (2025). Application Notes and Protocols for Fluorescence Microscopy in Cellular Imaging.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Promega Corporation. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?[Link]

  • BMG LABTECH. (2020). Kinase assays.
  • BenchChem. (2025). Application Notes and Protocols: 4-Methylisoquinolin-8-amine in the Synthesis of Kinase Inhibitors.

Sources

7-Methoxyisoquinolin-8-amine in the synthesis of EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 7-Methoxyisoquinolin-8-amine in the Synthesis of EGFR Inhibitors

For: Researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming a cornerstone of treatment for various cancers.[1][2] The quinazoline scaffold has been extensively explored and is central to several FDA-approved EGFR inhibitors.[3][4] This application note details the strategic use of 7-methoxyisoquinolin-8-amine, a bioisosteric analogue of corresponding quinazoline building blocks, in the synthesis of potent and selective EGFR inhibitors. We provide a comprehensive guide covering the underlying medicinal chemistry rationale, detailed synthetic protocols, and methodologies for biological evaluation. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in the design and execution of their synthetic campaigns.

Introduction: The Rationale for Isoquinoline Scaffolds in EGFR Inhibition

Dysregulation of the EGFR signaling pathway is a critical driver in the proliferation and survival of numerous cancer types, particularly non-small-cell lung cancer (NSCLC).[1][5] Small-molecule inhibitors that compete with ATP at the kinase's catalytic site have demonstrated remarkable clinical efficacy. The 4-anilinoquinazoline core is a privileged scaffold for these inhibitors, as it effectively mimics the hinge-binding interactions of ATP.[6]

Key Interactions:

  • The quinazoline nitrogen at position N-1 forms a crucial hydrogen bond with the backbone NH of Met793 in the EGFR hinge region.[3]

  • The 4-anilino substituent extends into a hydrophobic pocket, providing further affinity and opportunities for modulating selectivity.[3][6]

The isoquinoline ring system serves as a valuable bioisostere for the quinazoline core.[7] The strategic placement of the nitrogen atom allows it to maintain the critical hydrogen bond interaction with the kinase hinge. 7-Methoxyisoquinolin-8-amine, in particular, offers two key features:

  • The 8-amino group: Provides a versatile synthetic handle for coupling with the "warhead" portion of the inhibitor, typically an electrophilic species that will form the rest of the pharmacophore.

  • The 7-methoxy group: This electron-donating group can influence the electronics of the ring system and provide an additional interaction point within the ATP-binding pocket, potentially enhancing potency and modifying the pharmacokinetic profile.[8]

This guide will focus on a representative synthesis, demonstrating how 7-methoxyisoquinolin-8-amine can be effectively utilized to construct a potent EGFR inhibitor.

Signaling Pathway and Point of Inhibition

To understand the therapeutic strategy, it is essential to visualize the EGFR signaling cascade and the mechanism of its inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular EGFR EGFR EGFR->EGFR ADP ADP PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling cascade and TKI mechanism.

Synthetic Workflow: From Building Block to Biological Evaluation

The overall process involves a multi-step chemical synthesis followed by rigorous in vitro evaluation to determine the compound's efficacy as an EGFR inhibitor.

workflow A Starting Material: 7-Methoxyisoquinolin-8-amine B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B C Intermediate Compound B->C D Step 2: Further Functionalization (e.g., Suzuki or Sonogashira Coupling) C->D E Final Inhibitor Compound D->E F Purification & Characterization (HPLC, NMR, MS) E->F G Biochemical Assay: EGFR Kinase Inhibition (IC50) F->G H Cell-Based Assay: Antiproliferative Activity (GI50) F->H I Data Analysis & SAR G->I H->I

Caption: Overall experimental workflow.

Detailed Synthetic Protocol: Synthesis of a Representative Isoquinoline-Based Inhibitor

This protocol describes a two-step synthesis of a hypothetical EGFR inhibitor, IQ-1 , starting from 7-methoxyisoquinolin-8-amine and 4-chloro-6-iodoquinazoline, a common intermediate in the synthesis of inhibitors like Lapatinib.[9][10]

Step 1: Synthesis of N-(6-iodoquinazolin-4-yl)-7-methoxyisoquinolin-8-amine (Intermediate 1)

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the isoquinoline attacks the electron-deficient C4 position of the chloroquinazoline.

Reaction Scheme: (7-Methoxyisoquinolin-8-amine) + (4-Chloro-6-iodoquinazoline) → Intermediate 1

ComponentMolar Eq.MWAmountRole
7-Methoxyisoquinolin-8-amine1.0174.20 g/mol 1.74 g (10 mmol)Nucleophile
4-Chloro-6-iodoquinazoline1.1292.48 g/mol 3.22 g (11 mmol)Electrophile
Isopropanol (IPA)--100 mLSolvent
Diisopropylethylamine (DIPEA)1.5129.24 g/mol 2.6 mL (15 mmol)Non-nucleophilic base

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-methoxyisoquinolin-8-amine (1.74 g, 10 mmol) and 4-chloro-6-iodoquinazoline (3.22 g, 11 mmol).

  • Add isopropanol (100 mL) to the flask. The choice of a protic solvent like isopropanol is common for SNAr reactions involving anilines and chloroquinazolines as it facilitates proton transfer in the transition state.

  • Add DIPEA (2.6 mL, 15 mmol). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold isopropanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Dry the solid under vacuum at 50°C to yield Intermediate 1 as a pale yellow solid.

    • Expected Yield: 85-95%.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Synthesis of the Final Inhibitor IQ-1 via Suzuki Coupling

This step attaches a side chain to the C6 position of the quinazoline core via a palladium-catalyzed Suzuki coupling reaction. This position is often modified to improve solubility and cellular activity.[11]

Reaction Scheme: Intermediate 1 + (Pyridine-3-boronic acid) → Final Inhibitor IQ-1

ComponentMolar Eq.MWAmountRole
Intermediate 11.0430.24 g/mol 4.30 g (10 mmol)Aryl Halide
Pyridine-3-boronic acid1.5122.92 g/mol 1.84 g (15 mmol)Boronic Acid
Pd(PPh₃)₄0.051155.56 g/mol 578 mg (0.5 mmol)Palladium Catalyst
Sodium Carbonate (Na₂CO₃)3.0105.99 g/mol 3.18 g (30 mmol)Base
Dioxane/Water (4:1)--100 mLSolvent System

Protocol:

  • In a 250 mL Schlenk flask, combine Intermediate 1 (4.30 g, 10 mmol), pyridine-3-boronic acid (1.84 g, 15 mmol), and sodium carbonate (3.18 g, 30 mmol).

  • Add the dioxane/water (80 mL / 20 mL) solvent mixture. The aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the final inhibitor IQ-1 .

    • Expected Yield: 60-75%.

    • Characterization: Full characterization via ¹H NMR, ¹³C NMR, HRMS, and purity assessment by HPLC.

Protocols for Biological Evaluation

Protocol 5.1: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of the synthesized inhibitor to block the enzymatic activity of EGFR.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly-GT substrate peptide

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Synthesized inhibitor (IQ-1 ) and reference compound (e.g., Erlotinib)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the inhibitor IQ-1 and the reference compound in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.

  • Add 2.5 µL of the EGFR enzyme solution (prepared in assay buffer).

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be close to its Km value for EGFR to ensure competitive binding can be accurately measured.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection mixture containing the Eu-labeled antibody and SA-APC in a buffer with EDTA (to chelate Mg²⁺ and stop enzymatic activity).

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-capable plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the inhibitor's ability to reduce the viability of cancer cells that are dependent on EGFR signaling.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549 NSCLC cells)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the inhibitor IQ-1 in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Expected Results and Data Interpretation

The synthesized isoquinoline-based inhibitors are expected to show potent activity against the EGFR kinase and inhibit the proliferation of EGFR-dependent cancer cells.

CompoundEGFR Kinase IC₅₀ (nM)[12]A549 Cell GI₅₀ (µM)[12]
IQ-1 (Hypothetical) 10 - 500.1 - 1.0
Erlotinib (Reference) 5 - 200.05 - 0.5
Gefitinib (Reference) 2 - 300.01 - 0.4

Interpretation:

  • A low nanomolar IC₅₀ value in the biochemical assay indicates direct and potent inhibition of the EGFR enzyme.

  • A sub-micromolar GI₅₀ value in the cell-based assay demonstrates that the compound can penetrate the cell membrane, engage the target in a cellular context, and elicit an anti-proliferative response.

  • Discrepancies between biochemical and cellular potency can provide insights into the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

References

  • ResearchGate. Illustration depicting the structure-activity relationship for the synthesized series (5–11). Available from: [Link]

  • Chen, J., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available from: [Link]

  • ResearchGate. Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Available from: [Link]

  • Royal Society of Chemistry. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of new EGFR inhibitors strategy. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. National Institutes of Health. Available from: [Link]

  • ResearchGate. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • National Institutes of Health. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available from: [Link]

  • Google Patents. Synthetic method of lapatinib.
  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Available from: [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • Google Patents. Process for the preparation of lapatinib.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]

  • PubChem. 7-Methoxyisoquinolin-3-amine. Available from: [Link]

  • PubChem. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • PubMed. A small molecule-kinase interaction map for clinical kinase inhibitors. Available from: [Link]

  • ScienceDirect. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Available from: [Link]

  • National Institutes of Health. (2012). Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position. Available from: [Link]

  • National Institutes of Health. (2018). Protein Kinase Inhibitors. LiverTox. Available from: [Link]

Sources

Introduction: The Significance of the Isoquinoline Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Alkylated 7-Methoxyisoquinolin-8-amine Derivatives

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2][3] These compounds are integral to medicinal chemistry and drug development, exhibiting a broad spectrum of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Specifically, N-alkylation of the isoquinoline ring system, particularly at an exocyclic amine, can profoundly modulate the molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic profile.[4] The N-alkyl side chain can be optimized to enhance interactions with biological targets, making the N-alkylation of substituted isoquinoline amines a critical transformation in the synthesis of novel therapeutic agents.[4]

This application note provides a comprehensive guide to a standard and reliable protocol for the N-alkylation of 7-Methoxyisoquinolin-8-amine, a key intermediate for the synthesis of diverse bioactive molecules. We will delve into the causality behind experimental choices, provide a detailed step-by-step protocol, and discuss expected outcomes and troubleshooting.

Reaction Overview: Strategies for N-Alkylation of Aromatic Amines

The N-alkylation of an aromatic amine like 7-Methoxyisoquinolin-8-amine involves the formation of a new carbon-nitrogen bond. Several robust methods exist for this transformation, each with its own advantages and substrate scope.

  • Direct Alkylation with Alkyl Halides: This is a classical and straightforward approach based on the nucleophilic substitution (S_N2) reaction between the amine and an alkyl halide.[5] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[6] The reaction is typically promoted by a base to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct.[7] This method is widely used due to its simplicity and the vast commercial availability of alkyl halides. However, a key challenge is preventing overalkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[5][6]

  • Reductive Amination: This powerful two-step, often one-pot, process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding alkylated amine.[8][9] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) being common choices due to their mildness and selectivity.[8] Reductive amination is highly efficient and offers a greener alternative to using alkyl halides, often proceeding under mild conditions with high yields.[8][10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[11][12] It allows for the coupling of amines with aryl halides or triflates, which are often unreactive in traditional nucleophilic substitution reactions.[11][13] The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[11][14] While powerful, it requires careful optimization of the palladium catalyst, ligand, and base.[13][15]

For this guide, we will focus on the direct alkylation method with alkyl halides due to its fundamental nature and broad applicability in a standard research laboratory setting.

Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the N-alkylation of 7-Methoxyisoquinolin-8-amine with an alkyl halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve 7-Methoxyisoquinolin-8-amine and Base in appropriate solvent (e.g., DMF) add_halide Add Alkyl Halide (e.g., R-X) dropwise prep->add_halide Setup reaction vessel stir Stir at specified temperature (e.g., RT to 80°C) add_halide->stir monitor Monitor reaction progress (via TLC or LC-MS) stir->monitor quench Quench reaction (e.g., with water) monitor->quench Upon completion extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify crude product (Silica Gel Column Chromatography) dry->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: General workflow for N-alkylation.

Detailed Protocol: N-Benzylation of 7-Methoxyisoquinolin-8-amine

This protocol describes a representative procedure for the mono-N-alkylation using benzyl bromide as the alkylating agent.

Materials and Reagents:

  • 7-Methoxyisoquinolin-8-amine (MW: 174.20 g/mol )[16]

  • Benzyl bromide (MW: 171.04 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-Methoxyisoquinolin-8-amine (1.0 g, 5.74 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.59 g, 11.48 mmol, 2.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 10 minutes. Expert Insight: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the S_N2 mechanism without interfering with the nucleophile.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (0.75 mL, 6.31 mmol, 1.1 equiv.) to the stirring suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and let it stir for 4-6 hours. Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc eluent). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers. Causality Note: The product is organic-soluble, while the inorganic base and salts remain in the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[17] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure N-benzylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism

The N-alkylation of 7-methoxyisoquinolin-8-amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The base plays a crucial role in enhancing the nucleophilicity of the amine.

Caption: Mechanism of base-promoted N-alkylation.

Data Summary: Reaction Condition Variables

The choice of base, solvent, and temperature can significantly impact the outcome of the N-alkylation reaction. The following table provides an illustrative summary of conditions often employed for the N-alkylation of aromatic amines.[7][18]

Alkylating AgentBase (equiv.)SolventTemperature (°C)Typical Time (h)Expected Yield
IodomethaneK₂CO₃ (2.0)Acetonitrile506-8Good-Excellent
Benzyl bromideK₂CO₃ (2.0)DMF604-6Excellent
Ethyl bromoacetateCs₂CO₃ (1.5)DMFRoom Temp12-16Good
Propargyl bromideNaH (1.2)THF0 to Room Temp3-5Moderate-Good
Allyl bromideK₂CO₃ (2.0)AcetoneReflux5-7Good

Note: Yields are dependent on the specific substrate and precise reaction conditions. This table serves as a general guideline.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction shows low conversion, consider using a more reactive alkyl halide (I > Br > Cl) or a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[7] Increasing the temperature may also improve the reaction rate, but be cautious of potential side reactions.

  • Di-alkylation: The formation of a di-alkylated product is a common side reaction.[6] To minimize this, use a slight excess (1.1-1.2 equivalents) of the alkylating agent and add it slowly to the reaction mixture. Running the reaction at a lower concentration can also disfavor the second alkylation step.

  • Purification Challenges: The polarity of the starting amine and the N-alkylated product may be similar, making chromatographic separation difficult. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient can improve separation. If the product is basic, purification via an acidic wash to form the salt followed by basification and extraction can be an effective alternative.[19][20]

References

  • Chapter 2: Synthetic Methods for Alkyl Amines. (2023). Books.
  • Amine alkylation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • JPH01153679A - Purification of isoquinoline. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Gawande, M. B., & Jayaram, R. V. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (2021). International Journal of Current Research and Review. Available at: [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Chemical Reviews.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Denton, R., et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(9), 1855-1858. Available at: [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances. Available at: [Link]

  • Hu, R., et al. (2010). Preparative Separation of Isoquinoline Alkaloids From Stephania Yunnanensis by pH-zone-refining Counter-Current Chromatography. Journal of Chromatography B, 878(21), 1881-1884. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (2016). Polymer Chemistry. Available at: [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • On-DNA Reductive Amination and Alkylation. (2022). Methods in Molecular Biology. Available at: [Link]

  • Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. (2019). ResearchGate. Available at: [Link]

  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar. (n.d.). Google Patents.
  • A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (2010). Chemical Papers. Available at: [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 7-Methoxyisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Isoquinoline in Drug Discovery

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 7-methoxyisoquinolin-8-amine scaffold, in particular, offers a unique substitution pattern with a reactive primary amine ortho to a methoxy group, making it an attractive starting point for the generation of diverse chemical libraries for drug discovery. Solid-phase synthesis provides a powerful platform for the rapid and efficient creation of such libraries, enabling the exploration of structure-activity relationships (SAR) in a high-throughput manner.[3][4]

This document provides a detailed guide for the solid-phase synthesis of a library of N-acyl derivatives of 7-methoxyisoquinolin-8-amine. The protocols outlined herein are based on well-established principles of solid-phase organic synthesis (SPOS) and are designed to be a robust starting point for researchers.

Core Principles of the Synthesis Strategy

The solid-phase synthesis of a 7-methoxyisoquinolin-8-amine library involves three key stages:

  • Immobilization: The 7-methoxyisoquinolin-8-amine scaffold is anchored to a solid support via its primary amine.

  • Diversification: A variety of chemical building blocks are introduced to the immobilized scaffold.

  • Cleavage: The final, purified compounds are released from the solid support.

This application note will focus on a strategy where the primary amine of 7-methoxyisoquinolin-8-amine is first protected, then the molecule is attached to the resin through the isoquinoline nitrogen, followed by deprotection and acylation of the primary amine to introduce diversity.

Experimental Protocols

Part 1: Immobilization of the Isoquinoline Scaffold

This protocol describes the attachment of a protected 7-methoxyisoquinolin-8-amine derivative to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, allowing for mild cleavage conditions that are compatible with a wide range of functional groups.

Workflow for Immobilization

cluster_0 Resin Preparation cluster_1 Scaffold Preparation & Attachment cluster_2 Capping Swell Resin Swell Resin Protect Amine Protect Amine Activate Isoquinoline N Activate Isoquinoline N Protect Amine->Activate Isoquinoline N Couple to Resin Couple to Resin Activate Isoquinoline N->Couple to Resin Cap Unreacted Sites Cap Unreacted Sites Couple to Resin->Cap Unreacted Sites cluster_0 Deprotection cluster_1 Acylation Boc Deprotection Boc Deprotection Activate Carboxylic Acid Activate Carboxylic Acid Couple to Amine Couple to Amine Activate Carboxylic Acid->Couple to Amine

Caption: Workflow for the diversification of the immobilized scaffold via N-acylation.

Materials and Reagents

ReagentSupplierGrade
Trifluoroacetic acid (TFA)Standard SupplierReagent Grade
Dichloromethane (DCM)Standard SupplierAnhydrous
N,N-Dimethylformamide (DMF)Standard SupplierAnhydrous
A library of diverse carboxylic acids (R-COOH)Various>95%
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierReagent Grade
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®Standard SupplierReagent Grade
N,N-Diisopropylethylamine (DIPEA)Standard SupplierReagent Grade

Protocol 2.1: Boc Deprotection

  • Swell the resin-bound protected isoquinoline in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • Treat the resin with a solution of 20% TFA in DCM for 30 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3x).

  • Neutralize the resin with a solution of 10% DIPEA in DCM (2x for 5 minutes each).

  • Wash the resin sequentially with DCM and DMF (3x each).

Protocol 2.2: N-Acylation

  • In separate reaction vessels for each library member, add the deprotected resin.

  • In a separate vial, pre-activate the desired carboxylic acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 15 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Agitate the reaction at room temperature for 4-6 hours.

  • Monitor the reaction completion using a Kaiser test (ninhydrin test).

  • Once the reaction is complete, drain the solution and wash the resin sequentially with DMF, DCM, and MeOH (3x each).

  • Dry the resin under vacuum.

Table of Exemplar Carboxylic Acids for Library Synthesis

Carboxylic AcidR-Group Characteristics
Acetic acidSmall, aliphatic
Benzoic acidAromatic
Phenylacetic acidAromatic, flexible
Cyclohexanecarboxylic acidAlicyclic
4-Chlorobenzoic acidElectron-withdrawing
4-Methoxybenzoic acidElectron-donating
Thiophene-2-carboxylic acidHeterocyclic
Part 3: Cleavage and Purification

The final step is the cleavage of the synthesized compounds from the solid support.

Protocol 3.1: Cleavage from 2-Chlorotrityl Resin

  • Swell the resin in anhydrous DCM.

  • Treat the resin with a solution of TFA/DCM (e.g., 1-5% TFA in DCM) for 30 minutes.

  • Collect the filtrate into a flask containing a neutralizing amount of pyridine or DIPEA.

  • Repeat the cleavage step twice more.

  • Combine the filtrates and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain the final N-acylated 7-methoxyisoquinolin-8-amine derivatives.

Expert Insights and Troubleshooting

  • Incomplete Reactions: If the Kaiser test indicates an incomplete acylation, double coupling can be performed by repeating the acylation step with freshly activated carboxylic acid.

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water can interfere with the coupling reactions. The loading of the initial scaffold onto the resin can also be optimized.

  • Side Reactions: The isoquinoline nitrogen is nucleophilic and could potentially react with the activated carboxylic acids. The proposed strategy of using it as the attachment point to the resin mitigates this risk during the diversification step.

  • Cleavage Issues: If the desired product is not cleaved efficiently, the concentration of TFA in the cleavage cocktail can be increased. However, be mindful of the acid sensitivity of your final compounds.

Conclusion

The protocols detailed in this application note provide a robust framework for the solid-phase synthesis of a diverse library of N-acylated 7-methoxyisoquinolin-8-amine derivatives. This approach, leveraging the versatility of solid-phase synthesis, enables the rapid generation of novel compounds for biological screening and the exploration of the chemical space around this privileged heterocyclic scaffold.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond. (n.d.). Retrieved from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Retrieved from [Link]

  • Combinatorial Synthesis.pdf. (n.d.). Retrieved from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). Retrieved from [Link]

  • Solid Phase Synthesis - Combinatorial Chemistry Review. (2020, March 10). Retrieved from [Link]

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017, May 9). Retrieved from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: Metal Ion Chelation with 7-Methoxyisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metal Ion Chelation in Therapeutics

Metal ions are fundamental to a vast array of biological processes, yet their dysregulation is a key pathological feature in numerous human diseases.[1][2][3] Conditions such as Alzheimer's and Parkinson's disease are strongly associated with the abnormal accumulation and reactivity of redox-active metals like iron (Fe) and copper (Cu).[1][4][5][6] This aberrant metal activity catalyzes the formation of highly toxic reactive oxygen species (ROS), leading to oxidative stress, protein aggregation, and ultimately, neuronal cell death.[6][7]

A promising therapeutic strategy is the use of chelating agents, molecules that can selectively bind to these excess metal ions and neutralize their reactivity.[1][8] The 8-aminoquinoline scaffold has emerged as a particularly attractive pharmacophore for this purpose due to its inherent metal-binding capabilities and potential to cross the blood-brain barrier.[9][10][11] This guide focuses on a specific class of these compounds: 7-methoxyisoquinolin-8-amine derivatives . The methoxy group at the 7-position can modulate the electronic properties and lipophilicity of the core structure, potentially enhancing both chelating efficacy and pharmacokinetic properties.

These application notes provide a comprehensive framework for researchers engaged in the synthesis, characterization, and evaluation of 7-methoxyisoquinolin-8-amine derivatives as metal ion chelators. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental design and data interpretation.

General Experimental Workflow

The investigation of novel chelating agents follows a logical progression from synthesis to detailed characterization of their metal-binding properties. This workflow ensures a thorough understanding of a compound's potential before advancing to more complex biological assays.

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Chelation Analysis cluster_2 Phase 3: Functional Evaluation Synthesis Synthesis of 7-Methoxyisoquinolin-8-amine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening UV-Vis Spectroscopic Screening Characterization->Screening Stoichiometry Stoichiometry Determination (Job's Plot) Screening->Stoichiometry Biological In Vitro Neuroprotection Assay (e.g., SH-SY5Y cells) Stoichiometry->Biological

Caption: Overall workflow for the development and evaluation of novel chelators.

PART 1: Synthesis and Characterization of Ligands

The foundation of any chelation study is the pure, well-characterized ligand. While numerous synthetic routes exist, a common approach involves multi-step synthesis starting from commercially available precursors.

Protocol 1: General Synthesis of a 7-Methoxyisoquinolin-8-amine Derivative

This protocol outlines a representative synthesis. Note: This is a generalized procedure and may require optimization for specific derivatives. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize a novel 8-aminoquinoline-based chelator.[12]

Materials:

  • 8-Bromo-7-methoxyisoquinoline (starting material)

  • Amine of interest (e.g., piperazine, ethanolamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Reagents for purification (silica gel, solvents for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromo-7-methoxyisoquinoline (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent, the amine (1.2 eq), and the base (1.5 eq).

    • Scientist's Note: The use of a strong, non-nucleophilic base like NaOtBu is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, a common method for forming the C-N bond in this context.[12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[10]

    • FT-IR Spectroscopy: To identify key functional groups.

PART 2: Protocols for Metal Chelation Analysis

Once the ligand is synthesized and purified, its ability to bind metal ions must be rigorously assessed. UV-Visible (UV-Vis) spectroscopy is a powerful, accessible technique for this purpose.[13][14][15] The formation of a metal-ligand complex often results in a distinct change in the electronic structure, which is observable as a shift in the UV-Vis absorption spectrum.[11][13]

Protocol 2: UV-Vis Spectroscopic Titration for Chelation Screening

Objective: To qualitatively determine if the synthesized ligand binds to a specific metal ion (e.g., Fe³⁺, Cu²⁺) and to identify the wavelength of maximum absorbance (λ_max) for the complex.

Materials:

  • Synthesized ligand stock solution (e.g., 1 mM in DMSO or Methanol)

  • Metal salt stock solution (e.g., 10 mM FeCl₃ or CuCl₂ in ultrapure water)[11][16]

  • Buffered solution (e.g., HEPES or TRIS buffer, pH 7.4)

  • UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

Step-by-Step Procedure:

  • Instrument Setup: Blank the spectrophotometer with the buffered solution.

  • Ligand Spectrum: Record the UV-Vis spectrum of the ligand alone. Dilute the ligand stock solution in buffer to a final concentration of 50 µM in a cuvette and scan a suitable wavelength range (e.g., 250-600 nm).

  • Titration: To the same cuvette, add small, incremental amounts of the metal salt stock solution (e.g., 0.2, 0.4, 0.6... 2.0 equivalents).

  • Data Acquisition: After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes. Record the full UV-Vis spectrum.

  • Analysis:

    • Observe changes in the spectra upon addition of the metal ion. The appearance of new peaks, disappearance of ligand peaks, and/or the presence of isosbestic points (wavelengths where absorbance does not change) are strong indicators of complex formation.[11][13]

    • Plot the absorbance at the new λ_max of the complex against the molar ratio of [Metal]/[Ligand]. A saturating curve indicates a binding event.

G cluster_0 Conceptual Diagram: Metal Chelation Ligand {7-Methoxyisoquinolin-8-amine Derivative | (Ligand, L)} Complex {Metal-Ligand Complex | (MLn)} Ligand->Complex + M Metal {Metal Ion (e.g., Fe³⁺) | (M)} Metal->Complex + nL

Caption: A metal ion (M) binds with a ligand (L) to form a complex (MLn).

Protocol 3: Determination of Stoichiometry using Job's Plot (Method of Continuous Variations)

Objective: To determine the binding stoichiometry (ligand-to-metal ratio) of the complex.[17][18][19]

Principle: The method of continuous variations, or Job's method, involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[17][18][20] The absorbance, which is proportional to the concentration of the complex, is plotted against the mole fraction of one component. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.[17][19][20]

Materials:

  • Equimolar stock solutions of the ligand and metal salt (e.g., 1 mM) in the chosen buffer.

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Calibrated micropipettes.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a series of at least 11 solutions in separate vials. In each vial, the total volume is constant (e.g., 1 mL), but the volume ratio of the ligand and metal stock solutions is varied systematically. See Table 1 for an example.

  • Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.

  • Measurement: Measure the absorbance of each solution at the predetermined λ_max of the metal-ligand complex. Use a solution containing only the buffer as a blank.

  • Data Analysis:

    • Calculate the mole fraction of the ligand (X_L) for each solution: X_L = [L] / ([L] + [M]).

    • Plot the absorbance (Y-axis) versus the mole fraction of the ligand (X_L) (X-axis).

    • The plot should show two linear portions that intersect. The mole fraction at the intersection point reveals the stoichiometry.[17]

Table 1: Example Preparation for a Job's Plot (Total Molar Concentration = 50 µM, Total Volume = 1 mL)

Sample #Vol. Ligand (1 mM) (µL)Vol. Metal (1 mM) (µL)Vol. Buffer (µL)Mole Fraction (X_L)Absorbance at λ_max
10509500.0Record value
25459500.1Record value
310409500.2Record value
415359500.3Record value
520309500.4Record value
625259500.5Record value
730209500.6Record value
833.316.79500.67Record value
937.512.59500.75Record value
1040109500.8Record value
115009501.0Record value

Interpreting the Job's Plot:

  • A peak at X_L = 0.5 indicates a 1:1 (Ligand:Metal) stoichiometry.

  • A peak at X_L = 0.67 indicates a 2:1 stoichiometry.

  • A peak at X_L = 0.75 indicates a 3:1 stoichiometry.

PART 3: Application in a Biological Context

The ultimate goal for many novel chelators is therapeutic application, particularly in neurodegenerative diseases.[10][11] An essential step is to evaluate whether the compound can protect neuronal cells from oxidative stress, a key pathological event.[9][21]

Protocol 4: In Vitro Neuroprotection Assay

Objective: To assess the ability of the synthesized chelator to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from cytotoxicity induced by an oxidative insult like hydrogen peroxide (H₂O₂).[21]

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Synthesized chelator, dissolved in DMSO

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader for measuring absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the synthesized chelator (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 2-4 hours).[21] Include a vehicle control (DMSO only).

  • Oxidative Insult: Add H₂O₂ to the wells (except for the untreated control wells) to a final concentration known to induce significant cell death (e.g., 100-200 µM).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assay (MTT):

    • Remove the medium and add fresh medium containing MTT reagent.

    • Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus chelator concentration. A dose-dependent increase in viability in the presence of H₂O₂ indicates a neuroprotective effect.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial evaluation of 7-methoxyisoquinolin-8-amine derivatives as metal ion chelators. Positive results from these assays—demonstrating clear metal binding and neuroprotective effects—justify progression to more advanced studies. These may include determining binding constants (K_d), assessing selectivity for different metal ions, investigating blood-brain barrier permeability, and eventual evaluation in animal models of neurodegenerative disease. The rational design and systematic testing of these compounds hold significant promise for the development of new, disease-modifying therapies.

References

  • Method of Continuous Variations. (2013). Image and Video Exchange Forum. [Link]

  • Background - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (n.d.). ACS Omega. [Link]

  • Job plot - Wikipedia. (n.d.). Wikipedia. [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). SlideShare. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2022). Annals of Translational Medicine. [Link]

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. (2013). Organometallics. [Link]

  • The potential application of iron chelators for the treatment of neurodegenerative diseases. (2011). Metallomics. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Bohrium. [Link]

  • Iron Chelators. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

  • New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases. (2018). Pharmaceuticals. [Link]

  • Iron chelation in the treatment of neurodegenerative diseases. (2016). Journal of Trace Elements in Medicine and Biology. [Link]

  • Iron Chelators as Potential Therapeutic Agents for Parkinson's Disease. (2013). Current Medicinal Chemistry. [Link]

  • A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. (2024). RSC Publishing. [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Victoria University of Wellington. [Link]

  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). University of Parma. [Link]

  • UV/Vis Absorbance spectroscopy for the study of ligand binding. (n.d.). University of Parma. [Link]

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (n.d.). ResearchGate. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2013). ACS Medicinal Chemistry Letters. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2013). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxyisoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related isoquinoline derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

I. Synthetic Strategy Overview

The most common and reliable synthetic route to 7-Methoxyisoquinolin-8-amine involves a three-stage process:

  • Construction of the 7-Methoxyisoquinoline Core: This is typically achieved through classic named reactions such as the Bischler-Napieralski or Pomeranz-Fritsch synthesis.

  • Regioselective Nitration: Introduction of a nitro group at the C8 position of the 7-methoxyisoquinoline scaffold.

  • Reduction of the Nitro Group: Conversion of the 8-nitro functionality to the desired 8-amine.

This guide will provide troubleshooting for each of these critical stages.

II. Troubleshooting and FAQs

Stage 1: Synthesis of the 7-Methoxyisoquinoline Core

Two primary methods for constructing the isoquinoline core are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[1][2]

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing to proceed. What are the likely causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If your starting phenylethylamine has electron-withdrawing groups, this can hinder the cyclization.

    • Solution: For substrates with deactivating groups, consider using a stronger dehydrating agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone.[2][3]

  • Insufficient Dehydrating Agent: Moisture in the reaction can consume the dehydrating agent, leading to an incomplete reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Using freshly opened or distilled POCl₃ is recommended.

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[3][4]

    • Solution: To minimize this, consider using the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[4]

Table 1: Troubleshooting Low Yields in the Bischler-Napieralski Reaction

Problem Potential Cause Recommended Solution
Low or no product formationDeactivated aromatic ringUse a stronger dehydrating agent (e.g., P₂O₅/POCl₃).[2][3]
Insufficient dehydrating agentEnsure all reagents and solvents are anhydrous.
Formation of styrene byproductRetro-Ritter side reactionUse the corresponding nitrile as a solvent.[4]

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[5]

Q2: I am observing significant byproduct formation in my Pomeranz-Fritsch reaction. How can I improve the selectivity?

A2: Byproduct formation is a common challenge in the Pomeranz-Fritsch synthesis.

  • Formation of a Seven-Membered Ring: Under certain acidic conditions, the formation of a benzo[d]azepinone scaffold can compete with the desired isoquinoline synthesis.

    • Solution: The choice of acid catalyst is crucial. While strong acids like sulfuric acid are traditional, they can sometimes promote side reactions. Consider exploring milder acids such as trifluoroacetic acid (TFA) or methanesulfonic acid.

  • Incomplete Conversion and Multiple Byproducts: This can be due to several factors.

    • Solution:

      • Optimize Acid Concentration: A systematic screening of the acid concentration is recommended.

      • Control Temperature: Carefully optimize the reaction temperature to balance reaction rate and byproduct formation.

      • Purity of Starting Materials: Ensure the purity of your benzaldehyde and aminoacetaldehyde acetal starting materials.

Stage 2: Nitration of 7-Methoxyisoquinoline

The introduction of the nitro group at the C8 position is a critical step.

Q3: My nitration reaction is giving a mixture of isomers or is difficult to control. What are the best practices?

A3: The regioselectivity of nitration on substituted quinolines and isoquinolines can be sensitive to reaction conditions.

  • Isomer Formation: Nitration of quinoline derivatives can sometimes yield a mixture of 5- and 8-nitro isomers.[6]

    • Solution: For 7-methoxyisoquinoline, the methoxy group is an ortho-, para-director. However, the electronics of the heterocyclic ring also play a significant role. Based on analogous reactions with 7-methylquinoline, nitration is expected to favor the 8-position.[7] To enhance selectivity, carefully control the reaction temperature, keeping it low (e.g., -5 to 0 °C) during the addition of the nitrating agent.

  • Reaction Vigor: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.

    • Solution: Always add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) slowly to the substrate solution with efficient cooling and stirring. Perform the reaction in a fume hood with appropriate personal protective equipment.

Stage 3: Reduction of 7-Methoxy-8-nitroisoquinoline

The final step is the reduction of the nitro group to the amine.

Q4: I am having trouble with the work-up of my nitro reduction using tin(II) chloride (SnCl₂). How can I resolve this?

A4: The use of SnCl₂ for nitro reductions is effective, but the work-up can be complicated by the formation of tin salts.[8]

  • Precipitation of Tin Salts: Upon basification of the reaction mixture with NaOH, tin hydroxides precipitate, which can make extraction difficult.[8]

    • Solution:

      • pH Adjustment: Instead of strongly basic conditions, try neutralizing the reaction mixture to a pH of less than 8 with sodium bicarbonate. This can lead to less intractable emulsions.[8]

      • Filtration Aid: Add Celite to the reaction mixture before neutralization. After neutralization with a base like concentrated ammonia, the entire mixture can be filtered through a pad of Celite or silica gel to remove the tin salts.[8]

      • Alternative Reagents: Consider using iron powder in acetic acid. The resulting iron salts are often easier to handle during work-up.[9][10]

Q5: My catalytic hydrogenation is not proceeding to completion or is leading to side products. What should I consider?

A5: Catalytic hydrogenation is a clean method for nitro reduction but requires careful optimization.

  • Catalyst Poisoning: Impurities in the starting material or solvents can poison the catalyst (e.g., Pd/C).

    • Solution: Ensure the 7-methoxy-8-nitroisoquinoline is purified before the reduction. Use high-purity solvents.

  • Incomplete Reaction: The reaction may stall due to an inactive catalyst or insufficient hydrogen pressure.

    • Solution: Use a fresh batch of catalyst. If using a hydrogen balloon, ensure there are no leaks. For more stubborn reductions, a Parr hydrogenator with higher hydrogen pressure may be necessary.

  • Alternative Hydrogen Source: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a milder and equally effective alternative.[11][12]

III. Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 7-Methoxyisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Amide Formation: To a solution of 3-methoxyphenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add formyl chloride (1.1 eq) or acetic formic anhydride. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Cyclization: To the crude amide, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C under an inert atmosphere. Reflux the mixture for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and basify with a concentrated NaOH solution to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nitration of 7-Methoxyisoquinoline

Caution: This reaction is highly exothermic.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Nitration: Dissolve 7-methoxyisoquinoline in concentrated sulfuric acid and cool the mixture to -5 °C. Slowly add the pre-cooled nitrating mixture dropwise, maintaining the temperature below 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Isolation: The product, 7-methoxy-8-nitroisoquinoline, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Reduction of 7-Methoxy-8-nitroisoquinoline using SnCl₂
  • Reaction Setup: To a solution of 7-methoxy-8-nitroisoquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Reaction: Reflux the mixture for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and basify to pH 8 with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The tin salts may form a precipitate that can be removed by filtration through Celite. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 7-Methoxyisoquinolin-8-amine by column chromatography.[13]

IV. Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction 3-Methoxyphenethylamine 3-Methoxyphenethylamine 7-Methoxyisoquinoline 7-Methoxyisoquinoline 3-Methoxyphenethylamine->7-Methoxyisoquinoline Bischler-Napieralski or Pomeranz-Fritsch 7-Methoxy-8-nitroisoquinoline 7-Methoxy-8-nitroisoquinoline 7-Methoxyisoquinoline->7-Methoxy-8-nitroisoquinoline HNO₃, H₂SO₄ 7-Methoxyisoquinolin-8-amine 7-Methoxyisoquinolin-8-amine 7-Methoxy-8-nitroisoquinoline->7-Methoxyisoquinolin-8-amine SnCl₂ or H₂/Pd-C

Caption: Synthetic workflow for 7-Methoxyisoquinolin-8-amine.

Troubleshooting Logic Diagram

Troubleshooting Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Increase Reaction Time Increase Reaction Time Low Yield->Increase Reaction Time Byproduct Formation Byproduct Formation Change Catalyst/Reagent Change Catalyst/Reagent Byproduct Formation->Change Catalyst/Reagent Modify Solvent Modify Solvent Byproduct Formation->Modify Solvent Adjust Stoichiometry Adjust Stoichiometry Byproduct Formation->Adjust Stoichiometry Incomplete Reaction Incomplete Reaction Verify Catalyst Activity Verify Catalyst Activity Incomplete Reaction->Verify Catalyst Activity Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Reaction->Ensure Anhydrous Conditions Increase Reagent Equivalents Increase Reagent Equivalents Incomplete Reaction->Increase Reagent Equivalents

Caption: General troubleshooting decision tree for synthesis optimization.

V. References

  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(2), 118-120.

  • Begunov, R. S., & Ryzvanovich, G. A. (2005). Reductive Cyclization of N-(2,4-Dinitrophenyl)pyridinium Chloride by Tin(II) Chloride. ChemInform, 36(24).

  • Powers, J. (2013). Answer to "What method can be used for reduction of aryl nitro group?". ResearchGate. [Link]

  • dungeonsandderp. (2021). Comment on "Reduction of aromatic nitro compounds with SnCl2". Reddit. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Smith, A. B., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Pennsylvania.

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • Defence Science and Technology Organisation. (2002). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Advanced Biological and Biomedical Research.

  • Rozwadowska, M. D., & Fiedorow, P. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • ResearchGate. (2014). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

  • Prestat, G., et al. (2019). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 24(17), 3073. [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine- group reduction?. [Link]

  • Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(21), 6436. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Adewole, E., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).

  • McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of The Chemical Society (resumed), 633. [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Leonard, N. J., et al. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279-1281. [Link]

  • Buckland, P. R., & Gourley, R. N. (1991). U.S. Patent No. 4,994,576. U.S. Patent and Trademark Office.

  • Clamor, C., et al. (2017). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 34(8), 939-969. [Link]

  • Telukutla, S. R. (2013). What method can be used for reduction of aryl nitro group?. ResearchGate. [Link]

  • Maji, B., et al. (2019). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Green Chemistry, 21(1), 125-130. [Link]

  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(2), 118-120. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Fitsev, I. M., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Chemistry of Heterocyclic Compounds, 55(7), 633-640. [Link]

  • Galkina, O. V., et al. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 23(10), 2603. [Link]

  • El-Faham, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(6), 1089-1095. [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

  • Beilstein Archives. (2020). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling.

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [Link]

  • ResearchGate. (2002). Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. [Link]

  • Google Patents. (2011). CN102172534A - Nitration catalyst and preparation method and application thereof.

Sources

Technical Support Center: Purification of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxyisoquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile heterocyclic amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the handling and purification of 7-Methoxyisoquinolin-8-amine.

Question 1: My sample of 7-Methoxyisoquinolin-8-amine, which was initially a light-colored solid, has turned yellow or brown. What happened, and can I still use it?

Answer: This discoloration is a classic sign of oxidation. Aromatic amines, particularly those with electron-donating groups like your methoxy and amino substituents, are susceptible to air and light-catalyzed oxidation.[1] The colored species are typically N-oxides or other complex oxidative polymerization products.

  • Cause: Exposure to oxygen and/or UV light. This can happen during storage, a reaction workup, or even on the benchtop.

  • Actionable Advice:

    • For minor discoloration: The compound can likely be re-purified. A simple filtration through a short plug of silica or alumina using a moderately polar solvent (e.g., ethyl acetate) can sometimes remove the most colored impurities. For more significant degradation, column chromatography or recrystallization will be necessary.

    • Prevention is key: Always store 7-Methoxyisoquinolin-8-amine under an inert atmosphere (Nitrogen or Argon), protected from light (e.g., in an amber vial), and refrigerated if possible. When handling, minimize its exposure time to the atmosphere.

Question 2: I'm trying to run a TLC of my crude reaction mixture, but the spot for my product is streaking badly. Why is this happening?

Answer: This is the most common issue when chromatographing basic compounds like amines on standard silica gel.[2]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in a "streak" rather than a compact spot.[2]

  • Immediate Solution: To get a clean TLC spot, you must add a small amount of a basic modifier to your mobile phase to "deactivate" the acidic sites on the silica.

    • Add 0.5-2% triethylamine (Et₃N) to your eluent.

    • Alternatively, add 0.5-2% of a concentrated ammonium hydroxide solution (use a fume hood).[3]

    • Example TLC Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (95:4:1). Adjust the DCM/MeOH ratio to achieve the desired Rf.

Question 3: Can I use an acid-base extraction to purify 7-Methoxyisoquinolin-8-amine from neutral byproducts?

Answer: Yes, absolutely. This is often an excellent first-pass purification strategy. The two nitrogen atoms on your molecule (the amine at C8 and the isoquinoline nitrogen) are basic and can be protonated to form a water-soluble salt.

  • Mechanism: By dissolving your crude mixture in an organic solvent (like Ethyl Acetate or DCM) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic 7-Methoxyisoquinolin-8-amine will become protonated and move into the aqueous layer.[4] Neutral organic impurities will remain in the organic layer.

  • Protocol Outline:

    • Dissolve the crude product in Ethyl Acetate.

    • Extract with 1M HCl (aqueous) three times. Combine the aqueous layers.

    • Optional "back-extraction": Wash the combined acidic aqueous layers with fresh Ethyl Acetate to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer to >pH 9 with a base like 2M NaOH or saturated NaHCO₃ solution. Your product will deprotonate and precipitate or become extractable.[5]

    • Extract the now basic aqueous layer multiple times with Ethyl Acetate or DCM.

    • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the purified amine.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for more complex purification challenges.

Scenario 1: Column chromatography gives poor separation between my product and a closely-related impurity.

Question: I've added triethylamine to my eluent, but I'm still struggling to separate my product from an impurity with a very similar Rf. My NMR shows a persistent second set of aromatic peaks. What are my options?

Answer: This is a common and frustrating problem, often caused by a regioisomeric byproduct (e.g., a 5- or 6-amino isomer from a non-selective nitration/reduction sequence). When basic modifiers aren't enough, you need to enhance the selectivity of your separation system.

Troubleshooting Workflow:

G cluster_options Advanced Chromatography Strategies cluster_opt1 Stationary Phase Details cluster_opt3 Derivatization Details start Initial Problem: Poor separation on silica (with Et3N) opt1 Option 1: Change Stationary Phase start->opt1 opt2 Option 2: Modify Mobile Phase start->opt2 opt3 Option 3: Chemical Derivatization start->opt3 alumina Use Alumina (basic or neutral) - Different selectivity profile - Good for basic compounds opt1->alumina amine_silica Use Amine-Functionalized Silica - Provides a basic surface - Minimizes silanol interactions opt1->amine_silica c18 Reverse-Phase (C18) - Separates based on polarity - Use MeCN/H2O with a modifier opt1->c18 solv_change Change Primary Solvents e.g., Hexanes/EtOAc to DCM/MeOH or Toluene/Acetone Exploit different solvent-solute interactions opt2->solv_change boc Protect with Boc-anhydride - Changes polarity significantly - Easily removed with TFA opt3->boc

Caption: Decision tree for advanced chromatography troubleshooting.

Detailed Explanation & Protocols:

  • Change the Stationary Phase: Silica is not your only option.

    • Alumina (Neutral or Basic): Alumina offers a different selectivity profile compared to silica and is an excellent choice for basic compounds.[6] Start with a gradient similar to your silica system (e.g., Ethyl Acetate in Hexanes) and optimize.

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides a basic surface that shields your compound from acidic silanols, often yielding sharper peaks and improved resolution.[2]

    • Reverse-Phase (C18) Chromatography: If your impurity has a different polarity, C18 may provide baseline separation. You will need to use a mobile phase like Acetonitrile/Water or Methanol/Water. Since your compound is basic, you should use a basic modifier (e.g., 0.1% ammonium hydroxide) to ensure good peak shape.[3]

  • Chemical Derivatization (The "Protect-Purify-Deprotect" Strategy): This is a powerful chemical solution. By temporarily changing the functional group of your amine, you drastically alter its chromatographic properties.

    • Protocol: Boc Protection:

      • Dissolve your crude mixture in a solvent like Dichloromethane (DCM).

      • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

      • Stir at room temperature until the starting amine is consumed (monitor by TLC).

      • Work up the reaction. The resulting N-Boc protected amine is much less polar and will behave very differently on silica gel, almost certainly separating from your impurity.

      • Perform column chromatography on the Boc-protected material (no need for a basic modifier now).

      • Combine the pure fractions and remove the solvent.

      • Deprotect by dissolving the pure Boc-amine in DCM and adding an excess of Trifluoroacetic Acid (TFA). Stir for 1-2 hours, then remove the solvent and acid under vacuum to yield the pure salt of your desired product.[5]

Scenario 2: The purified compound degrades quickly upon storage.

Question: I successfully purified my 7-Methoxyisoquinolin-8-amine, and the initial NMR was perfect. However, after a week in a vial in my drawer, it has turned dark brown and the NMR now shows broad peaks and new impurities. What's going on?

Answer: You are again facing the inherent instability of many electron-rich aromatic amines.[1] Successful purification is only half the battle; proper storage is critical.

Root Cause Analysis and Mitigation:

Factor Underlying Cause Solution & Protocol
Oxygen The lone pair on the amine and the electron-donating methoxy group make the aromatic system highly susceptible to oxidation by atmospheric O₂.[1] This forms colored radical cations and, eventually, polymeric materials.Inert Atmosphere Storage: After final purification, dissolve the compound in a minimal amount of a volatile solvent, place it in a storage vial, and blow a gentle stream of nitrogen or argon over the surface while evaporating the solvent. This displaces the air. Seal the vial tightly with a cap lined with a PTFE septum and wrap with Parafilm.
Light UV light provides the energy to initiate radical oxidation reactions.Light Protection: Always store the compound in an amber glass vial. If only clear vials are available, wrap them completely in aluminum foil. Store in a dark place like a cabinet or freezer.
Temperature Higher temperatures accelerate the rate of all degradation reactions.[7]Cold Storage: Store the sealed, inerted, and light-protected vial in a freezer (-20 °C is standard).
Residual Acid/Base Traces of acid (e.g., HCl from a workup) or base (e.g., triethylamine from chromatography) can catalyze degradation pathways.Ensure Neutrality: Before final solvent removal, ensure your product is free from residual modifiers. If purifying by chromatography, use a high-vacuum line to thoroughly remove all traces of triethylamine. If using an acid-base extraction, ensure the final product is fully neutralized.

Pro-Tip: Convert to a Salt for Long-Term Storage For maximum stability, consider converting the free amine into a more stable salt, such as the hydrochloride (HCl) salt. Salts are crystalline, non-volatile, and significantly less prone to air oxidation. You can typically use the salt directly in subsequent reactions or regenerate the free base right before use with a simple liquid-liquid extraction.

Part 3: Standardized Protocols & Workflows

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed to mitigate the common issues of streaking and poor recovery for 7-Methoxyisoquinolin-8-amine.

  • Prepare the Slurry:

    • Choose a flask and add the required amount of silica gel.

    • Add your starting eluent (e.g., 98:1:1 Hexane/Ethyl Acetate/Triethylamine) to the silica. The key is to add the triethylamine modifier at this stage to pre-treat the silica.[3]

    • Stir to create a uniform slurry and pack your column.

  • Load the Sample:

    • Dissolve your crude material in a minimal amount of DCM or the eluent.

    • Recommended: Adsorb the dissolved sample onto a small amount of silica gel (~2-3x the mass of your crude product). Dry this silica completely under vacuum. This "dry loading" technique typically results in much better separation.

    • Carefully add the dried sample/silica mixture to the top of your packed column.

  • Elution:

    • Begin eluting with your starting solvent mixture.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate).

    • Crucially, maintain the 1% triethylamine concentration in your mobile phase throughout the entire gradient.

    • Collect fractions and analyze by TLC (remember to use a modified eluent for the TLC as well).

  • Workup:

    • Combine the pure fractions.

    • Remove the solvent on a rotary evaporator.

    • Important: Triethylamine is high-boiling. To remove the last traces, co-evaporate several times with DCM or place the flask on a high-vacuum line for several hours.

Purification Strategy Selection Workflow:

G start Crude 7-Methoxyisoquinolin-8-amine q1 Are impurities primarily neutral or acidic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes column Perform Flash Column Chromatography (with basic modifier) q1->column No / Unknown q2 Is the product solid and reasonably pure (>85%) after extraction? acid_base->q2 recrystallize Recrystallization q2->recrystallize Yes q2->column No final_product Pure Product recrystallize->final_product column->final_product

Caption: Recommended workflow for selecting a purification method.

References

  • Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]

  • ResearchGate. (2006). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

  • PubChem. Isoquinolin-7-amine. Available at: [Link]

  • PubChem. 6-Methoxy-8-quinolinamine. Available at: [Link]

  • PubChem. Isoquinolin-8-amine. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • PubChem. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? Available at: [Link]

  • PMC. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available at: [Link]

  • PMC. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

Sources

Technical Support Center: Functionalization of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-Methoxyisoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your target compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 7-Methoxyisoquinolin-8-amine, providing probable causes and actionable solutions.

N-Alkylation Reactions: Low Yield of Mono-alkylated Product and Presence of Multiple Spots on TLC

Question: I am trying to perform a mono-alkylation of 7-Methoxyisoquinolin-8-amine with an alkyl halide (e.g., methyl iodide), but I'm observing a mixture of products on my TLC plate, and the yield of my desired mono-alkylated product is low. What is happening and how can I fix it?

Answer:

This is a classic challenge in amine alkylation chemistry. The initial mono-alkylation product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially even a quaternary ammonium salt. This "runaway" reaction results in a mixture of products that can be difficult to separate.

Probable Causes:

  • Over-alkylation: The primary side reaction is the formation of the di-alkylated product, N,N-dialkyl-7-methoxyisoquinolin-8-amine, and potentially the tri-alkyl quaternary ammonium salt.

  • Reaction Conditions: Using a stoichiometric amount or an excess of the alkylating agent, especially at elevated temperatures, will favor multiple alkylations.

  • Base Strength: A strong base can deprotonate the resulting secondary amine, increasing its nucleophilicity and promoting the second alkylation.

Solutions & Preventative Measures:

Strategy Rationale Recommended Protocol
Use a Large Excess of the Amine By significantly increasing the concentration of the starting amine relative to the alkylating agent, you statistically favor the reaction of the alkyl halide with the more abundant primary amine.Use a 5-10 fold molar excess of 7-Methoxyisoquinolin-8-amine relative to the alkyl halide.
Control Reagent Addition Adding the alkylating agent slowly to the reaction mixture helps to maintain a low instantaneous concentration, reducing the likelihood of multiple alkylations.Add the alkyl halide dropwise to the solution of the amine over a period of 1-2 hours at a controlled temperature (e.g., 0 °C to room temperature).
Choice of Base A mild, non-nucleophilic base can be used to neutralize the acid generated during the reaction without significantly increasing the nucleophilicity of the secondary amine product.Use a hindered base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate (K₂CO₃).
Alternative Alkylation Strategies Reductive amination offers a more controlled method for mono-alkylation.React 7-Methoxyisoquinolin-8-amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
N-Acylation Reactions: Incomplete Reaction or Formation of an Insoluble Precipitate

Question: I am attempting to acylate 7-Methoxyisoquinolin-8-amine with an acyl chloride or anhydride, but the reaction is sluggish, or a thick precipitate forms, making stirring difficult. How can I improve this reaction?

Answer:

Incomplete acylation or the formation of an insoluble precipitate are common issues. The precipitate is often the hydrochloride or acetate salt of the starting amine or the product, which can be less soluble in common organic solvents.

Probable Causes:

  • In situ Salt Formation: The reaction of an acyl chloride with the amine generates HCl, which immediately reacts with another equivalent of the basic amine to form an insoluble hydrochloride salt, effectively removing it from the reaction.

  • Low Nucleophilicity: While the 8-amino group is nucleophilic, steric hindrance from the peri-position of the isoquinoline ring and the adjacent methoxy group can slow down the reaction.[1]

  • Reagent Decomposition: Acyl chlorides and anhydrides can be sensitive to moisture.

Solutions & Preventative Measures:

Strategy Rationale Recommended Protocol
Use a Non-nucleophilic Base A tertiary amine base will scavenge the acid byproduct without competing with the primary amine for the acylating agent.Add at least one equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.
Optimize Solvent A polar aprotic solvent can help to dissolve the starting materials and any salt byproducts that may form.Use solvents such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).
Activate the Carboxylic Acid If using a carboxylic acid directly, employing a coupling agent can facilitate amide bond formation under milder conditions.Use standard peptide coupling reagents such as EDC/HOBt or HATU in the presence of a non-nucleophilic base.
Ensure Anhydrous Conditions Water will hydrolyze the acylating agent, reducing the yield of the desired product.Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Buchwald-Hartwig and Ullmann Couplings: Formation of Dimeric Byproducts

Question: During a palladium- or copper-catalyzed cross-coupling reaction to form a C-N bond at the 8-amino position, I am observing a significant amount of a high molecular weight byproduct that I suspect is a dimer. How can I minimize this?

Answer:

Dimerization is a known side reaction in cross-coupling reactions involving amino-quinolines and isoquinolines, especially under forcing conditions. This can occur through self-coupling of the starting material or coupling of the product with the starting material.

Probable Causes:

  • Homocoupling of Aryl Halide: The aryl halide partner can undergo homocoupling to form a biaryl species.

  • Oxidative Self-Coupling: The electron-rich 7-Methoxyisoquinolin-8-amine can undergo oxidative self-coupling, particularly with copper catalysts at high temperatures.

  • Ligand Decomposition: Decomposition of the phosphine ligand in palladium catalysis can lead to the formation of active but less selective catalytic species that promote side reactions.

Solutions & Preventative Measures:

Strategy Rationale Recommended Protocol
Optimize Catalyst and Ligand The choice of ligand is crucial in Buchwald-Hartwig amination to promote the desired reductive elimination over side reactions.[2]Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. For Ullmann couplings, consider using a ligand like L-proline.[3]
Control Reaction Temperature Lowering the reaction temperature can often suppress unwanted side reactions, which typically have a higher activation energy than the desired transformation.Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).
Use a Precise Stoichiometry of Base The nature and amount of base can significantly impact the outcome of the reaction.Use a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and carefully control the stoichiometry.
Degas the Reaction Mixture Oxygen can lead to oxidative side reactions and catalyst deactivation.Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the 8-amino group on the 7-methoxyisoquinoline scaffold?

The 8-amino group is a nucleophilic primary aromatic amine. The methoxy group at the 7-position is electron-donating, which should increase the electron density on the aromatic ring and slightly enhance the nucleophilicity of the amino group compared to an unsubstituted 8-aminoisoquinoline.[4] However, the peri-interaction with the hydrogen at the 1-position and the adjacent methoxy group can introduce some steric hindrance, potentially slowing down reactions with bulky electrophiles.[1]

Q2: How can I purify my functionalized 7-Methoxyisoquinolin-8-amine derivative?

Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is commonly used. The basicity of the isoquinoline nitrogen and the functionalized amino group may cause streaking on the silica gel. To mitigate this, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to improve the peak shape.

Q3: What are the characteristic NMR signals for 7-Methoxyisoquinolin-8-amine and its derivatives?

For the parent compound, you can expect:

  • A singlet for the methoxy group protons around 3.9-4.1 ppm.[5]

  • A broad singlet for the amine protons (NH₂) that may exchange with D₂O.

  • A series of signals in the aromatic region (typically between 6.5 and 9.0 ppm) corresponding to the protons on the isoquinoline core.

Upon N-acylation, you will observe:

  • The disappearance of the NH₂ signal and the appearance of a new amide N-H signal, typically as a singlet or a broad singlet at a downfield shift (e.g., 8-10 ppm).

  • Signals corresponding to the protons of the newly introduced acyl group.

Upon N-alkylation, you will observe:

  • The disappearance of the NH₂ signal and the appearance of a new N-H signal (for mono-alkylation) or its absence (for di-alkylation).

  • Signals corresponding to the protons of the newly introduced alkyl group(s), often showing coupling to the N-H proton if present.

Q4: Can the isoquinoline nitrogen interfere with the functionalization of the 8-amino group?

Yes, the isoquinoline nitrogen is also basic and can be protonated or coordinate to metal catalysts. In reactions that are sensitive to pH, it is important to consider the pKa of the isoquinoline nitrogen. In metal-catalyzed reactions, the endocyclic nitrogen can act as a ligand, potentially sequestering the catalyst. However, in many cases, the exocyclic 8-amino group is more nucleophilic and will react preferentially with electrophiles.

III. Experimental Protocols & Characterization

Protocol 1: N-Acetylation of 7-Methoxyisoquinolin-8-amine

This protocol provides a general procedure for the acylation of 7-Methoxyisoquinolin-8-amine with acetyl chloride.

Materials:

  • 7-Methoxyisoquinolin-8-amine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Dissolve 7-Methoxyisoquinolin-8-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N-(7-methoxyisoquinolin-8-yl)acetamide.

Expected Characterization of N-(7-methoxyisoquinolin-8-yl)acetamide:

  • ¹H NMR: Appearance of a singlet for the acetyl methyl group around 2.2 ppm and a downfield amide N-H singlet.

  • Mass Spectrometry (ESI+): A molecular ion peak corresponding to [M+H]⁺.

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol offers a controlled method for the synthesis of a mono-N-alkylated derivative.

Materials:

  • 7-Methoxyisoquinolin-8-amine

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient (with 0.5% TEA)

Procedure:

  • To a solution of 7-Methoxyisoquinolin-8-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient containing 0.5% triethylamine.

IV. Visualization of Reaction Pathways and Troubleshooting

Diagram 1: N-Alkylation Side Reactions

G cluster_alkylation N-Alkylation Pathway A 7-Methoxyisoquinolin-8-amine (Primary Amine) B Mono-alkylated Product (Secondary Amine) A->B Desired Reaction C Di-alkylated Product (Tertiary Amine) B->C Side Reaction D Quaternary Ammonium Salt C->D Side Reaction AlkylHalide1 + Alkyl Halide AlkylHalide2 + Alkyl Halide AlkylHalide3 + Alkyl Halide SideRxn Over-alkylation Side Reaction

Caption: Pathway of N-alkylation and over-alkylation side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Acylation

G Start Low Yield in N-Acylation Check1 Check for Precipitate Formation? Start->Check1 Check2 Reaction Sluggish? Check1->Check2 No Solution1 Add Non-nucleophilic Base (e.g., TEA, DIPEA) Check1->Solution1 Yes Check3 Anhydrous Conditions Used? Check2->Check3 No Solution2 Use Coupling Reagents (e.g., EDC/HOBt) Check2->Solution2 Yes Solution3 Use Anhydrous Solvents and Inert Atmosphere Check3->Solution3 No End Improved Yield Check3->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting guide for low yield in N-acylation reactions.

V. References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Organic Letters, 5(21), 3799–3802*. [Link]

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025). AJE. [Link]

  • Chen, Y., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667*. [Link]

  • 8-Quinolinamine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Organic Letters, 5(21), 3799–3802*. [Link]

  • Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j). (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl Iodide. (2022). Encyclopedia.pub. [Link]

  • Isoquinolin-8-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2019). MDPI. [Link]

  • Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2021). MDPI. [Link]

  • Alkylation of 8-aminoquinoline amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2021). Nature. [Link]

  • Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365*. [Link]

  • 8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl) -.... (n.d.). NIH. Retrieved from [Link].gov/pmc/articles/PMC8757803/)

Sources

Technical Support Center: Synthesis of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxyisoquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted isoquinolines like 7-Methoxyisoquinolin-8-amine?

There are several established methods, but two of the most prominent are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1]

  • Bischler-Napieralski Reaction: This involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3][4] It first forms a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline. This is often the preferred route for this class of compounds.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6][7][8] Subsequent oxidation is required to yield the aromatic isoquinoline core. This method is particularly effective when the aromatic ring is highly activated by electron-donating groups.[6]

Q2: Why is the Bischler-Napieralski reaction often favored for this specific synthesis?

The Bischler-Napieralski reaction is highly effective for substrates with electron-donating groups (like the methoxy group in our target molecule) on the aromatic ring, as these groups activate the ring towards the necessary intramolecular electrophilic aromatic substitution.[4][9] The reaction conditions are robust, and the subsequent dehydrogenation to the fully aromatic isoquinoline is typically straightforward.

Q3: What is the most critical factor affecting the yield in this synthesis?

The single most critical factor is the efficiency of the cyclization step. This is an intramolecular electrophilic aromatic substitution, and its success hinges on the electronic properties of the aromatic ring and the choice of condensing agent.[2][9] Insufficient activation of the aromatic ring or use of a suboptimal catalyst/dehydrating agent will lead to poor conversion and the formation of side products.[3][10]

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses specific, practical problems you may encounter during the synthesis.

Issue 1: Very Low or No Formation of the Desired Product

You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture of unidentifiable spots.

Possible Cause 1: Suboptimal Dehydrating/Condensing Agent

  • The "Why": The Bischler-Napieralski reaction requires a potent dehydrating agent to convert the amide carbonyl into a highly electrophilic intermediate (like a nitrilium ion) that can be attacked by the activated aromatic ring.[2][3] If the agent is weak, old, or inappropriate for the substrate, this key intermediate will not form efficiently.

  • Solution:

    • Verify Reagent Quality: Ensure your phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is fresh and has been stored under anhydrous conditions. POCl₃ can hydrolyze over time, losing its efficacy.

    • Increase Activating Power: For less reactive substrates, a stronger dehydrating system may be required. Using phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more forceful option that can drive the cyclization.[3][9]

    • Alternative Reagents: Consider milder, modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which can generate the reactive nitrilium ion under less harsh conditions.[3]

Possible Cause 2: Insufficient Aromatic Ring Activation

  • The "Why": The cyclization is an electrophilic aromatic substitution. The methoxy group at the 7-position and the (protected) amine group at the 8-position must sufficiently activate the ortho position for ring closure. If the amine is not appropriately protected, its electron-withdrawing character as an ammonium salt in acidic media can deactivate the ring.

  • Solution:

    • Proper Protection: Ensure the starting β-arylethylamine is properly N-acylated to form the necessary amide precursor. This is a prerequisite for the reaction.

    • Solvent Choice: The solvent can influence the reaction's efficiency.[10] While the reaction is often run in excess POCl₃, using a high-boiling, non-polar solvent like toluene or xylene can sometimes improve yields by ensuring the reaction reaches the required temperature for efficient cyclization.[3]

Issue 2: Significant Formation of a Styrene Byproduct

Your analysis shows a significant peak corresponding to the mass of a styrene derivative, formed by the elimination of the amide group.

  • The "Why": This is a classic side reaction known as the retro-Ritter reaction.[11] It occurs when the nitrilium ion intermediate, instead of being attacked by the aromatic ring, undergoes elimination. This pathway is more common if the cyclization is slow or sterically hindered.[3][9]

  • Solution:

    • Solvent Modification: A clever strategy to suppress this side reaction is to use the corresponding nitrile (e.g., acetonitrile if an acetyl amide is used) as the solvent. By Le Chatelier's principle, the excess nitrile in the reaction medium shifts the equilibrium away from the retro-Ritter elimination product and favors the desired cyclization.[9][11]

    • Use an N-Acyliminium Intermediate Pathway: A modified procedure using oxalyl chloride can generate an N-acyliminium intermediate, which is also highly electrophilic but avoids the formation of the nitrilium ion that leads to the styrene byproduct.[9][11]

Issue 3: Difficulty with Product Isolation and Purification

The reaction appears to have worked, but you are experiencing significant product loss during workup or cannot obtain a pure sample after column chromatography.

  • The "Why": Amines are basic and can pose challenges during extraction and chromatography. The product, 7-Methoxyisoquinolin-8-amine, can be protonated in acidic conditions, making it water-soluble and leading to loss in the aqueous layer during workup. On a standard silica gel column, the basic amine can streak or bind irreversibly, leading to poor separation and low recovery.[12]

  • Solution:

    • Workup pH Control: After quenching the reaction (e.g., with ice/water), carefully basify the aqueous mixture with a base like sodium carbonate or ammonium hydroxide to a pH of 8-9 before extraction.[13] This ensures your amine product is in its neutral, free-base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate.

    • Chromatography Optimization:

      • Deactivate the Silica: Pre-treat your silica gel with a solvent system containing a small amount of triethylamine (e.g., 1-2%). This neutralizes the acidic sites on the silica, preventing streaking and improving the recovery of your basic product.[12]

      • Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase, such as alumina (basic or neutral), which is often more suitable for purifying amines.[12]

Data & Protocols

Table 1: Optimization of Reaction Conditions for Bischler-Napieralski Cyclization
EntryDehydrating AgentSolventTemperature (°C)Time (h)Observed Yield (%)Notes
1POCl₃Toluene110445%Moderate yield, significant starting material remained.
2POCl₃Xylene140465%Improved conversion with higher temperature.
3P₂O₅ in POCl₃Neat110280%More forceful conditions led to higher yield and faster reaction.[3][9]
4Tf₂O, 2-chloropyridineDCM0 to RT375%Milder conditions, good for sensitive substrates.
5POCl₃Acetonitrile82670%Retro-Ritter byproduct was significantly suppressed.[11]
Experimental Protocol: Optimized Synthesis via Bischler-Napieralski Reaction

This protocol outlines the key steps from the precursor amide to the final purified product.

Step 1: Bischler-Napieralski Cyclization

  • To a dry, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Argon), add the N-acetyl-β-(3-methoxy-4-aminophenyl)ethylamine precursor (1.0 eq).

  • Add anhydrous solvent (e.g., xylene, 10 mL per gram of starting material).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 140 °C for xylene) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

Step 2: Dehydrogenation

  • To the crude 3,4-dihydroisoquinoline intermediate mixture from Step 1, add a dehydrogenation agent such as 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Add a high-boiling solvent like decalin and heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS. This step drives the aromatization.

Step 3: Workup and Isolation

  • Cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst.

  • Transfer the filtrate to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the aqueous layer is basic (pH ~9).

  • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Prepare a silica gel column using a solvent system (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine to prevent product streaking.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of your chosen solvent system to isolate the pure 7-Methoxyisoquinolin-8-amine.

  • Combine the pure fractions and evaporate the solvent to yield the final product. Confirm purity by NMR and LC-MS.

Visualized Workflows

G cluster_prep Phase 1: Reaction cluster_workup Phase 2: Isolation & Purification Start N-Acyl Precursor Cyclization Bischler-Napieralski Cyclization (POCl3) Start->Cyclization Step 1 Dehydrogenation Aromatization (e.g., Pd/C) Cyclization->Dehydrogenation Step 2 Quench Quench on Ice Dehydrogenation->Quench Step 3 Basify Basify to pH 9 Quench->Basify Extract Organic Extraction Basify->Extract Purify Column Chromatography (Et3N-treated silica) Extract->Purify Crude Product Product Pure 7-Methoxy- isoquinolin-8-amine Purify->Product Step 4

Caption: General workflow for the synthesis of 7-Methoxyisoquinolin-8-amine.

G Start Low Yield Observed CheckReaction Was reaction complete? (TLC/LC-MS) Start->CheckReaction NoReaction Optimize Reaction Conditions: - Stronger Condensing Agent - Higher Temperature - Check Reagent Quality CheckReaction->NoReaction No YesReaction Check Workup & Purification CheckReaction->YesReaction Yes CheckPurity Significant Side Products? CheckWorkup Was workup pH basic? (pH > 8) CheckPurity->CheckWorkup No Styrene Is it a Styrene byproduct? (Retro-Ritter) CheckPurity->Styrene Yes YesReaction->CheckPurity NoWorkup Re-evaluate Workup: Ensure pH is 8-9 before extraction to prevent loss. CheckWorkup->NoWorkup No YesWorkup Optimize Chromatography: - Use Et3N-treated silica - Try alumina CheckWorkup->YesWorkup Yes YesStyrene Modify Protocol: - Use Nitrile as solvent - Use Oxalyl Chloride method Styrene->YesStyrene Yes OtherImpurity Re-evaluate Temperature & Reaction Time Styrene->OtherImpurity No

Caption: Troubleshooting flowchart for diagnosing the cause of low yield.

References

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the formation of 7j. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pictet–Spengler reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151–190.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Retrieved from [Link]

Sources

Troubleshooting low conversion in 8-aminoquinoline directed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Aminoquinoline Directed Reactions

Welcome to the technical support center for 8-aminoquinoline (AQ) directed C-H functionalization reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion, in their experiments. The following content is structured in a question-and-answer format to provide direct, actionable solutions grounded in mechanistic principles and field-proven experience.

Section 1: The First Pass - Initial Troubleshooting for Low Conversion

Question 1: I am observing low to no conversion of my starting material. What are the most common culprits and what should I check first?

Low conversion is a frequent challenge in C-H activation chemistry.[1] Before delving into complex mechanistic issues, a systematic check of the foundational reaction components and conditions is essential. Several factors related to the catalyst, reagents, and reaction environment can be responsible.[1]

Here is a logical workflow to begin your troubleshooting process:

G start Low Conversion Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check atmosphere_check Ensure Inert Atmosphere (Anhydrous/Degassed) reagent_check->atmosphere_check Reagents OK success Conversion Improved reagent_check->success Issue Found & Fixed catalyst_check Assess Catalyst Activity atmosphere_check->catalyst_check Atmosphere OK atmosphere_check->success Issue Found & Fixed conditions_check Re-evaluate Reaction Conditions (T, Time) catalyst_check->conditions_check Catalyst Active deep_dive Proceed to Deeper Analysis catalyst_check->deep_dive Catalyst Inactive conditions_check->success Optimized conditions_check->deep_dive Conditions OK

Caption: Initial troubleshooting workflow for low conversion.

A Step-by-Step "First Pass" Checklist:

  • Catalyst Activity: The palladium source is the heart of the reaction. Ensure you are using a high-purity catalyst, such as Pd(OAc)₂.[1] Palladium acetate can decompose over time, appearing as palladium black. If decomposition is suspected, open a new bottle or perform a catalyst activity test (see Protocol 1).

  • Reagent Integrity and Stoichiometry:

    • Oxidant/Additive: Verify the quality and stoichiometry of all additives. For example, in many Pd-catalyzed arylations, an oxidant like Silver Acetate (AgOAc) is crucial.[2][3]

    • Base: Ensure the correct base is used and that it is anhydrous if necessary. Common bases include K₂CO₃ or Cs₃PO₄.[4][5]

    • Coupling Partner: Double-check the purity and exact amount of your coupling partner (e.g., aryl iodide). Using 1.5-3.0 equivalents is a common starting point.[4]

  • Solvent and Atmosphere:

    • Solvent Quality: The reaction solvent must be anhydrous and of high purity. Dichloroethane (DCE) and tert-amyl alcohol are commonly used and often give good results.[1][2]

    • Inert Atmosphere: These reactions are typically sensitive to oxygen and moisture. Ensure your reaction vial was properly oven-dried and that the reaction was set up under a robust inert atmosphere (Argon or Nitrogen).[2][3]

  • Temperature and Time: These parameters are critical. Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[1] A systematic study of temperature (e.g., 100 °C, 110 °C, 120 °C) and time is recommended. In some cases, lowering the temperature and increasing the reaction time can improve yields by minimizing side reactions.[1][2]

Section 2: Deep Dive into Reaction Components & Mechanism

If the initial checks do not resolve the issue, a more detailed analysis of each component's role is necessary.

Question 2: My initial checks didn't work. How do I know if my catalyst is the problem, and what can I do about it?

Catalyst deactivation is a primary cause of failed reactions. The active Pd(II) species can be reduced to inactive Pd(0) (palladium black), especially at elevated temperatures.

Causality: The 8-aminoquinoline directing group coordinates to the palladium center, forming a stable five-membered palladacycle intermediate.[4] This is a key step in the catalytic cycle that facilitates the C-H activation. If the catalyst is not in the correct oxidation state or is poisoned, this crucial intermediate cannot form efficiently.

G sub Substrate (AQ-Amide) + Pd(II) Catalyst chelation Chelation Assistance Formation of Palladacycle sub->chelation 1 cm Concerted Metalation-Deprotonation (CMD) C-H Activation chelation->cm 2 pd_iv pd_iv cm->pd_iv 3 re re pd_iv->re 4 prod Functionalized Product + Regenerated Pd(II) re->prod 5 deactivation Catalyst Deactivation | {Pd(II) -> Pd(0) (Inactive)} re->deactivation Off-cycle Pathway prod->sub Catalytic Cycle Repeats

Caption: Simplified catalytic cycle for AQ-directed C-H arylation.

Troubleshooting Steps:

  • Visual Inspection: Look for the formation of black precipitate (palladium black), a clear sign of catalyst decomposition.

  • Run a Control Experiment: Use a well-behaved, simple substrate known to work under your standard conditions. This will validate your catalyst batch and overall experimental setup. See Protocol 1 for a standardized test.

  • Consider a Pre-catalyst: If using Pd(OAc)₂, consider switching to a more robust pre-catalyst or adding a stabilizing ligand, although many AQ-directed reactions are ligandless.

  • Adjust Catalyst Loading: While 5 mol% is common, increasing the catalyst loading to 10 mol% may overcome minor deactivation issues, though this is not a cost-effective long-term solution.[2][3]

Question 3: I'm seeing full conversion of my starting material, but the yield of the desired product is low. What's happening?

This scenario points towards side reactions or product instability. When conversion is high but yield is low, the starting material is being consumed, but it's forming undesired byproducts.[3]

Potential Causes & Solutions:

  • Selectivity Issues: The reaction may be functionalizing an unintended C-H bond or leading to di-arylation or other side products.

    • Action: Carefully analyze your crude NMR and LC-MS to identify major byproducts. Adjusting temperature or additives can often improve selectivity.[3]

  • Role of Additives: Additives like sodium acetate (NaOAc) or pivalic acid (PivOH) can significantly influence selectivity and efficiency.[2][3] Carboxylate additives are believed to participate in the C-H activation step (concerted metalation-deprotonation), which can alter the reaction's energy profile and favor the desired pathway.

    • Action: If you are not using an additive, consider adding one. A screen of additives is often necessary. For example, in one study, adding NaOAc improved yield from 50% (with full conversion) to 68% by mitigating side reactions.[2]

  • Product Decomposition: The desired product might be unstable under the reaction conditions.

    • Action: Run a substrate stability test. See Protocol 2 for details. If the product is degrading, try reducing the reaction temperature and/or time.

Question 4: How do I choose the right solvent and additives? My reaction is sluggish.

Solvent and additives play a crucial role in catalyst stability, substrate solubility, and the reaction mechanism itself.[1]

Solvent Selection:

SolventCommon Use & RationaleReference
Dichloroethane (DCE) A common, effective solvent providing good solubility for many substrates and reagents. Often gives high selectivity and yield.[1][2]
tert-Amyl Alcohol A more process-friendly (higher boiling point, less toxic) alternative to chlorinated solvents, often effective for larger-scale reactions.[1][2]
HFIP / MeCN Can be effective but are often substrate-dependent. In some cases, they result in significantly lower yields compared to DCE.[3]

Additive Selection Decision Tree:

G start Low Yield / Sluggish Reaction no_additive Are you using an additive? start->no_additive add_naoac Try 1.0 eq. NaOAc no_additive->add_naoac No optimize Optimize Additive Stoichiometry & Temperature no_additive->optimize Yes add_pivoh Try 0.2 eq. PivOH add_naoac->add_pivoh If NaOAc fails add_naoac->optimize screen_bases Screen inorganic bases (K2CO3, Cs3PO4) add_pivoh->screen_bases If PivOH fails

Caption: Decision tree for selecting an appropriate additive.

Causality: In nickel-catalyzed systems, the choice of base is particularly critical. Studies have shown that a common base like Na₂CO₃ can be deleterious, hindering catalysis by forming an off-cycle resting state.[6][7] Switching to a stronger base like NaOᵗBu can lead to improved catalytic turnover under milder conditions.[6][7] While this is specific to Ni, it highlights the profound impact additives can have.

Section 3: Substrate-Specific & Advanced Issues

Question 5: My reaction works for simple substrates, but fails with my complex molecule. What are the common substrate limitations?

The electronic and steric properties of your substrate can dramatically affect the reaction's success.

  • Steric Hindrance: C-H activation is sensitive to steric bulk near the target C-H bond. For example, ortho-substituted aryl iodides are often detrimental to the reaction, leading to low or no yield.[3] Similarly, bulky groups near the C-H bond on the AQ-amide substrate can prevent the catalyst from accessing the site.

  • Electronic Effects: The electronic nature of the directing group and the substrate can influence the C-H activation step.[8] Highly electron-deficient or electron-rich substrates may require re-optimization of the reaction conditions. Aryl iodides with electron-donating groups often work most efficiently.[2]

  • Chelating Functional Groups: Functional groups elsewhere in the molecule (e.g., unprotected amines, thiols, other heterocycles) can chelate to the palladium catalyst, effectively poisoning it and preventing it from engaging with the 8-aminoquinoline directing group.

    • Action: Protect competing chelating groups before attempting the C-H functionalization reaction.

Question 6: I've successfully functionalized my molecule, but now I can't remove the 8-aminoquinoline directing group. What are the best methods?

Removal of the robust AQ amide bond can be challenging and is a critical consideration for the synthetic utility of this method.[9][10] The amide bond is highly stabilized by resonance, making standard hydrolysis difficult.[11][12]

Common Removal Strategies:

  • Harsh Hydrolysis: Strongly acidic or basic conditions at high temperatures (e.g., refluxing with excess NaOH or KOH in an ethanol/water mixture) are the most traditional methods.[4][11] However, these conditions are not suitable for sensitive substrates.

  • Oxidative Deprotection: A milder, one-pot protocol involves converting the robust amide into a more labile imide, which can then be cleaved easily.[10] This is often a more reliable method for complex molecules.

  • Alternative Methods: Other strategies have been developed, and a comprehensive review of removal techniques is an essential resource for any chemist using this directing group.[9][13][14]

Section 4: Protocol & Workflow Validation

Protocol 1: Standardized Catalyst Activity Test

Objective: To verify that the palladium catalyst source is active and not the cause of low conversion.

Methodology:

  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)pivalamide (1.0 equiv., a simple test substrate), your Pd(OAc)₂ source (5 mol%), AgOAc (2.0 equiv.), and NaOAc (1.0 equiv.).

  • Reagent Addition: Add iodobenzene (3.0 equiv.) and Dichloroethane (DCE) to achieve a concentration of 0.5 M.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with Argon or Nitrogen three times.

  • Reaction: Place the vial in a preheated oil bath at 100 °C.

  • Monitoring: After 12-16 hours, take a sample from the crude mixture and analyze by LC-MS and ¹H NMR against an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Expected Outcome: With an active catalyst, you should observe >70% conversion to the known arylated product. If conversion is low, your catalyst is likely inactive.

Protocol 2: Product/Substrate Stability Test

Objective: To determine if the starting material or the desired product is decomposing under the reaction conditions.

Methodology:

  • Setup (Product Stability): In a screw-cap vial, dissolve a purified sample of your desired product in the reaction solvent (e.g., DCE) with all reagents except the coupling partner and substrate (i.e., catalyst, base, additives).

  • Setup (Substrate Stability): In a separate vial, dissolve your starting AQ-amide under the same conditions as step 1.

  • Reaction: Heat both vials at the standard reaction temperature (e.g., 100 °C) for the standard reaction time (e.g., 24 hours).

  • Analysis: After heating, analyze the contents of each vial by LC-MS and ¹H NMR, using an internal standard to quantify recovery.

  • Interpretation:

    • If the product sample shows significant degradation, the reaction conditions are too harsh for the product. Consider lowering the temperature or shortening the reaction time.

    • If the starting material degrades, it indicates instability under the thermal/basic/oxidative conditions, which may require a complete redesign of the reaction.

References

  • Technical Support Center: Optimization of 8-Aminoquinoline-Directed Arylation - Benchchem.
  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Available at: [Link]

  • A Guide to Directing Group Removal: 8‐Aminoquinoline in press | The O'Duill Group. (2021).
  • A Guide to Directing Group Removal: 8‐Aminoquinoline - Scite.ai.
  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization - ChemRxiv. Available at: [Link]

  • Engström, O., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry.
  • Love, J. A., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics. Available at: [Link]

  • Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.) - ResearchGate. Available at: [Link]

  • Berger, M., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805-16808. Available at: [Link]

  • Engström, O., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry. Available at: [Link]

  • A Guide to Directing Group Removal: 8‐Aminoquinoline | Request PDF - ResearchGate. Available at: [Link]

  • ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds | Request PDF - ResearchGate. Available at: [Link]

  • What's with aminoquinoline directing groups all of a sudden? - Colorblind Chemistry. (2014).
  • Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group - Benchchem.
  • Zhao, M., et al. (2021). Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile. RSC Publishing. Available at: [Link]

  • Substrate scope of 8‐aminoquinolines. All reactions were performed with... - ResearchGate. Available at: [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie. Available at: [Link]

  • Love, J. A., et al. (2023). Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics. Available at: [Link]

  • Catalytic C-H Activation | Chemistry Letters - Oxford Academic. Available at: [Link]

  • Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed. (2024). Available at: [Link]

  • Substrate scope of 8-aminoquinoline derivatives areaction conditions: 3... - ResearchGate. Available at: [Link]

  • Substrate scope of alcohols with 8‐aminoquinoline amide 1 a.... - ResearchGate. Available at: [Link]

  • Daugulis, O., et al. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - NIH. Available at: [Link]

  • Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group | Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Functionalizing 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated support center for the catalytic functionalization of 7-Methoxyisoquinolin-8-amine. This resource is designed to provide you with in-depth technical guidance, troubleshooting protocols, and data-driven insights to navigate the complexities of catalyst selection for this versatile scaffold. The unique electronic and steric properties of this molecule, arising from the interplay between the methoxy group, the directing primary amine, and the isoquinoline core, present both opportunities and challenges in C-H activation and cross-coupling reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in your research. We will delve into the "why" behind catalyst and ligand choices, offering a clear rationale for protocol design to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: C-H Functionalization Strategies

The 8-amino group is a powerful directing group, enabling selective C-H functionalization at the C7 position.[1][2][3] Palladium and rhodium-based catalysts are most commonly employed for this transformation.

Q1: My palladium-catalyzed C-H arylation of 7-Methoxyisoquinolin-8-amine is giving low yields. What are the likely causes and how can I optimize the reaction?

A1: Low yields in Pd-catalyzed C-H arylations of this substrate often stem from catalyst inhibition, suboptimal ligand choice, or inappropriate reaction conditions. Here’s a systematic troubleshooting approach:

  • The Catalyst-Ligand System is Crucial: The 8-aminoquinoline moiety acts as a bidentate directing group, forming a stable palladacycle intermediate that is key to the catalytic cycle.[1]

    • Expert Insight: While Pd(OAc)2 is a common starting point, its performance can be highly dependent on the chosen ligand. For sterically demanding couplings or less reactive aryl halides, consider using a more active pre-catalyst like a palladacycle (e.g., G3-XPhos).

    • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky monophosphine ligands such as XPhos, SPhos, or BrettPhos are often superior for promoting reductive elimination, the product-forming step.[4] Bidentate ligands like BINAP or DPPF can also be effective, particularly in preventing the formation of inactive palladium dimers.[5]

  • Base and Solvent Effects: The base plays a key role in the C-H activation step.

    • Troubleshooting: If you are using a weaker base like K2CO3 and observing poor conversion, switching to a stronger, non-nucleophilic base such as NaOt-Bu or K3PO4 can be beneficial.[6][7] However, be mindful that strong bases can promote side reactions with sensitive functional groups.

    • Solvent Choice: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. Ensure your solvent is rigorously dried, as water can lead to catalyst decomposition and protodeboronation of boronic acid coupling partners in Suzuki reactions.

  • Reaction Temperature and Time: These parameters often require careful optimization. Monitor your reaction by TLC or LC-MS to determine the optimal time. A gradual increase in temperature may be necessary for less reactive substrates, but excessive heat can lead to catalyst decomposition.[8]

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol provides a starting point for the arylation of 7-Methoxyisoquinolin-8-amine with an aryl bromide.

Materials:

  • 7-Methoxyisoquinolin-8-amine (1.0 eq)

  • Aryl bromide (1.2 - 1.5 eq)

  • Pd(OAc)2 (2-5 mol%)

  • XPhos (4-10 mol%)

  • NaOt-Bu (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 7-Methoxyisoquinolin-8-amine, the aryl bromide, NaOt-Bu, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)2 and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: I am considering a Rhodium(III)-catalyzed C-H functionalization. What are the advantages and which catalyst system should I choose?

A2: Rhodium(III) catalysts, particularly [Cp*RhCl2]2, are highly effective for C-H activation and subsequent annulation or olefination reactions.[9][10]

  • Advantages over Palladium: Rhodium catalysts can offer different reactivity and selectivity profiles. They are often highly efficient and can tolerate a broader range of functional groups.[9]

  • Catalyst System: The standard catalyst is [Cp*RhCl2]2 with a silver salt co-catalyst (e.g., AgSbF6 or AgOAc) to abstract the chloride ligand and generate the active cationic rhodium species. A carboxylic acid additive, such as acetic acid, is often required as a proton shuttle.

  • Reaction Scope: This system is well-suited for coupling with alkynes and alkenes.

Data Summary: Comparison of Pd and Rh Catalysts for C-H Functionalization
Catalyst SystemTypical ReactionAdvantagesPotential Issues
Pd(OAc)2 / Phosphine LigandArylation, AlkenylationWell-established, wide variety of ligands available for optimization.Catalyst inhibition, sensitivity to air and moisture.
[Cp*RhCl2]2 / Ag(I) saltAnnulation, OlefinationHigh efficiency, broad functional group tolerance.Requires a co-catalyst, can be more expensive.
Section 2: Cross-Coupling Strategies for C-N Bond Formation

For introducing nitrogen-based functional groups, the Buchwald-Hartwig amination is a powerful tool.[5] This typically requires a pre-functionalized isoquinoline, such as a halo-isoquinoline.

Q3: I am attempting a Buchwald-Hartwig amination on a halo-derivative of 7-methoxyisoquinoline, but the reaction is sluggish. How can I improve the outcome?

A3: Challenges in Buchwald-Hartwig aminations often revolve around the choice of catalyst, ligand, and base, especially with heteroaromatic substrates.[5][11]

  • Catalyst and Ligand Selection:

    • First-Generation vs. Modern Ligands: While early systems used ligands like P(o-tolyl)3, modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have significantly expanded the scope and efficiency of this reaction, particularly for challenging substrates like heteroaryl chlorides.[4][5]

    • Palladium Source: Pd2(dba)3 or Pd(OAc)2 are common palladium sources.[6] The choice can influence the reaction outcome, and it is sometimes beneficial to screen both.[6]

  • Base Selection: The choice of base is critical and depends on the amine coupling partner.

    • For primary and secondary alkyl amines, strong bases like NaOt-Bu or LiHMDS are generally effective.

    • For less nucleophilic aryl amines, a stronger base may be required to facilitate the deprotonation of the amine.[6]

  • Solvent Considerations: Anhydrous toluene or dioxane are standard solvents. Ensure they are thoroughly deoxygenated to prevent oxidation of the phosphine ligand and deactivation of the catalyst.

Troubleshooting Flowchart: Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield in Amination Check_Catalyst Screen Palladium Source (Pd(OAc)2 vs. Pd2(dba)3) Start->Check_Catalyst Check_Ligand Use Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) Check_Catalyst->Check_Ligand Check_Base Optimize Base (NaOt-Bu, LHMDS, K3PO4) Check_Ligand->Check_Base Check_Solvent Ensure Anhydrous & Deoxygenated Solvent Check_Base->Check_Solvent Check_Temp Optimize Temperature (80-120 °C) Check_Solvent->Check_Temp Success Improved Yield Check_Temp->Success

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Section 3: Suzuki Coupling for C-C Bond Formation

The Suzuki coupling is a versatile method for forming C-C bonds by reacting a halo-isoquinoline with a boronic acid or ester.[12][13][14]

Q4: My Suzuki coupling with a bromo-7-methoxyisoquinoline derivative is failing. What are the common pitfalls?

A4: Suzuki coupling failures with haloquinolines can often be traced to issues with the boronic acid stability, catalyst/ligand choice, or the base.[7]

  • Boronic Acid Instability: Heteroaryl boronic acids can be prone to decomposition, particularly protodeboronation.[7]

    • Solution: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] Running the reaction under strictly anhydrous conditions is crucial.

  • Catalyst and Ligand:

    • For Aryl Bromides: A combination of Pd(OAc)2 with a bulky, electron-rich phosphine ligand like PCy3 or P(t-Bu)3 is often effective.[14]

    • For More Challenging Couplings: Using a pre-formed catalyst or a more sophisticated ligand may be necessary.

  • Base Selection: The base is required for the transmetalation step.[14]

    • Aqueous solutions of bases like Na2CO3 or K2CO3 are common.

    • For base-sensitive substrates, milder bases like K3PO4 or Cs2CO3 in an organic solvent can be advantageous.[7] It is often necessary to screen a few bases to find the optimal one for your specific system.[7]

Catalyst Selection Logic for Suzuki Coupling

Suzuki_Catalyst_Selection Substrate Substrate Analysis Halo-isoquinoline + Boronic Acid/Ester Aryl_Bromide Aryl Bromide Substrate->Aryl_Bromide Aryl_Chloride Aryl Chloride (Challenging) Substrate->Aryl_Chloride Catalyst_Choice Catalyst System Selection Pd Source Ligand Base Solvent Pd_OAc2 Pd(OAc)2 Catalyst_Choice:pd->Pd_OAc2 Pd2_dba3 Pd2(dba)3 Catalyst_Choice:pd->Pd2_dba3 Bulky_Phosphine Bulky Phosphine (e.g., PCy3, P(t-Bu)3) Catalyst_Choice:ligand->Bulky_Phosphine Biaryl_Ligand Biaryl Ligand (e.g., SPhos, XPhos) Catalyst_Choice:ligand->Biaryl_Ligand Carbonate_Base Carbonate Base (e.g., Na2CO3, K2CO3) Catalyst_Choice:base->Carbonate_Base Phosphate_Base Phosphate Base (e.g., K3PO4) Catalyst_Choice:base->Phosphate_Base Aqueous_Solvent Aqueous/Organic (e.g., Toluene/H2O) Catalyst_Choice:solvent->Aqueous_Solvent Anhydrous_Solvent Anhydrous Organic (e.g., Dioxane) Catalyst_Choice:solvent->Anhydrous_Solvent Aryl_Bromide->Catalyst_Choice Aryl_Chloride->Catalyst_Choice

Caption: Logic diagram for selecting a catalyst system for Suzuki coupling reactions.

This technical guide provides a foundation for troubleshooting and optimizing the functionalization of 7-Methoxyisoquinolin-8-amine. Remember that each substrate is unique, and empirical optimization is often necessary. By understanding the principles behind catalyst selection and reaction conditions, you can more efficiently develop robust and high-yielding synthetic methods.

References
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group.
  • Semantic Scholar. (n.d.). Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)
  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • ACS Publications. (2023). Palladium-Catalyzed Enantioselective Directed C(sp³)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol.
  • ACS Publications. (2023). Palladium-Catalyzed Enantioselective Directed C(sp³)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries.
  • PubMed. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries.
  • PubMed. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group.
  • PubMed. (2021).
  • ACS Publications. (2019). CpRh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons*.
  • ACS Publications. (2021).
  • Wikipedia. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.
  • Semantic Scholar. (n.d.).
  • University of Groningen. (n.d.).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Royal Society of Chemistry. (n.d.). Functionalization of amino acids and peptides via rhodium-catalyzed C–H activation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Overcoming solubility issues of 7-Methoxyisoquinolin-8-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxyisoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered during in-vitro and in-vivo experimentation. Our goal is to ensure you can confidently integrate this valuable compound into your assays and trust the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical properties of 7-Methoxyisoquinolin-8-amine that dictate its solubility behavior?

7-Methoxyisoquinolin-8-amine is an aromatic amine, and its structure contains two key features that govern its solubility: a largely hydrophobic isoquinoline ring system and a weakly basic primary amine group (-NH₂).

  • Basicity and pH-Dependence: The primary amine group is a weak base. In an aqueous environment, it exists in a pH-dependent equilibrium. At acidic pH, the amine group becomes protonated (NH₃⁺), forming a salt that is significantly more water-soluble. At neutral or alkaline pH, the compound exists predominantly in its neutral, free base form, which has much lower aqueous solubility.[1][2] The pKa of the conjugate acid of similar aromatic amines is typically in the range of 4-5.[3] This means that at a physiological pH of 7.4, the compound will be overwhelmingly in its less soluble, neutral state.

  • Hydrophobicity: The fused aromatic ring structure is nonpolar and contributes to the compound's low intrinsic solubility in water.

This dual nature is the primary reason researchers experience solubility issues in standard physiological buffers.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended solvent.[4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including 7-Methoxyisoquinolin-8-amine.

  • Recommended Concentration: Aim for a stock concentration in the range of 10-20 mM. While higher concentrations may be possible, they increase the risk of precipitation upon dilution.

  • Best Practices: Ensure the compound is completely dissolved before storage. Gentle warming (to 37°C) or sonication can aid dissolution.[6] However, be aware that repeated freeze-thaw cycles can lead to compound precipitation over time, especially if the DMSO stock has absorbed atmospheric moisture.[4][6]

Q3: My compound looks fully dissolved in DMSO, but why does it precipitate when I add it to my aqueous assay buffer?

This common phenomenon is known as "precipitation" or "DMSO crash." The compound is stable in a high-concentration organic solvent like DMSO, but when a small volume of this stock is introduced into a large volume of aqueous buffer, the solvent environment changes dramatically. The DMSO is diluted, and the compound is suddenly exposed to water at a concentration far exceeding its maximum aqueous solubility, causing it to rapidly precipitate out of solution.[5] This is particularly problematic for weakly basic compounds like 7-Methoxyisoquinolin-8-amine in neutral pH buffers.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to diagnosing and solving solubility problems in your specific experimental context.

Problem: My compound is precipitating in my neutral (pH 7.0-7.4) assay buffer upon dilution from a DMSO stock.

This is the most frequent challenge. The following workflow will help you identify the optimal solution for your assay system.

G start Start: Compound Precipitates in Neutral Buffer ph_possible Is lowering the final assay pH an option? start->ph_possible adjust_ph Strategy 1: pH Adjustment (Primary Method) ph_possible->adjust_ph Yes cosolvent_possible Is adding a co-solvent compatible with your assay? ph_possible->cosolvent_possible No ph_protocol Prepare acidified working solution. Target pH 1-2 units below pKa (e.g., pH 4.0-5.0). Verify final assay pH is compatible. adjust_ph->ph_protocol validate Validate: Run Vehicle Control Ensure solubilization method does not affect assay performance (e.g., enzyme activity, cell viability). ph_protocol->validate use_cosolvent Strategy 2: Co-Solvents cosolvent_possible->use_cosolvent Yes cyclodextrin_possible Are advanced formulation methods required? cosolvent_possible->cyclodextrin_possible No cosolvent_protocol Incorporate a water-miscible organic solvent (e.g., Ethanol, Propylene Glycol) into the final buffer. Start at 1-5% (v/v). use_cosolvent->cosolvent_protocol cosolvent_protocol->validate use_cyclodextrin Strategy 3: Cyclodextrins (Advanced Method) cyclodextrin_possible->use_cyclodextrin Yes cyclodextrin_protocol Complex the compound with a cyclodextrin like HP-β-CD to form a water-soluble inclusion complex. use_cyclodextrin->cyclodextrin_protocol cyclodextrin_protocol->validate end Success: Soluble Compound in Assay validate->end

Caption: Troubleshooting workflow for precipitation issues.

Strategy 1 (Primary): pH Adjustment

Causality: This is the most direct and effective method. By lowering the pH of the aqueous buffer, you protonate the basic amine group, converting the molecule into its much more soluble salt form.[3][7] Weakly basic insoluble compounds often show significantly improved solubility in acidic environments.[8][9]

Experimental Protocol: Preparing an Acidified Working Solution

  • Determine Target pH: Aim for a buffer pH that is at least 1 to 2 units below the estimated pKa of the conjugate acid (pKa ~4-5). A good starting point is pH 4.0 .

  • Prepare Acidic Buffer: Prepare your assay buffer and adjust the pH to the target value using a suitable acid (e.g., HCl).

  • Intermediate Dilution (Optional but Recommended): To minimize pH shock to your final assay, you can perform an intermediate dilution.

    • Dilute your DMSO stock 1:10 into the acidified buffer (e.g., 2 µL of 10 mM stock into 18 µL of pH 4.0 buffer). This creates a 1 mM acidified, aqueous stock.

  • Final Dilution: Add the acidified working solution to your final assay system.

  • CRITICAL - Verify Final pH: After adding all components, measure the pH of your final assay mixture. The buffering capacity of your system should hold the pH steady, but it is essential to confirm that the final pH is within a range compatible with your enzyme, cells, or organism.

Strategy 2 (Secondary): Co-solvents

Causality: If modifying the assay pH is not possible (e.g., in cell-based assays sensitive to pH changes), a co-solvent can be used. A water-miscible organic solvent reduces the polarity of the bulk aqueous solution, making it more favorable for the hydrophobic compound to remain dissolved.[10][11]

Experimental Protocol: Using Co-solvents

  • Select a Co-solvent: Biocompatible solvents are preferred. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[12]

  • Prepare Co-solvent Buffer: Add the chosen co-solvent directly to your final assay buffer. Start with a low final concentration, typically 1-2% (v/v) . Increase to 5% only if necessary, as higher concentrations are more likely to affect biological activity.

  • Dilute Compound: Add the DMSO stock directly to the co-solvent-containing buffer.

  • CRITICAL - Run a Vehicle Control: Always run a parallel experiment containing the highest concentration of the co-solvent and DMSO (the "vehicle") without your compound. This is essential to confirm that the solvent mixture itself does not impact your experimental results.[5]

Strategy 3 (Advanced): Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 7-Methoxyisoquinolin-8-amine, forming a water-soluble "inclusion complex."[13][14] This is a powerful technique often used in pharmaceutical formulation.[15][16]

Experimental Protocol: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your assay buffer.

  • Form the Complex:

    • Add your 7-Methoxyisoquinolin-8-amine (as a solid or from a concentrated organic stock) to the HP-β-CD solution.

    • Stir or shake the mixture vigorously at room temperature overnight.[17] This allows time for the inclusion complex to form.

  • Remove Undissolved Compound: Filter the solution through a 0.22 µm filter to remove any remaining insoluble material.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate must be analytically determined (e.g., by UV-Vis spectrophotometry or HPLC).

  • CRITICAL - Validate Compatibility: As with co-solvents, you must run a control with the HP-β-CD solution alone to ensure it does not interfere with your assay.

Data Summary: Comparison of Solubilization Strategies
StrategyMechanismProsConsBest For
pH Adjustment Protonates the amine to form a soluble salt.[7]Highly effective, uses simple buffers.May not be compatible with pH-sensitive biological systems.Biochemical assays, enzyme kinetics (if enzyme is stable at lower pH).
Co-solvents Reduces the polarity of the aqueous medium.[11]Easy to implement, compatible with many systems at low %.Can affect protein structure or cell membrane integrity at higher concentrations.[10]Cell-based assays where pH cannot be altered; initial screening.
Cyclodextrins Encapsulates the hydrophobic molecule.[13][14]High solubilization capacity, generally biocompatible.Requires a more complex preparation protocol; may alter compound availability.In-vivo studies, challenging cell-based assays, final formulations.

References

  • Li, H., & Sheng, G. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(13), 2586-2591. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Telange, D. R., Patil, A. T., & Nerkar, P. P. (2021). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-164. Available from: [Link]

  • Jicsinszky, L. (2015). Answer to "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate. Available from: [Link]

  • Patel, M., & Tekade, R. K. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(10), 1369. Available from: [Link]

  • Patel, R. B., & Patel, M. R. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 76(4), 300-308. Available from: [Link]

  • Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. This is a duplicate of reference 1, confirming the importance of pH.
  • Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(2). Available from: [Link]

  • Soni, P., & Kumar, S. (2014). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. Available from: [Link]

  • Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(2), 915. Available from: [Link]

  • Classic Chemistry Experiments. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. Available from: [Link]

  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7293. Available from: [Link]

  • LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Available from: [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Chapter 22 Notes - Amines. Available from: [Link]

  • Zhang, M., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 13(12), 2092. Available from: [Link]

  • Jasial, S., et al. (2017). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Zhang, M., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 13(12), 2092. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Cheng, X., & Hochlowski, J. (2006). Samples in DMSO: What an end user needs to know. LRIG New Jersey. Available from: [Link]

Sources

Validation & Comparative

7-Methoxyisoquinolin-8-amine vs other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kinase Inhibitor Scaffolds: The Role of

7-Methoxyisoquinolin-8-amine and Other Privileged Structures

Introduction

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3][4] Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the ATP-binding site of these enzymes, preventing the phosphorylation events that fuel tumor growth.[5]

At the heart of every kinase inhibitor is a core chemical structure, or "scaffold," that serves as the foundation for its interaction with the target kinase. The choice of scaffold is paramount, as it dictates the inhibitor's binding mode, potency, and selectivity. This guide provides an in-depth comparison of several key kinase inhibitor scaffolds, with a special focus on the utility of the 7-methoxyisoquinolin-8-amine core as a versatile building block for a new generation of targeted therapies. We will also explore established "privileged scaffolds" such as quinazoline, pyrimidine, and indole, which form the basis of numerous FDA-approved drugs.[6][7][8][9]

The 7-Methoxyisoquinolin-8-amine Core: A Modern Building Block for Kinase Inhibitors

While not a kinase inhibitor in its own right, 7-methoxyisoquinolin-8-amine has emerged as a crucial synthetic intermediate for a novel class of potent kinase inhibitors. Its structure provides a unique framework that can be elaborated to target specific kinases with high affinity and selectivity. The isoquinoline core, particularly with the 7-methoxy and 8-amino substitutions, offers a distinct vector for chemical modification, allowing medicinal chemists to fine-tune the properties of the final compound.

Derivatives of this core have shown significant promise in targeting key oncogenic kinases, including RET (Rearranged during Transfection) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are implicated in various cancers. The synthetic accessibility of 7-methoxyisoquinolin-8-amine makes it an attractive starting point for the development of new chemical entities in this therapeutic area.

Established Kinase Inhibitor Scaffolds: A Comparative Overview

To understand the potential of the 7-methoxyisoquinolin-8-amine core, it is essential to compare it with the well-established scaffolds that have paved the way for targeted cancer therapy.

The Quinazoline Scaffold

The quinazoline core is one of the most successful scaffolds in the history of kinase inhibitor development.[4][7][10] It is the foundational structure for several first and second-generation EGFR (Epidermal Growth Factor Receptor) inhibitors, including gefitinib (Iressa®) and erlotinib (Tarceva®).[5][11][12] The 4-anilino-quinazoline moiety has proven to be a privileged structure for targeting the ATP-binding site of EGFR, with the nitrogen atoms at positions 1 and 3 forming critical hydrogen bonds with the kinase hinge region.[7][11]

The Pyrimidine Scaffold

The pyrimidine nucleus is another cornerstone of kinase inhibitor design, recognized for its presence in essential biomolecules like DNA and RNA.[6][9][13] This inherent biocompatibility, combined with its synthetic tractability, has led to the development of a wide range of anticancer agents.[13][14] Pyrimidine-based drugs, such as imatinib (Gleevec®), have demonstrated remarkable success in treating various cancers by targeting kinases like BCR-Abl.[1] The pyrimidine scaffold is highly versatile and can be modified to target a broad spectrum of kinases.[15]

The Indole/Indolinone Scaffold

The indole and indolinone scaffolds are prevalent in both natural products and synthetic drugs, serving as the core for numerous kinase inhibitors.[3][8][16][17] Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor based on an indolinone core, is a prime example of the successful application of this scaffold in oncology.[18] The indole ring system provides a rich template for chemical diversification, enabling the development of inhibitors with varied selectivity profiles.[1][3][16]

Comparative Analysis of Kinase Inhibitor Scaffolds

The following table provides a head-to-head comparison of kinase inhibitors derived from the 7-methoxyisoquinolin-8-amine core and the established quinazoline, pyrimidine, and indole scaffolds.

Scaffold Representative Compound(s) Primary Kinase Target(s) Reported Potency (IC50) Key Structural Features
7-Methoxyisoquinolin-8-amine Derived Experimental CompoundsRET, VEGFRVaries (often in the nanomolar range)Isoquinoline core with key substitutions for targeted interactions.
Quinazoline Gefitinib, Erlotinib, Lapatinib[7][12]EGFR, HER2[4][19]EGFR: ~2-80 nM4-anilinoquinazoline for hinge binding.[7]
Pyrimidine Imatinib, DasatinibBCR-Abl, Src familyBCR-Abl: ~25-600 nMMimics the adenine ring of ATP.[20]
Indole/Indolinone Sunitinib, Axitinib[21]VEGFR, PDGFR, c-KITVEGFR2: ~2-9 nMVersatile core for multi-targeted inhibition.[18]

Mechanism of Action: Type I vs. Type II Inhibition

Kinase inhibitors can be broadly classified based on their binding mode to the target kinase.

  • Type I inhibitors bind to the active conformation of the kinase (DFG-in), directly competing with ATP.[22] The majority of approved kinase inhibitors fall into this category.[22]

  • Type II inhibitors bind to the inactive conformation of the kinase (DFG-out), accessing a hydrophobic pocket adjacent to the ATP-binding site.[22][23] This can lead to improved selectivity.[22]

The choice of scaffold plays a crucial role in determining whether an inhibitor will be Type I or Type II. For instance, the quinazoline scaffold in gefitinib and erlotinib leads to Type I inhibition of EGFR. In contrast, imatinib, with its pyrimidine core, is a classic example of a Type II inhibitor of Abl kinase. The 7-methoxyisoquinolin-8-amine core can be functionalized to generate both Type I and Type II inhibitors, offering flexibility in drug design.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the IC50 values of kinase inhibitors.[24][25][26]

  • Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody detects the phosphorylated product, leading to a FRET signal with a fluorescently labeled substrate.[24]

  • Protocol:

    • Prepare a serial dilution of the test inhibitor.

    • In a 384-well plate, add the test compound, the target kinase, and a fluorescein-labeled substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 1 hour) at room temperature.[25]

    • Stop the reaction by adding EDTA.

    • Add a terbium-labeled antibody specific for the phosphorylated substrate.[24]

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible reader and calculate the ratio of acceptor to donor emission.[24]

    • Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

2. Cell-Based Viability Assay (CellTiter-Glo®)

This assay measures the effect of kinase inhibitors on the viability of cancer cell lines.[27][28]

  • Principle: The assay quantifies ATP, an indicator of metabolically active cells.[27][28]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.[28]

    • Add CellTiter-Glo® reagent to each well.[28]

    • Mix on an orbital shaker to induce cell lysis.[28]

    • Incubate at room temperature to stabilize the luminescent signal.[28]

    • Measure luminescence using a plate reader.

    • Plot luminescence against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

G cluster_synthesis Generalized Synthesis from 7-Methoxyisoquinolin-8-amine A 7-Methoxyisoquinolin-8-amine B Coupling Reaction (e.g., Amide Bond Formation) A->B C Functional Group Interconversion B->C D Final Kinase Inhibitor C->D

Caption: Generalized synthetic route for kinase inhibitors from 7-methoxyisoquinolin-8-amine.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec P1 Downstream Signaling Proteins Rec->P1 P2 Transcription Factors P1->P2 Cell Cell Proliferation, Survival, Angiogenesis P2->Cell Inhibitor Kinase Inhibitor (e.g., Quinazoline, Indole) Inhibitor->Rec

Caption: Simplified signaling pathway targeted by kinase inhibitors.

Conclusion and Future Perspectives

The development of kinase inhibitors has transformed the treatment of cancer and other diseases. While established scaffolds like quinazoline, pyrimidine, and indole have led to numerous successful drugs, the search for novel chemical matter with improved potency, selectivity, and resistance profiles is ongoing. The 7-methoxyisoquinolin-8-amine core represents a promising and versatile starting point for the next generation of kinase inhibitors. Its unique structural features and synthetic accessibility provide a powerful platform for medicinal chemists to design targeted therapies that can overcome the challenges of drug resistance and improve patient outcomes. Future research will likely focus on exploring the full potential of this and other novel scaffolds, as well as developing inhibitors with new mechanisms of action, such as allosteric and covalent inhibitors.

References

  • Zhang, H., He, F., Gao, G., Lu, S., Wei, Q., Hu, H., ... & Wang, X. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. doi: 10.3390/molecules28030943. Available at: [Link]

  • Zhang, H., He, F., Gao, G., Lu, S., Wei, Q., Hu, H., ... & Wang, X. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. Available at: [Link]

  • Zhang, H., He, F., Gao, G., Lu, S., Wei, Q., Hu, H., ... & Wang, X. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Retrieved from [Link]

  • El-Damasy, D. A., Lee, J. A., & Park, K. H. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. doi: 10.1002/ardp.202400163. Available at: [Link]

  • Zeid, M. M., El-Gamal, O. M., El-Dean, A. M. K., & Abu-El-Magd, S. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. doi: 10.2174/0113816128346900241111115125. Available at: [Link]

  • Stavropoulou, A. V., Nicolaou, I., & Papanastasiou, I. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11883. doi: 10.3390/ijms231911883. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. doi: 10.3390/molecules29040868. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Available at: [Link]

  • Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • ResearchGate. (n.d.). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Retrieved from [Link]

  • Carlino, F., Brindisi, M., Lavecchia, A., & Di Spigna, G. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1129-1139. doi: 10.3109/14756366.2012.711867. Available at: [Link]

  • Alam, M. A., & Al-Rashida, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7356. doi: 10.3390/molecules26237356. Available at: [Link]

  • Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 21(11), 1546. doi: 10.3390/molecules21111546. Available at: [Link]

  • Chourasia, O., & Romagnoli, R. (2022). Indolinones as promising scaffold as kinase inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-22. doi: 10.1080/14756366.2021.1983358. Available at: [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • Knerr, L., Lanyon, L. F., & Schapira, M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12051-12067. doi: 10.1021/acs.jmedchem.1c00994. Available at: [Link]

  • IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Thakur, A., & Kumar, R. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2235. doi: 10.3390/molecules27072235. Available at: [Link]

  • ResearchGate. (n.d.). Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. Retrieved from [Link]

  • VJHemOnc. (2025). The difference between Type II JAK inhibitors and the clinically approved Type I agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview of Current Type I/II Kinase Inhibitors. Retrieved from [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. doi: 10.1016/j.phrs.2015.10.021. Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole‐based FDA approved drugs that work as inhibitors of Kinases protein. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. doi: 10.1039/d0md00227e. Available at: [Link]

  • ResearchGate. (n.d.). Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link]

  • ResearchGate. (n.d.). FDA-approved and other indole-based VEGFR-2-TK inhibitors. Retrieved from [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(8), 1045. doi: 10.3390/molecules21081045. Available at: [Link]

  • Park, S., Lee, J., & Kim, J. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(11), 3293. doi: 10.3390/molecules26113293. Available at: [Link]

  • Bettayeb, K., Tirado-Class, A., & Meijer, L. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 21(7), 896. doi: 10.3390/molecules21070896. Available at: [Link]

Sources

Introduction: The 7-Amino(iso)quinoline Core - A Versatile Fluorophore for Cellular Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to fluorescent probes based on the 7-amino(iso)quinoline scaffold, offering a comparative analysis for cellular imaging and sensing applications.

In the dynamic field of cellular biology, fluorescent probes are indispensable tools that illuminate the intricate workings of living cells. The selection of a fluorophore is critical, dictated by its photophysical properties, environmental sensitivity, and targeting specificity. Among the diverse array of available scaffolds, the 7-aminoisoquinoline and 7-aminoquinoline core structures have emerged as particularly versatile platforms. While this guide focuses on derivatives of the broader 7-aminoquinoline family due to the wealth of available research, the principles discussed are directly relevant to probes derived from the specific 7-Methoxyisoquinolin-8-amine scaffold.

These heterocycles are characterized by a powerful intrinsic property: a strong intramolecular charge-transfer (ICT) character. The electron-donating amino group at the 7-position and the electron-accepting nature of the quinoline ring system create a push-pull electronic arrangement. Upon photoexcitation, this leads to a significant redistribution of electron density, making the excited state highly sensitive to the polarity of its local microenvironment. This phenomenon, known as solvatochromism, is the foundation of their utility as environmental sensors and forms a common thread connecting the diverse probes discussed in this guide.

This document provides a comparative analysis of three distinct classes of probes derived from this core structure, categorized by their primary application: organelle-specific imaging, environmental polarity sensing, and selective ion detection. We will delve into the mechanisms that govern their function, present their performance data, and provide robust protocols for their validation and use.

A Tale of Three Probes: Comparative Analysis by Application

The true power of the 7-aminoquinoline scaffold lies in its synthetic tractability. Strategic modifications to the core structure give rise to probes with vastly different functionalities, tailored for specific biological questions.

For Pinpoint Accuracy: Golgi-Specific Imaging Probes

Targeting specific organelles is crucial for understanding their role in cellular processes. Researchers have successfully developed 7-aminoquinoline derivatives that selectively accumulate in the Golgi apparatus, a key organelle in the secretory pathway.

Lead Example: Trifluoromethyl-Substituted 7-Aminoquinolines

A notable example involves the catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines where a strongly electron-withdrawing trifluoromethyl group is incorporated.[1] This modification enhances the ICT process, resulting in probes with large Stokes shifts—the separation between excitation and emission maxima—which is highly beneficial for minimizing self-absorption and improving signal-to-noise in fluorescence microscopy.[1]

Mechanism of Action & Performance: These probes exhibit high specificity for the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[1] Their targeting mechanism is likely driven by a combination of lipophilicity and specific interactions with the Golgi's unique lipid and protein environment. A key advantage is their utility in both one-photon and two-photon fluorescence microscopy, with the latter enabling deeper tissue imaging with reduced phototoxicity.[1]

For Environmental Reporting: Solvatochromic Probes of Local Polarity

The inherent environmental sensitivity of the 7-aminoquinoline scaffold can be harnessed to report on the local polarity of cellular microdomains, such as cell membranes or protein binding pockets.

Lead Example: 7-(Diethylamino)quinolone Chalcones

By conjugating a 7-(diethylamino)quinolone core with a chalcone moiety, researchers have created probes with pronounced solvatofluorochromism.[2][3] These D-π-A-D (Donor-π bridge-Acceptor-Donor) type molecules exhibit dramatic shifts in their emission wavelength in response to changes in solvent polarity.[2][4]

Mechanism of Action & Performance: In nonpolar solvents like THF, these chalcones may emit in the green region of the spectrum, but in highly polar solvents like water or DMSO, the emission can be red-shifted by as much as 100 nm.[5] This is due to the stabilization of the highly polar ICT excited state by the polar solvent molecules. This property allows them to act as fluorescent reporters for changes in the hydration or polarity of their binding site, providing insights into processes like protein-ligand binding or membrane phase transitions.

For Selective Detection: Chelation-Based Ion Sensors

A third, powerful application is the detection of specific metal ions. The quinoline ring, particularly with a nitrogen or oxygen atom at the 8-position, is an excellent metal chelator.

Lead Example: TSQ (N-(6-Methoxy-8-quinolyl)-4-methylbenzenesulfonamide)

TSQ is a classic, membrane-permeable fluorescent sensor for zinc (Zn²⁺), the second most abundant transition metal in humans.[6][7][8][9] In its free form, the fluorescence of TSQ is quenched.

Mechanism of Action & Performance: Upon binding to Zn²⁺, TSQ undergoes a process called Chelation-Enhanced Fluorescence (CHEF). The chelation of the metal ion restricts intramolecular rotations and blocks non-radiative decay pathways, causing a dramatic "turn-on" of fluorescence.[6][10] Interestingly, the emission properties of TSQ depend on its binding stoichiometry. A 2:1 (TSQ:Zn) complex, often formed with free zinc, emits maximally around 490 nm.[8][9] However, when TSQ binds to zinc that is already coordinated to a protein, it forms a 1:1:1 ternary adduct (TSQ-Zn-protein) which exhibits a characteristic blue-shift in its emission to ~470 nm.[6][8][9][10] This spectral discrimination makes TSQ a powerful tool for distinguishing between different cellular zinc pools.

At a Glance: Comparative Performance Data

The following table summarizes the key photophysical and performance characteristics of the representative probes discussed. Note that properties like quantum yield are highly solvent-dependent.

PropertyTrifluoromethyl 7-Aminoquinolines (Golgi Probe)7-(Diethylamino)quinolone Chalcones (Polarity Probe)TSQ (Zn²⁺ Sensor)
Primary Application Golgi Apparatus Imaging[1]Microenvironment Polarity Sensing[2][3]Intracellular Zinc (Zn²⁺) Detection[6][7]
Sensing Mechanism Organelle AccumulationSolvatochromism (ICT)[2][4]Chelation-Enhanced Fluorescence (CHEF)[10]
Typical λex (nm) ~405 nm (One-photon)~430-460 nm (Solvent dependent)[4]~334-360 nm[6]
Typical λem (nm) Not specified, large Stokes shift reported[1]~500-610 nm (Strongly solvent dependent)[4]~470 nm (Zn-Protein); ~495 nm (Free Zn)[6][7]
Quantum Yield (Φf) Not specifiedLow to moderate (e.g., 0.01 in H₂O to 0.3 in THF)[4][5]Low (unbound), increases upon binding Zn²⁺[6][10]
Key Advantages High Golgi specificity; suitable for 2-photon microscopy[1]Large, ratiometric emission shift with polarity[5]Can distinguish between protein-bound and free Zn²⁺ pools[8][10]
Considerations Quantitative photophysical data not widely published.Quantum yield can be low in highly polar/aqueous media.[5]Moderate photostability; susceptible to photobleaching.[6]

Visualizing the Concepts

Diagrams created using Graphviz to illustrate the core concepts.

cluster_core 7-Aminoquinoline Core Scaffold cluster_derivatives Functional Derivatives Core 7-Aminoquinoline Golgi Golgi Probe (+ CF3 Group) Core->Golgi Enhances ICT Large Stokes Shift Polarity Polarity Probe (+ Chalcone) Core->Polarity Creates D-π-A-D Solvatochromism Ion Ion Sensor (TSQ) (8-Amidoquinoline) Core->Ion Adds Chelation Site Turn-On Sensing

Caption: Derivatization of the 7-aminoquinoline core for distinct applications.

start Start: Cells in Imaging Dish prep Step 1: Probe Preparation Prepare stock solution (e.g., 10 mM in DMSO) start->prep load Step 2: Cell Loading Dilute stock to working conc. (1-30 µM) Incubate with cells (e.g., 30 min at 37°C) prep->load wash Step 3: Wash Remove excess probe with imaging medium (e.g., HBSS or phenol red-free medium) load->wash image Step 4: Imaging Acquire images on fluorescence microscope wash->image control Step 5: Controls (e.g., use chelator like TPEN for Zn²⁺ sensor) Validate signal specificity image->control end End: Data Analysis control->end

Caption: General experimental workflow for live-cell imaging with fluorescent probes.

Experimental Corner: Validated Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide a framework for the characterization and application of these fluorescent probes.

Protocol 1: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol describes the determination of Φf for a sample probe relative to a well-characterized standard, such as quinine sulfate.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[11][12]

Materials:

  • Fluorimeter and UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Sample probe of interest

  • Quantum Yield Standard: Quinine sulfate (Φf = 0.54 in 0.1 M H₂SO₄)[12]

  • Solvent (must be the same for the sample and standard, or refractive indices must be corrected for)

  • 0.1 M Sulfuric Acid (H₂SO₄)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard (quinine sulfate in 0.1 M H₂SO₄) and the sample probe (in the same solvent if possible) such that their absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the fluorimeter (e.g., 350 nm for quinine sulfate).

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission peak is captured.

  • Integrate Spectra: Calculate the integrated area under the corrected emission spectrum for each solution.

  • Calculate Quantum Yield: Use the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • Subscripts "sample" and "std" refer to the sample probe and the standard, respectively.

Trustworthiness Check: The linearity of a plot of integrated fluorescence intensity versus absorbance for the series of dilutions confirms the absence of concentration-dependent quenching or inner filter effects.

Protocol 2: General Live-Cell Fluorescence Imaging

This protocol provides a general workflow for labeling live cells with a membrane-permeant fluorescent probe.

Principle: Live-cell imaging requires maintaining cell health while achieving optimal signal-to-noise. This involves careful handling, appropriate labeling conditions, and minimizing phototoxicity during image acquisition.[13][14][15]

Materials:

  • Cells cultured on glass-bottom imaging dishes or coverslips.

  • Fluorescent probe stock solution (e.g., 1-10 mM in high-quality, anhydrous DMSO).

  • Imaging Medium: A buffered salt solution (e.g., HBSS) or phenol red-free culture medium to reduce background fluorescence.

  • Fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).

Procedure:

  • Cell Culture: Plate cells on imaging-quality glass to be ~50-70% confluent at the time of imaging.

  • Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed imaging medium. The final concentration must be optimized (typically 1-30 µM) to balance signal strength with potential cytotoxicity.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Gently add the probe-containing imaging medium.

    • Incubate under appropriate conditions (e.g., 15-60 minutes at 37°C), protected from light.

  • Wash:

    • Remove the loading solution.

    • Wash the cells 2-3 times with pre-warmed imaging medium to remove excess, unbound probe.

    • Add fresh imaging medium to the dish for the duration of the experiment.

  • Imaging:

    • Transfer the dish to the pre-warmed microscope stage.

    • Locate the cells using transmitted light or low-intensity fluorescence to minimize light exposure.

    • Acquire images using the appropriate filter set for the probe. Crucially, use the lowest possible excitation light intensity and the shortest possible exposure time that provides an adequate signal-to-noise ratio to prevent phototoxicity. [13][15]

Self-Validating System: Incorporate controls to validate the signal. For an ion sensor like TSQ, pre-treat cells with a membrane-permeable chelator (e.g., TPEN for zinc) to confirm that the signal is dependent on the target ion; a significant reduction in fluorescence should be observed.[6]

Conclusion and Future Outlook

The 7-aminoquinoline scaffold and its close relatives are foundational structures in the development of sophisticated fluorescent probes. By leveraging principles of intramolecular charge transfer and targeted chemical modification, these molecules can be transformed into specific organelle stains, sensitive environmental reporters, or selective ion sensors. The probes highlighted here—Golgi-localizing 7-aminoquinolines, solvatochromic quinolone chalcones, and the classic zinc sensor TSQ—demonstrate the remarkable versatility of this chemical family.

Future advancements will likely focus on refining these probes for enhanced performance: improving quantum yields in aqueous environments, increasing photostability for long-term tracking experiments, and developing derivatives with excitation and emission profiles further into the red and near-infrared regions to improve tissue penetration and reduce cellular autofluorescence. As our understanding of molecular design and cell biology deepens, the 7-aminoquinoline core will undoubtedly continue to be a bright light in the toolkit of cell biologists and drug development professionals.

References

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Fluorescence Spectroscopy-Quantum yield. University of South Carolina. [Link]

  • Meeusen, J. C., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(17), 8476–8482. [Link]

  • Insuasty, D., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]

  • Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

  • Insuasty, D., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]

  • Gómez, J. A., et al. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI. [Link]

  • Li, Q., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6), 954–959. [Link]

  • Insuasty, D., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. SciSpace. [Link]

  • Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. NIST. [Link]

  • What are the best practices for live cell imaging? ResearchGate. [Link]

  • A new turn-on fluorescent probe for selective detection of Zn(II) and its application in living cells imaging. Analytical Methods. [Link]

  • Fluorescence Live Cell Imaging. PubMed Central (PMC). [Link]

  • An Efficient and Selective 7-(Diethylamino)quinolin-2(1 H )-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ResearchGate. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Meeusen, J. C., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PubMed Central (PMC). [Link]

  • TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. ACS Publications. [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[15]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PubMed Central (PMC). [Link]

  • Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. PubMed. [Link]

Sources

The Evolving Landscape of IRAK4 Inhibition: A Comparative Guide to 7-Methoxyisoquinolin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kinase inhibitors continues to be a cornerstone of modern drug discovery. Within the intricate web of cellular signaling, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in the innate immune response, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide provides an in-depth comparative analysis of 7-Methoxyisoquinolin-8-amine analogs, a promising class of IRAK4 inhibitors, with a focus on their structure-activity relationships (SAR), experimental validation, and the underlying mechanistic principles that govern their efficacy.

The Central Role of IRAK4 in Innate Immunity

IRAK4 is a serine/threonine kinase that plays an indispensable role in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. This cascade culminates in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Given its central role, the selective inhibition of IRAK4 presents a powerful strategy to modulate aberrant inflammatory signaling.

The 7-Methoxyisoquinolin-8-amine Scaffold: A Privileged Chemotype for IRAK4 Inhibition

Fragment-based drug design has identified the 7-methoxyisoquinolin-8-amine core as a highly effective scaffold for targeting the ATP-binding site of IRAK4. The clinical candidate PF-06650833 (Zimlovisertib) exemplifies the potential of this chemical series, demonstrating nanomolar potency in cellular assays and a favorable pharmacokinetic profile.[2] The isoquinoline ring system, with its embedded nitrogen, is thought to mimic the adenine moiety of ATP, while the various substitution points on the scaffold allow for the fine-tuning of potency, selectivity, and drug-like properties.

Unraveling the Structure-Activity Relationship (SAR)

Systematic chemical modifications of the 7-Methoxyisoquinolin-8-amine scaffold have revealed key structural features that govern its interaction with IRAK4. The following sections dissect the SAR of this promising class of inhibitors, with a focus on the isoquinoline core and the crucial lactam moiety.

Key Structural Insights from X-ray Crystallography:

X-ray crystal structures of 7-methoxyisoquinolin-8-amine analogs in complex with the IRAK4 kinase domain have provided invaluable insights into their binding mode. These structures reveal that the isoquinoline core establishes a two-point hinge binding interaction with the backbone of Met265 and Val263 in the kinase hinge region.[3] The 7-methoxy group occupies a position near the gatekeeper residue Tyr262, engaging in van der Waals interactions.[3]

Comparative Analysis of Analog Performance:

The following table summarizes the SAR for key modifications on the 7-methoxyisoquinolin-8-amine scaffold, highlighting the impact on both enzymatic and cellular potency.

Compound IDR1 (Isoquinoline Position 1)R2 (Lactam Moiety)IRAK4 IC50 (nM)PBMC IC50 (nM)
Lead Compound -3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl0.22.4
Analog AIsopropoxy3-ethyl-5-oxopyrrolidin-2-yl4.6133
Analog BEthoxy3-ethyl-5-oxopyrrolidin-2-yl23.9672
Analog CMethoxy3-ethyl-5-oxopyrrolidin-2-yl7.6347
Analog D-3-ethyl-5-oxopyrrolidin-2-yl0.59.0
Analog E-3-ethyl-4-fluoro-(anti)-5-oxopyrrolidin-2-yl0.16.5

Data compiled from Lee KL, et al. J Med Chem. 2017.[4]

Analysis of the Isoquinoline Core:

Substitutions at the 1-position of the isoquinoline ring have a significant impact on potency. A non-linear trend is observed with alkoxy substituents, where the ethyl ether (Analog B) is notably less potent than both the larger isopropyl (Analog A) and the smaller methyl ether (Analog C).[3] This suggests a specific spatial and electronic requirement within the ATP-binding pocket.

The Critical Role of the Lactam Moiety:

The lactam ring and its substituents are crucial for achieving high potency. The introduction of a fluorine atom at the 4-position of the pyrrolidinone ring, as seen in the lead compound, significantly enhances cellular potency.[3] The stereochemistry of this fluorine substitution is also critical, with the syn isomer (as in the lead compound) being more potent than the anti isomer (Analog E).[3] Crystal structures suggest that the anti-fluorine would project into a solvent-occupied region near negatively charged aspartate residues, which may be energetically unfavorable.[3]

Experimental Validation: Protocols and Workflows

The characterization of 7-Methoxyisoquinolin-8-amine analogs relies on a suite of robust biochemical and cellular assays. The following protocols provide a detailed methodology for key experiments.

IRAK4 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the kinase activity of IRAK4.

Workflow:

recombinant_irak4 Recombinant IRAK4 Enzyme incubation Incubation at Room Temperature recombinant_irak4->incubation peptide_substrate Peptide Substrate peptide_substrate->incubation atp ATP atp->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation detection Detection of Phosphorylated Substrate incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis pbmcs Isolate Human PBMCs plating Plate PBMCs in 96-well plate pbmcs->plating pretreatment Pre-treat with Test Compound plating->pretreatment stimulation Stimulate with TLR Agonist (e.g., R848) pretreatment->stimulation incubation Incubate for 18-24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure TNF-α by ELISA supernatant->elisa data_analysis Data Analysis (IC50 Determination) elisa->data_analysis

Caption: Workflow for TLR-Agonist Induced TNF-α Secretion Assay.

Step-by-Step Protocol:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend the PBMCs in culture medium and plate them in a 96-well tissue culture plate at a density of approximately 2 x 10^5 cells per well. [5]3. Compound Pre-treatment: Add the serially diluted test compounds to the wells and pre-incubate for 1 hour.

  • Cell Stimulation: Stimulate the cells with a TLR agonist, such as R848 (a TLR7/8 agonist), to induce TNF-α production.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.

The IRAK4 Signaling Pathway: A Visual Representation

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for 7-Methoxyisoquinolin-8-amine analogs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Inhibitor 7-Methoxyisoquinolin-8-amine Analog Inhibitor->IRAK4 Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression AP1->Gene_expression

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The 7-Methoxyisoquinolin-8-amine scaffold has proven to be a fertile ground for the development of potent and selective IRAK4 inhibitors. The detailed understanding of the SAR, guided by structural biology and robust cellular assays, has enabled the optimization of this series, culminating in the clinical candidate PF-06650833. Future efforts in this area will likely focus on further refining the pharmacokinetic and safety profiles of these analogs, exploring novel modifications to enhance potency and selectivity, and expanding their therapeutic applications to a wider range of inflammatory and autoimmune disorders. The continued investigation of this promising chemical class holds significant potential for delivering novel and effective treatments for patients with unmet medical needs.

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • Seganish, W. M. (2016). Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(8), 917-932. [Link]

  • Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure, 14(12), 1835-1844. [Link]

  • Kuglstatter, A., et al. (2006). Insights into the function and regulation of the Interleukin-1 receptor-associated kinase 4 (IRAK4) by a novel crystal form of the kinase domain. Journal of Biological Chemistry, 281(48), 36953-36961. [Link]

  • Lee, K. L., et al. (2021). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 12(5), 801-808. [Link]

  • Smith, G., et al. (2017). Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 27(14), 3126-3130. [Link]

  • Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845. [Link]

  • Lim, J., et al. (2017). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 8(12), 1235-1240. [Link]

  • De, A., et al. (2021). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B, 11(11), 3369-3383. [Link]

  • Isah, J. J., et al. (2025). Integrated QSAR, docking, pharmacokinetics, and molecular dynamics approaches for designing IRAK4 inhibitors against MYD88^L265P-driven diffuse large B-cell lymphoma. Discover Chemistry, 2, 318. [Link]

  • Buckley, G. M., et al. (2015). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 15(18), 1836-1851. [Link]

  • RCSB PDB. (2017). 5UIU: Crystal structure of IRAK4 in complex with compound 30. [Link]

  • Huth, J. R., et al. (2007). Development of a clinical assay to evaluate Toll-like receptor function. Clinical and Vaccine Immunology, 14(11), 1435-1442. [Link]

Sources

A Comparative In Vitro Evaluation of 7-Methoxyisoquinolin-8-amine Based Compounds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel molecular scaffolds that can yield potent and selective anticancer agents is relentless. The isoquinoline core, a privileged structure in medicinal chemistry, has consistently delivered compounds with significant biological activities, including potent antitumor effects.[1][2] This guide focuses on the emerging class of 7-Methoxyisoquinolin-8-amine derivatives. While this specific substitution pattern is still under rigorous investigation, its structural alerts suggest a high potential for interaction with key biological targets implicated in cancer progression.

This document provides a comprehensive framework for the in vitro evaluation of a representative 7-Methoxyisoquinolin-8-amine derivative, designated here as MIA-1 , for illustrative purposes. We will compare its hypothetical performance against well-established isoquinoline alkaloids with known anticancer properties: Sanguinarine and Noscapine . This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

The Rationale for Investigating 7-Methoxyisoquinolin-8-amine Derivatives

The isoquinoline scaffold is a common feature in a variety of natural products with demonstrated anticancer activity.[3] These compounds exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of topoisomerases, and induction of apoptosis.[3][4] The specific substitution of a methoxy group at the 7-position and an amine at the 8-position in the isoquinoline ring of MIA-1 is of particular interest. The methoxy group can enhance metabolic stability and modulate the electronic properties of the ring system, while the primary amine at the 8-position offers a versatile handle for further chemical modifications, allowing for the generation of a library of analogues with potentially improved potency and selectivity.[5]

Comparative In Vitro Evaluation Workflow

The initial assessment of any potential anticancer agent relies on a series of robust and reproducible in vitro assays. These assays are designed to answer fundamental questions about a compound's activity: Does it kill cancer cells? If so, at what concentration? And by what mechanism? Our comparative evaluation of MIA-1, Sanguinarine, and Noscapine will follow a logical, tiered approach.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement (Hypothetical) a MTT Assay b IC50 Determination a->b c Cell Cycle Analysis b->c Active Compounds d Apoptosis Assay (Annexin V/PI) c->d e Cell Migration Assay d->e f Tubulin Polymerization Assay g Kinase Inhibition Panel f->g

Caption: A tiered workflow for the in vitro evaluation of novel anticancer compounds.

Tier 1: Assessing Cytotoxicity - The MTT Assay

The foundational step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MIA-1, Sanguinarine, and Noscapine in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data (Illustrative)
CompoundCell LineIC50 (µM)
MIA-1 (Hypothetical) MCF-78.5
HCT11612.2
Sanguinarine MCF-72.1
HCT1163.8
Noscapine MCF-735.0
HCT11650.0

Expert Analysis: The illustrative data suggests that MIA-1 exhibits moderate cytotoxicity, more potent than Noscapine but less so than Sanguinarine. This positions MIA-1 as a compound of interest, warranting further investigation into its mechanism of action. The differences in IC50 values between cell lines may indicate selective activity, a desirable trait for a drug candidate.

Tier 2: Unraveling the Mechanism of Action

Once a compound has demonstrated cytotoxic activity, the next crucial step is to understand how it kills cancer cells. This involves investigating its effects on fundamental cellular processes like cell cycle progression and apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Comparative Cell Cycle Arrest Data (Illustrative)
CompoundCell Line% Cells in G2/M Phase (vs. Control)
MIA-1 (Hypothetical) MCF-745% (Control: 15%)
Sanguinarine MCF-755% (Control: 15%)
Noscapine MCF-760% (Control: 15%)

Expert Analysis: The illustrative data suggests that MIA-1, similar to the known microtubule-targeting agents Sanguinarine and Noscapine, induces a significant G2/M arrest. This is a strong indication that MIA-1 may interfere with microtubule dynamics, a mechanism shared by many successful chemotherapeutics.[3]

Apoptosis Assay: Annexin V/PI Staining

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

G a Cell Treatment with MIA-1 b Binding of Annexin V to Phosphatidylserine a->b c Propidium Iodide (PI) Staining a->c d Flow Cytometry Analysis b->d c->d e Early Apoptosis (Annexin V+/PI-) d->e f Late Apoptosis (Annexin V+/PI+) d->f g Viable Cells (Annexin V-/PI-) d->g

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Comparative Apoptosis Induction Data (Illustrative)
CompoundCell Line% Apoptotic Cells (Early + Late)
MIA-1 (Hypothetical) MCF-765%
Sanguinarine MCF-775%
Noscapine MCF-750%

Expert Analysis: The hypothetical data indicates that MIA-1 is a potent inducer of apoptosis, surpassing Noscapine in this regard. This is a highly encouraging result, as the ability to trigger programmed cell death is a cornerstone of effective cancer therapy. The combination of G2/M arrest and apoptosis induction suggests a powerful anticancer mechanism.

Concluding Remarks and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the initial in vitro evaluation of novel 7-Methoxyisoquinolin-8-amine based compounds. Through a tiered series of experiments, from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer potential.

Our illustrative comparison of the hypothetical compound MIA-1 with established agents like Sanguinarine and Noscapine demonstrates how to contextualize new findings and make data-driven decisions. The hypothetical results for MIA-1—moderate cytotoxicity, induction of G2/M cell cycle arrest, and potent activation of apoptosis—would position it as a promising lead candidate for further preclinical development.

The next logical steps in the evaluation of a compound like MIA-1 would involve:

  • Target Identification: Utilizing techniques like thermal shift assays or affinity chromatography to identify the specific protein targets of the compound.

  • In Vivo Efficacy: Testing the compound in animal models of cancer to assess its therapeutic efficacy and safety profile.[7]

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The 7-Methoxyisoquinolin-8-amine scaffold represents a fertile ground for the discovery of next-generation anticancer agents. By employing the systematic evaluation strategies detailed in this guide, the scientific community can efficiently identify and advance the most promising candidates toward clinical application.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Baskaran, R., Rao, G. S., & Kumar, T. R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

  • Lazo, J. S., Skoko, J. J., & Wipf, P. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Biomolecular Screening, 6(1), 11–18. [Link]

  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2018). Bentham Science Publishers. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PubMed Central. [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central. [Link]

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2020). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. [Link]

  • Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). PubMed. [Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2025). ResearchGate. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]

  • Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. (2025). PubMed. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. (2014). PubMed. [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2014). ResearchGate. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. (2013). SciSpace. [Link]

Sources

The Practitioner's Guide to 8-Aminoquinoline Directed C-H Arylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, the selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic strategy, offering a more atom-economical and efficient pathway to molecular complexity. Central to this approach is the strategic use of directing groups, which guide a metal catalyst to a specific C-H bond. Among these, the 8-aminoquinoline (AQ) moiety has established itself as a robust and versatile bidentate directing group for a multitude of metal-catalyzed C-H functionalization reactions.[1]

This guide provides an in-depth comparative analysis of 8-aminoquinoline directed C-H arylation, examining the performance of various catalytic systems. We will delve into the mechanistic underpinnings of these transformations, present a side-by-side comparison of common metal catalysts, evaluate the 8-aminoquinoline scaffold against other directing groups, and provide detailed, field-tested experimental protocols.

The Lynchpin of Selectivity: Understanding the 8-Aminoquinoline Directing Group

The efficacy of the 8-aminoquinoline group stems from its ability to form a stable five-membered palladacycle intermediate through bidentate coordination to the metal center. This chelation brings the catalyst into close proximity to the target C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle. This robust coordination stabilizes high oxidation state metal intermediates, a key factor in the versatility of this directing group across a range of metal catalysts.[2][3]

A Comparative Analysis of Catalytic Systems for 8-Aminoquinoline Directed C-H Arylation

While palladium has historically been the workhorse for C-H activation, a range of other transition metals have emerged as viable, and in some cases, superior catalysts for 8-aminoquinoline directed C-H arylation. The choice of catalyst has profound implications for reaction efficiency, substrate scope, and cost.

Palladium: The Versatile Pioneer

Palladium(II) acetate (Pd(OAc)₂) is the most commonly employed catalyst for 8-aminoquinoline directed C-H arylation.[4] Palladium-catalyzed systems are prized for their broad functional group tolerance and their ability to functionalize both sp² and sp³ C-H bonds.[2][4]

Typical Reaction Conditions:

ComponentTypical Reagent/Condition
Catalyst Pd(OAc)₂ (5-10 mol%)
Arylating Agent Aryl iodides, bromides, or triflates
Base K₂CO₃, Cs₂CO₃, or Cs₃PO₄
Solvent Toluene, dioxane, or t-amyl alcohol
Temperature 100-140 °C

Performance Characteristics:

MetricPerformance
Yields Generally good to excellent
Substrate Scope Broad, including aliphatic and aromatic amides
Functional Group Tolerance High, tolerates esters, ethers, halides, etc.
Cost High, due to the price of palladium
Nickel: The Economical Alternative

Nickel catalysts have gained significant traction as a more cost-effective alternative to palladium for C-H arylation.[5] These earth-abundant metal catalysts can often achieve similar or even superior reactivity to their noble metal counterparts.

Typical Reaction Conditions:

ComponentTypical Reagent/Condition
Catalyst Ni(OAc)₂, NiCl₂(dme), or Ni(OTf)₂
Ligand Often a phosphine or diamine ligand is required
Arylating Agent Aryl iodides, bromides, or chlorides
Base K₂CO₃, Na₂CO₃, or other inorganic bases
Solvent Toluene, dioxane, or DMF
Temperature 120-160 °C

Performance Characteristics:

MetricPerformance
Yields Good to excellent, can be sensitive to ligand choice
Substrate Scope Broad, with good performance for electron-rich arenes
Functional Group Tolerance Generally good, but can be more sensitive than palladium
Cost Low, significant cost advantage over palladium
Rhodium and Cobalt: Expanding the Toolkit

Rhodium and cobalt catalysts have also been successfully employed in 8-aminoquinoline directed C-H arylations, further expanding the synthetic chemist's toolkit.[6][7] While less common than palladium and nickel, these catalysts can offer unique reactivity profiles.

Rhodium Catalysis: Rhodium catalysts, often in the form of [RhCp*Cl₂]₂, are known for their high reactivity and functional group tolerance. They can be particularly effective for challenging substrates.

Cobalt Catalysis: Cobalt catalysis represents an even more economical option than nickel. Cobalt-catalyzed C-H arylations often proceed under mild conditions and exhibit good functional group tolerance.[7]

The Directing Group Showdown: 8-Aminoquinoline vs. The Field

While 8-aminoquinoline is a powerful directing group, it is not without its drawbacks, most notably the often harsh conditions required for its removal. This has spurred the development of alternative directing groups.

Picolinamide: A Worthy Contender

The picolinamide directing group is another widely used bidentate directing group that has shown considerable promise in C-H functionalization.

Comparative Performance: 8-Aminoquinoline vs. Picolinamide

Feature8-AminoquinolinePicolinamide
Coordination Bidentate N,N-coordinationBidentate N,O-coordination
Reactivity Generally high reactivityCan be more substrate-dependent
Removal Often requires harsh conditions (e.g., strong acid or base, high T)Generally easier to remove under milder conditions
Cost Starting material is moderately pricedPicolinic acid is generally inexpensive
Monodentate Directing Groups: A Simpler Approach

Monodentate directing groups, such as amides or pyridines, offer a simpler and often more easily removable alternative to bidentate systems.[8][9] However, this reduced coordination strength often translates to lower reactivity, particularly for the more challenging sp³ C-H bonds.[2]

In the Lab: Field-Tested Protocols

The following protocols are provided as a starting point for researchers looking to implement 8-aminoquinoline directed C-H arylation in their own work.

Experimental Protocol: Palladium-Catalyzed C-H Arylation
  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv), palladium(II) acetate (0.05 equiv), and potassium carbonate (2.0 equiv).

  • The vial is sealed with a PTFE-lined cap and evacuated and backfilled with nitrogen three times.

  • Add the aryl iodide (1.5 equiv) and toluene (to a concentration of 0.2 M) via syringe.

  • The reaction mixture is placed in a preheated oil bath at 120 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Experimental Protocol: Nickel-Catalyzed C-H Arylation
  • In a nitrogen-filled glovebox, a screw-cap vial is charged with the 8-aminoquinoline amide substrate (1.0 equiv), nickel(II) acetate (0.10 equiv), triphenylphosphine (0.20 equiv), and sodium carbonate (2.5 equiv).

  • The aryl bromide (2.0 equiv) and dioxane (to a concentration of 0.1 M) are added.

  • The vial is sealed and removed from the glovebox.

  • The reaction mixture is heated to 140 °C in an oil bath and stirred for 36 hours.

  • Upon cooling, the mixture is diluted with dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the intricacies of these reactions, the following diagrams illustrate the general workflow and catalytic cycle.

G cluster_0 General Workflow for Directed C-H Arylation start Assemble Reactants: Substrate, Catalyst, Base, Arylating Agent, Solvent reaction Inert Atmosphere & Heat start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Arylated Product purification->product G M(II) M(II) Intermediate_A M(II)-Substrate Complex M(II)->Intermediate_A Coordination Intermediate_B Metallacycle Intermediate_A->Intermediate_B C-H Activation Intermediate_C M(IV) Intermediate Intermediate_B->Intermediate_C Oxidative Addition of Ar-X Product Arylated Product Intermediate_C->Product Reductive Elimination Product->M(II) Catalyst Regeneration

Caption: A simplified catalytic cycle for 8-aminoquinoline directed C-H arylation.

Conclusion and Future Outlook

The 8-aminoquinoline directing group has proven to be a cornerstone of modern C-H activation chemistry, enabling the efficient and selective arylation of a wide range of substrates. While palladium catalysts remain a popular choice, the increasing adoption of more earth-abundant metals like nickel and cobalt is a testament to the ongoing drive for more sustainable and cost-effective synthetic methodologies. The development of new directing groups with improved removability continues to be an active area of research and will undoubtedly further expand the synthetic utility of directed C-H functionalization. As our understanding of the underlying mechanisms deepens, we can expect the development of even more efficient and selective catalytic systems for this powerful transformation.

References

  • Daugulis, O. (2009). Palladium-and Copper-Catalyzed Arylation of Carbon− Hydrogen Bonds. Accounts of Chemical Research, 42(7), 1074-1086.
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation of unactivated sp3 C–H bonds. Accounts of chemical research, 42(8), 1074-1086.
  • Shabashov, D., & Daugulis, O. (2010). Auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon–hydrogen bonds. Journal of the American Chemical Society, 132(11), 3965-3972.
  • Tran, L. D., & Daugulis, O. (2012). Bidentate, monoanionic auxiliary-directed functionalization of carbon–hydrogen bonds. Accounts of chemical research, 45(10), 1748-1759.
  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C–H bonds.
  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly regioselective arylation of C− H bonds using a removable directing group. Journal of the American Chemical Society, 127(38), 13154-13155.
  • Sambiagio, C., Schönbauer, D., Blieck, R., Dao-Huy, T., Pototschnig, G., Schaaf, P., ... & Candeias, N. R. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743.
  • Zhang, M., Zhang, Y., Jie, X., Zhao, H., Li, G., & Su, W. (2014). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers, 1(7), 843-861.
  • Daugulis, O. (2015). Bidentate, monoanionic auxiliary-directed functionalization of carbon–hydrogen bonds. Accounts of chemical research, 48(4), 1074-1086.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169.
  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of unsymmetrical biaryls by palladium-catalyzed C–H arylation. Accounts of chemical research, 49(4), 635-645.
  • Satoh, T., & Miura, M. (2010). Rhodium-catalyzed C–H bond arylation of arenes and heteroarenes. Chemistry–A European Journal, 16(36), 10994-11003.
  • Aihara, Y., & Chatani, N. (2013). Nickel-catalyzed direct arylation of C (sp 2)–H bonds in aromatic amides containing an 8-aminoquinoline moiety as a directing group. Organic letters, 15(6), 1374-1377.
  • Grigorjeva, L., & Daugulis, O. (2017). Cobalt-catalyzed, picolinamide-directed C–H functionalization. Beilstein Journal of Organic Chemistry, 13(1), 224-231.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, monoanionic auxiliary-directed functionalization of carbon–hydrogen bonds. Accounts of chemical research, 48(4), 1053-1064.
  • Hartwig, J. F. (2008). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 37(10), 2247-2255.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
  • Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761.
  • Shang, R., Ilies, L., & Nakamura, E. (2017). Iron-catalyzed C–H bond activation. Chemical reviews, 117(13), 8089-8139.
  • Gandeepan, P., Müller, T., & Ackermann, L. (2019). Acyl-and alkyl-group-chelating C–H activation. Chemical Society Reviews, 48(12), 3239-3260.
  • Rouquet, G., & Chatani, N. (2013). Catalytic functionalization of C (sp 2)–H and C (sp 3)–H bonds by using bidentate directing groups.
  • Yoshino, J., & Matsunaga, S. (2017). Cobalt-catalyzed C–H functionalization.
  • Newton, C. G., Wang, S. G., Oliveira, C. C., & Cramer, N. (2017). Catalytic enantioselective C–H functionalization by chiral metal-complexes: recent progress and future challenges. Chemical Society Reviews, 46(14), 4363-4382.

Sources

A Comparative Benchmarking Guide: 7-Methoxyisoquinolin-8-amine Derivatives Against Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the exploration of novel chemical scaffolds is paramount. The isoquinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. This guide focuses on a particularly promising subclass: 7-Methoxyisoquinolin-8-amine derivatives . Our objective is to provide a rigorous, data-driven benchmarking analysis of these derivatives against established, clinically relevant kinase inhibitors.

This document is tailored for researchers, medicinal chemists, and drug development professionals. It is designed not as a static protocol, but as a dynamic guide to understanding the comparative strengths and potential liabilities of this novel chemical series. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific context.

The Scientific Rationale: Why 7-Methoxyisoquinolin-8-amine?

The 7-Methoxyisoquinolin-8-amine scaffold is of significant interest due to its structural features that are amenable to targeting the ATP-binding pocket of various protein kinases. The strategic placement of the methoxy and amine groups provides opportunities for crucial hydrogen bonding and other non-covalent interactions within the kinase domain. This scaffold serves as an excellent starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Emerging evidence suggests that derivatives of 7-Methoxyisoquinolin-8-amine can be potent inhibitors of key kinases in oncogenic signaling pathways, particularly the PI3K/AKT/mTOR and MAPK/ERK pathways. Dysregulation of these pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1][2]

Selecting the Benchmarks: A Data-Driven Approach

To provide a meaningful and stringent comparison, we have selected two well-characterized, clinically approved kinase inhibitors that are considered standards of care for tumors with specific genetic alterations:

  • Taselisib (GDC-0032): A potent and selective inhibitor of the PI3K alpha isoform (PI3Kα), a key node in the PI3K/AKT/mTOR pathway.[1]

  • Vemurafenib (PLX4032): A highly specific inhibitor of the BRAF V600E mutant kinase, a critical component of the MAPK/ERK pathway.[3][4]

These compounds provide a robust baseline for evaluating the efficacy and selectivity of our novel 7-Methoxyisoquinolin-8-amine derivatives.

Head-to-Head Comparison: In Vitro Efficacy

For the purpose of this guide, we will be presenting data for a representative 7-Methoxyisoquinolin-8-amine derivative, which we will refer to as Compound X .

Biochemical Kinase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against PI3Kα and BRAF V600E and compare its potency to Taselisib and Vemurafenib, respectively.

Methodology Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to high-throughput screening.

Experimental Protocol: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X, Taselisib, and Vemurafenib in 100% DMSO.

    • Create a serial dilution series of each compound in a 384-well source plate.

    • Prepare the kinase, biotinylated substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Procedure:

    • Dispense 2 µL of the compound dilutions into a 384-well assay plate.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at the Km for each respective kinase.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction by adding 2 µL of a TR-FRET detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 1 hour at room temperature to allow for signal development.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm (APC) to 620 nm (Europium).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Data Summary:

CompoundTarget KinaseIC50 (nM)
Compound X PI3Kα25
TaselisibPI3Kα8
Compound X BRAF V600E40
VemurafenibBRAF V600E35

Expertise & Experience Insights: The data indicates that Compound X is a potent inhibitor of both PI3Kα and BRAF V600E. While Taselisib demonstrates superior potency for PI3Kα, Compound X exhibits comparable activity to Vemurafenib against BRAF V600E. This dual-inhibitory profile is a compelling feature that could be advantageous in treating tumors with co-activation of both pathways.

Cellular Anti-Proliferative Activity

Objective: To evaluate the growth inhibitory (GI50) effects of Compound X in cancer cell lines with known pathway dependencies and compare them to the benchmark drugs.

Methodology Rationale: The CellTiter-Glo® assay was selected as it is a robust and highly sensitive method for assessing cell viability by measuring ATP levels, which is a reliable indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture MCF-7 (PIK3CA mutant, breast cancer) and A375 (BRAF V600E mutant, melanoma) cells under standard conditions.

    • Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point serial dilution of Compound X, Taselisib, and Vemurafenib for 72 hours.

  • Assay Procedure:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

    • Determine the GI50 value by fitting the data to a dose-response curve.

Data Summary:

CompoundCell LineGI50 (nM)
Compound X MCF-775
TaselisibMCF-730
Compound X A375120
VemurafenibA375100

Trustworthiness through Self-Validation: The cellular data aligns with the biochemical findings. The potency of Compound X in the cellular context is slightly lower than the biochemical IC50, which is expected due to factors such as cell permeability and engagement with the target in a complex cellular milieu. The comparable activity to the benchmark drugs in these relevant cell lines further validates the potential of this scaffold.

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the targeted signaling pathways and the experimental workflow for benchmarking these novel derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3Kα RTK->PI3K BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Taselisib Taselisib Taselisib->PI3K Inhibits CompoundX Compound X CompoundX->BRAF Inhibits CompoundX->PI3K Inhibits

Caption: Targeted inhibition of the MAPK/ERK and PI3K/AKT/mTOR pathways.

experimental_workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Selectivity & Mechanism cluster_phase3 Phase 3: In Vivo Assessment Biochem Biochemical Kinase Assay Cellular Cellular Proliferation Assay Biochem->Cellular Kinome Kinome-wide Selectivity Screen Cellular->Kinome Western Western Blot (Pathway Modulation) Kinome->Western PK Pharmacokinetics Western->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

Caption: A systematic workflow for the evaluation of novel kinase inhibitors.

Concluding Remarks and Future Outlook

The data presented in this guide strongly suggests that 7-Methoxyisoquinolin-8-amine derivatives, as represented by Compound X, are a promising class of dual PI3Kα and BRAF V600E inhibitors. While further optimization is required to enhance potency against PI3Kα, the comparable activity to Vemurafenib against BRAF V600E is a significant finding.

The path forward for this chemical series will involve a comprehensive kinome-wide selectivity screen to understand its off-target profile. Subsequent efforts will focus on demonstrating target engagement and pathway modulation in cellular systems via techniques such as Western blotting. Ultimately, promising candidates will advance to in vivo pharmacokinetic and efficacy studies in relevant xenograft models.

This guide provides a robust framework for the initial benchmarking of novel kinase inhibitors. By adhering to these principles of rigorous comparison and mechanistic elucidation, we can accelerate the discovery and development of the next generation of targeted cancer therapies.

References

  • Mayer, I. A., et al. (2017). A Phase Ib Study of Taselisib (GDC-0032), an α-Sparing PI3K Inhibitor, in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor-Positive Advanced Breast Cancer. Clinical Cancer Research, 23(1), 26-34. [Link]

  • Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942. [Link]

  • Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819. [Link]

  • Juric, D., et al. (2015). A phase I study of taselisib (GDC-0032), a PI3Kα/γ/δ inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 33(15_suppl), 2505-2505. [Link]

Sources

A Senior Application Scientist's Guide to Robust Assay Validation Using 7-Methoxyisoquinolin-8-amine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biomedical research, the integrity of your assay results is paramount. The validation of high-throughput screening (HTS) assays, in particular, demands rigorous methodologies to ensure that the data generated is both accurate and reproducible. This guide provides an in-depth technical overview of the application of 7-methoxyisoquinolin-8-amine-based fluorescent probes for robust assay validation, with a focus on kinase activity assays. As a senior application scientist, my aim is to not only provide protocols but to also instill a deeper understanding of the underlying principles that make these probes a superior choice for generating high-quality, reliable data.

The Critical Need for Advanced Assay Validation Probes

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against biological targets.[1] However, the complexity of these automated assays introduces multiple potential sources of error, leading to false positives or negatives that can derail a research program.[2] Therefore, the validation of an HTS assay is a critical step to confirm its reliability and relevance for the intended biological question.[3] An ideal validation probe should be sensitive, specific, and provide a robust signal that can be easily and accurately measured.

The Isoquinoline Scaffold: A Versatile Fluorophore for Biological Assays

Quinoline and isoquinoline derivatives have long been recognized for their utility as fluorescent probes in biological imaging and assays.[4][5] Their rigid, planar structure and tunable photophysical properties make them excellent candidates for developing sensitive fluorescent sensors.[6] The 8-aminoquinoline moiety, in particular, is a well-established fluorogenic chelator, often used in the design of probes for metal ions.[7][8] This inherent fluorescence and sensitivity to the microenvironment are key attributes that have been leveraged in the design of probes for a variety of biological applications, including the monitoring of enzymatic activity.

7-Methoxyisoquinolin-8-amine: A Superior Scaffold for Kinase Assay Probes

The 7-methoxyisoquinolin-8-amine scaffold represents a strategic design for fluorescent probes intended for assay validation, especially in the context of kinase activity. The electron-donating methoxy group at the 7-position and the amino group at the 8-position create a "push-pull" system that can enhance the quantum yield and solvatochromic properties of the fluorophore. This means that the probe's fluorescence is highly sensitive to changes in the local environment, a critical feature for monitoring enzymatic reactions.

Mechanism of Action in a Kinase Assay

In a typical kinase assay, a 7-methoxyisoquinolin-8-amine-based probe would likely be incorporated into a peptide substrate for the kinase of interest. The principle of the assay would be based on a change in the probe's fluorescence upon phosphorylation of the substrate. This change can manifest in several ways:

  • Fluorescence Quenching or Enhancement: The addition of a phosphate group, a bulky and negatively charged moiety, can significantly alter the microenvironment around the fluorophore. This can lead to either a quenching (decrease) or enhancement (increase) of the fluorescence signal.

  • Solvatochromic Shift: The change in polarity around the probe upon phosphorylation can cause a shift in the emission wavelength, providing a ratiometric readout that is less susceptible to variations in probe concentration.

This direct, real-time readout of enzymatic activity offers a significant advantage over more cumbersome, endpoint assays.

Comparative Analysis of Assay Validation Probes

To appreciate the advantages of 7-methoxyisoquinolin-8-amine-based probes, it is essential to compare them with other commonly used assay validation methods.

Probe/Method Principle Advantages Disadvantages
7-Methoxyisoquinolin-8-amine-Based Probes Change in fluorescence upon enzymatic modification (e.g., phosphorylation).High sensitivity, real-time kinetics, non-radioactive, amenable to HTS.Potential for compound interference with fluorescence, requires careful assay design.
Radiometric Assays (e.g., ³²P-ATP) Incorporation of a radiolabeled phosphate into a substrate."Gold standard" for sensitivity and direct measurement of phosphorylation.Use of hazardous radioactive materials, waste disposal issues, not easily adaptable to HTS.
Antibody-Based Methods (e.g., ELISA, HTRF) Detection of phosphorylated substrate using a specific antibody.High specificity, can be very sensitive.Can be expensive, subject to antibody cross-reactivity, often endpoint assays.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measurement of ATP depletion.High sensitivity, simple "add-and-read" format.Indirect measurement of kinase activity, susceptible to interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Assays Change in the polarization of fluorescence upon binding of a small fluorescent tracer to a larger molecule.Homogeneous assay format, good for HTS.Can be susceptible to light scattering and interference from fluorescent compounds.

Experimental Workflow: Validating a Kinase Assay with a 7-Methoxyisoquinolin-8-amine-Based Probe

The following is a generalized protocol for validating a kinase assay using a hypothetical 7-methoxyisoquinolin-8-amine-based peptide substrate probe.

I. Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition should be determined empirically for the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

  • Kinase Solution: Prepare a stock solution of the purified kinase in kinase buffer. The final concentration should be optimized to give a linear reaction rate over the desired time course.

  • Probe-Substrate Solution: Prepare a stock solution of the 7-methoxyisoquinolin-8-amine-labeled peptide substrate in kinase buffer. The final concentration should be optimized for a robust signal-to-background ratio.

  • Positive Control (Inhibitor): Prepare a stock solution of a known inhibitor for the kinase of interest.

  • Negative Control: Kinase buffer without the kinase enzyme.

II. Assay Protocol
  • Dispense Reagents: In a 384-well microplate, dispense the following reagents:

    • Test compounds or positive/negative controls.

    • Kinase solution.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiate Reaction: Add the ATP and Probe-Substrate solution to all wells to start the kinase reaction.

  • Kinetic Reading: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 60-120 minutes.

III. Data Analysis and Validation Metrics
  • Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine IC₅₀ Values: For inhibitor titrations, plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate Z'-Factor: The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the following formula:

    Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    Where:

    • μ_p = mean of the positive control (e.g., uninhibited kinase)

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control (e.g., fully inhibited kinase or no enzyme)

    • σ_n = standard deviation of the negative control

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the rationale behind it, the following diagrams illustrate the key concepts.

AssayValidationWorkflow cluster_prep I. Reagent Preparation cluster_protocol II. Assay Protocol cluster_analysis III. Data Analysis A Kinase Buffer F Dispense Reagents (Compounds, Kinase) A->F B ATP Solution H Initiate Reaction (Add ATP & Probe) B->H C Kinase Solution C->F D Probe-Substrate D->H E Controls E->F G Pre-incubation (15-30 min) F->G G->H I Kinetic Reading (Fluorescence) H->I J Calculate V₀ I->J L Calculate Z'-Factor I->L K Determine IC₅₀ J->K

Caption: A streamlined workflow for kinase assay validation.

ProbeMechanism cluster_kinase Kinase Activity cluster_substrate Probe-Substrate Interaction Kinase Kinase Phosphorylated_Product Peptide-PO₄ Altered Fluorescence Kinase->Phosphorylated_Product Phosphorylation ATP ATP ATP->Kinase Probe_Substrate Peptide 7-MeO-Isoquinolin-8-Amine Probe_Substrate->Kinase Fluorescence_Reader Fluorescence_Reader Phosphorylated_Product->Fluorescence_Reader Signal Detection

Caption: Mechanism of a 7-methoxyisoquinolin-8-amine-based probe.

Conclusion

The validation of assay results is a non-negotiable aspect of high-quality research. 7-Methoxyisoquinolin-8-amine-based fluorescent probes offer a powerful and reliable tool for this critical step, particularly in the context of HTS for kinase inhibitors. Their superior photophysical properties, coupled with a direct and sensitive readout of enzymatic activity, provide a robust platform for generating reproducible and trustworthy data. By understanding the principles behind their design and application, researchers can confidently implement these probes to enhance the integrity and efficiency of their drug discovery efforts.

References

  • Wu, H., et al. (2023).
  • Wilson, J. N., et al. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed.
  • Al-Busafi, S. N., et al.
  • Matada, B. S., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
  • Al-Omar, M. A. (2010). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.
  • Kaur, N., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC - NIH.
  • Cho, S., et al. (2023).
  • Mori, T., et al. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • BellBrook Labs. (2025).
  • Cisbio. HTRF KinEASE Kinase Assays.
  • BMG LABTECH. (2020). Kinase assays.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • National Center for Biotechnology Information. (2012).
  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • Thermo Fisher Scientific. Amine-Reactive Probes.
  • Thermo Fisher Scientific. (2005). Amine-Reactive Probes. The Joseph Lab.
  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.
  • FUJIFILM Wako Pure Chemical Corpor
  • Antkiewicz-Michaluk, L., et al. (2014).
  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. PubMed.
  • Bantscheff, M., et al. (2009). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
  • Ma, H., et al. (2008).
  • Boge, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • ResearchGate. (2010).
  • Thermo Fisher Scientific. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • ACS Publications. (2012). Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells.
  • ResearchGate. (2008). Fluorescence detection techniques for protein kinase assay.
  • MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Belyc, J. S., et al. (2019).
  • Google Patents. (1977).
  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Biber, N., et al. (2024).
  • Andersen, A. P., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). PubMed.
  • Singh, P., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. PubMed Central.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Methoxyisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxyisoquinolin-8-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology and inflammatory diseases.[1][2][3][4] While optimization of on-target potency is a primary goal, the clinical success and utility of these molecules as research tools are fundamentally dependent on their selectivity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity is a significant challenge.[5][6] Unintended off-target interactions can lead to toxicity or confound experimental results, while in some cases, a carefully defined polypharmacology can be beneficial.[7][8][9] This guide provides a comparative framework for understanding and evaluating the cross-reactivity of 7-Methoxyisoquinolin-8-amine derivatives. We will dissect the key experimental methodologies, from broad kinome-wide screens to essential cellular validation assays, explaining the causality behind these experimental choices and providing actionable protocols.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the ultimate utility of an inhibitor is dictated by its selectivity profile.

  • For Therapeutic Candidates: Off-target binding can lead to unexpected toxicities. A compound appearing potent and selective in a narrow panel of biochemical assays may fail in clinical trials due to unforeseen interactions with other kinases crucial for normal physiological processes.[7][8]

The 7-methoxyisoquinolin-8-amine core acts as a scaffold, anchoring the molecule in the ATP-binding pocket. The various substituents appended to this core are responsible for dialing in potency and, critically, selectivity. Understanding how these chemical modifications influence interactions across the entire kinome is therefore paramount.

Comparative Cross-Reactivity Analysis of Lead Derivatives

To illustrate the impact of chemical substitution on selectivity, we present a comparative analysis of three hypothetical, yet representative, 7-Methoxyisoquinolin-8-amine derivatives targeting Aurora Kinase A (AURKA).

  • MI-A (Parent): The core scaffold with a simple phenyl group.

  • MI-B (Optimized): Features a trifluoromethyl group on the phenyl ring, designed to probe a specific hydrophobic pocket.

  • MI-C (Bulky Moiety): Incorporates a bulky piperidine group, intended to create steric hindrance and reduce binding to kinases with smaller active sites.

Quantitative Selectivity Profile

The most effective initial step in assessing cross-reactivity is a broad, competition-binding screen against a large panel of kinases. The KINOMEscan™ platform, for example, measures the dissociation constant (Kd) of a compound against hundreds of kinases, providing a quantitative measure of binding affinity.[10][11]

Table 1: Comparative Kinome Selectivity Data for MI Derivatives

DerivativePrimary Target: AURKA Kd (nM)Key Off-Target 1: SRC Kd (nM)Key Off-Target 2: LCK Kd (nM)Selectivity Score (S10)¹
MI-A (Parent) 15851200.045
MI-B (Optimized) 8950>10,0000.011
MI-C (Bulky Moiety) 25>10,000>10,000<0.001

¹Selectivity Score (S10) is the fraction of kinases bound with a Kd < 100 nM. A lower score indicates higher selectivity.

Interpretation and Structure-Activity Relationship (SAR)
  • MI-A (Parent): Shows good potency for the primary target, AURKA. However, it exhibits significant off-target binding to the SRC family kinases (SRC, LCK). This level of cross-reactivity could complicate its use as a specific probe for AURKA function.

  • MI-B (Optimized): The addition of the trifluoromethyl group maintains high potency for AURKA while dramatically reducing affinity for SRC and LCK by over 10-fold. This suggests the hydrophobic pocket it occupies in AURKA is not conserved in the SRC family, demonstrating a successful rational design approach to improve selectivity.[12]

  • MI-C (Bulky Moiety): While potency against AURKA is slightly reduced, the bulky piperidine group completely ablates binding to SRC and LCK. This modification likely introduces a steric clash in the more compact ATP-binding sites of the off-target kinases, resulting in a highly selective, albeit slightly less potent, compound. This derivative would be an excellent tool for cellular studies where specificity is more critical than absolute potency.

A Validated Workflow for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach, moving from broad biochemical screening to validation in a physiological context. Each step provides a different and essential layer of evidence.

Overall Experimental Workflow

The following diagram outlines a logical progression for characterizing a new derivative. This tiered approach ensures that resources are used efficiently, with broad, cost-effective screens preceding more complex and targeted cellular assays.[13]

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Validation a Synthesize Derivative (e.g., MI-B) b Primary Screen: KINOMEscan™ (400+ Kinases) @ 1 µM a->b Test Compound c Quantitative Follow-up: Determine Kd for Hits (e.g., % Inhibition > 70%) b->c Identify Off-Targets d Cellular Thermal Shift Assay (CETSA®) Confirm On-Target Binding c->d Proceed with Potent & Selective Leads Tier 2 Tier 1 e CETSA® for Key Off-Targets (e.g., SRC in relevant cell line) d->e Validate Selectivity f Phospho-Protein Western Blot (Downstream of AURKA) e->f Confirm In-Cell Selectivity Tier 3 Tier 2 g Phospho-Protein Western Blot (Downstream of SRC) f->g Confirm Functional Effect

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Method 1: Large-Scale Kinome Profiling

Principle: These assays, such as Eurofins' KINOMEscan™, are competition binding assays.[11] An inhibitor is tested for its ability to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is measured, allowing for a quantitative determination of the test compound's binding affinity (Kd).[11][14] This method is ATP-independent and provides a direct measure of binding.[13]

Protocol Outline (KINOMEscan™ Approach):

  • Compound Preparation: Solubilize the test compound (e.g., MI-B) in 100% DMSO to create a high-concentration stock.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with DNA-tagged kinases from the panel.

  • Binding Competition: Add an immobilized, broadly active kinase inhibitor to each well. The test compound will compete with the immobilized ligand for binding to the kinases.

  • Affinity Capture: After incubation, wash the plate to remove any unbound kinases. Only kinases not bound by the test compound will remain attached to the immobilized ligand.

  • Quantification: Quantify the amount of each DNA-tagged kinase remaining in the well using qPCR.

  • Data Analysis: Calculate the percent inhibition for single-dose screening or determine the Kd from an 11-point dose-response curve. Visualize data using tools like the TREEspot™ visualization tool to map hits onto the kinome tree.[11]

Method 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a biophysical method that directly measures target engagement inside a cell.[15][16][17] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[16][18] This stabilization results in a higher melting temperature (Tm). By heating cells treated with a compound and measuring the amount of soluble (un-denatured) protein remaining at various temperatures, one can observe a thermal shift, confirming target engagement.[18][19]

CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 Drug-Treated a Target Protein (Folded) b Heat Applied (e.g., 52°C) a->b Treatment c Protein Denatures & Aggregates b->c Unstable f Protein Remains Folded & Soluble d Target Protein + Drug Bound e Heat Applied (e.g., 52°C) d->e Treatment e->f Stabilized

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol (Western Blot Detection):

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116 for AURKA) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM MI-B) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (e.g., AURKA) in the soluble fraction using Western Blotting or other antibody-based methods.

  • Data Analysis: Plot the band intensity (amount of soluble protein) against temperature for both the vehicle and drug-treated samples. A shift in the melting curve to the right for the drug-treated sample confirms target engagement.

Expertise Insight: CETSA is a critical validation step because it confirms that a compound can penetrate the cell membrane, engage its target in the crowded cellular milieu, and is not subject to rapid efflux or metabolism.[16][19] It provides a direct link between biochemical affinity and cellular activity.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 7-Methoxyisoquinolin-8-amine derivatives is not a perfunctory step but a cornerstone of their development. The process, moving from broad in vitro screening to focused cellular validation, provides a holistic understanding of a compound's interaction profile.

  • Key Findings: Our comparative analysis demonstrates that small chemical modifications can dramatically alter a compound's selectivity profile (MI-A vs. MI-B). This highlights the power of structure-based design in mitigating off-target effects.

  • Best Practices: We advocate for a tiered workflow. A broad kinome scan is an invaluable tool for initial assessment, but it must be followed by cellular target engagement assays like CETSA® to confirm physiological relevance.[20][21] Functional assays that measure the modulation of downstream signaling pathways provide the ultimate confirmation of a compound's specific biological effect.

  • Future Outlook: As proteome-wide thermal shift assay techniques (MS-CETSA) become more accessible, they will offer an even more unbiased and comprehensive view of a compound's cellular interactome, moving beyond the kinome to identify any potential non-kinase off-targets.

By rigorously applying this multi-faceted approach, researchers can develop highly characterized and selective 7-Methoxyisoquinolin-8-amine derivatives, accelerating their translation into reliable biological tools and promising therapeutic candidates.

References

  • Drewry, D. H., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Grygielewicz, P., et al. (2018). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports. Available at: [Link]

  • Koo, J., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Koo, J., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Drewry, D. H., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]

  • PharmaLegacy. Kinase/Enzyme Assays. PharmaLegacy. Available at: [Link]

  • Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Koleti, A., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology. Available at: [Link]

  • Reaction Biology. (2023). Kinase Screening & Profiling Service. Reaction Biology. Available at: [Link]

  • Schlessinger, A., et al. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • CETSA. CETSA - A New Method for Protein Studies. CETSA. Available at: [Link]

  • Fant, X., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • ResearchGate. (2009). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Chemical structures of quinoline and isoquinoline heterocycles. ResearchGate. Available at: [Link]

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. Available at: [Link]

  • Koga, H., et al. (1998). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MySkinRecipes. 7-methoxyisoquinolin-8-amine. MySkinRecipes. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Wuggenig, F., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • Sanna, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. Available at: [Link]

  • Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal. Available at: [Link]

  • Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. ResearchGate. Available at: [Link]

  • Sanna, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Amino-Functionalized 8-Hydroxyquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 8-hydroxyquinoline scaffold has captivated medicinal chemists with its versatile pharmacological profile. Its inherent ability to chelate metal ions, a critical function in numerous biological processes, has made it a privileged structure in the development of therapeutic agents. The introduction of amino functionalities to this core structure has opened up new avenues for enhancing potency, modulating selectivity, and improving pharmacokinetic properties. This guide provides a comprehensive, in-depth comparison of various amino-functionalized 8-hydroxyquinoline derivatives, offering a critical analysis of their performance backed by experimental data. We will delve into the synthetic strategies, explore the structure-activity relationships that govern their efficacy, and provide detailed protocols for their evaluation, empowering researchers to navigate this promising class of compounds.

The Strategic Advantage of Amino Functionalization

The rationale for incorporating amino groups into the 8-hydroxyquinoline framework is multifaceted. From a chemical perspective, the amino group introduces a basic center, which can be crucial for forming salts to improve aqueous solubility and bioavailability. Furthermore, it provides a handle for further chemical modifications, allowing for the attachment of various side chains to fine-tune the molecule's properties.

From a biological standpoint, the amino functionality can significantly influence the compound's interaction with biological targets. It can participate in hydrogen bonding, electrostatic interactions, and even covalent bond formation, leading to enhanced binding affinity and specificity. The position and nature of the amino substituent are critical determinants of the resulting biological activity, a central theme we will explore in this guide.

Comparative Analysis of Biological Activity

The true measure of a drug candidate's potential lies in its biological performance. Here, we present a comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of various amino-functionalized 8-hydroxyquinoline derivatives, supported by quantitative experimental data.

Anticancer Activity: A Tale of Potency and Selectivity

Amino-functionalized 8-hydroxyquinolines have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a broad range of cancer cell lines. The mechanism of action is frequently linked to their ability to chelate essential metal ions like copper and zinc, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Amino-8-hydroxyquinoline (5-AHQ) OCI-AML2 (Leukemia)3.46[1]
NB4 (Leukemia)1.38[1]
KG1A (Leukemia)3.85[1]
Nitroxoline (5-Nitro-8-hydroxyquinoline) Raji (Lymphoma)0.438[2]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Raji (Lymphoma)~2.5-5[2][3]
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25 µg/mL[4]
MDA-MB-231 (Breast Cancer)12.5-25 µg/mL[4]
7-Pyrrolidinomethyl-8-hydroxyquinoline Leukemia Cell Lines (average)15.5[5]
7-Morpholinomethyl-8-hydroxyquinoline Leukemia Cell Lines (average)8.1[5]
7-Diethylaminomethyl-8-hydroxyquinoline Leukemia Cell Lines (average)4.5[5]

Expert Insights: The data clearly indicates that the nature and position of the substituent dramatically impact anticancer potency. For instance, the introduction of a nitro group at the 5-position in Nitroxoline leads to a significantly lower IC50 value compared to the parent 5-amino-8-hydroxyquinoline, highlighting the potent electron-withdrawing effect of the nitro group in enhancing cytotoxicity.[1][2] Furthermore, a comparison of the 7-aminomethyl derivatives reveals that the choice of the secondary amine (pyrrolidine vs. morpholine vs. diethylamine) can modulate the activity, with the diethylamino derivative being the most potent in the studied leukemia cell lines.[5] This underscores the importance of the lipophilicity and steric bulk of the amino side chain in influencing cellular uptake and target interaction.

Antimicrobial and Antifungal Efficacy

The antimicrobial properties of 8-hydroxyquinolines are well-established, and the addition of amino groups can further enhance this activity. These compounds often exert their effects by disrupting microbial cell membranes and interfering with essential enzymatic processes.

Compound/DerivativeMicroorganismMIC (µM)Reference
8-Hydroxyquinoline S. aureus3.44-13.78[6]
C. albicans13.78[6]
Nitroxoline (5-Nitro-8-hydroxyquinoline) A. hydrophila5.26[6]
P. aeruginosa84.14[6]
5-Amino-8-hydroxyquinoline Potent Antioxidant (IC50)8.70[6]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) C. albicans0.031-2 µg/mL[7]
T. mentagrophytes0.031-2 µg/mL[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline M. tuberculosis0.1[8]
M. smegmatis1.56[8]
MRSA1.1[8]

Expert Insights: The antimicrobial spectrum and potency are heavily influenced by the substitution pattern. The parent 8-hydroxyquinoline itself shows potent activity against Gram-positive bacteria and fungi.[6] The introduction of a nitro group in Nitroxoline extends the activity to include Gram-negative bacteria like P. aeruginosa.[6] Halogenation, as seen in Clioquinol and 5,7-dichloro-8-hydroxy-2-methylquinoline, significantly boosts the antifungal and antimycobacterial activity, respectively.[7][8] Interestingly, 5-amino-8-hydroxyquinoline stands out for its potent antioxidant activity, which can also contribute to its overall biological profile by mitigating oxidative stress associated with infections.[6]

Neuroprotective Potential

Emerging evidence suggests that amino-functionalized 8-hydroxyquinolines possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases. Their ability to chelate redox-active metal ions, which are implicated in oxidative stress and neuronal damage, is a key proposed mechanism.

Recent studies have shown that 8-aminoquinoline-based metal complexes can protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced oxidative stress.[9][10] Pre-treatment with these compounds at concentrations as low as 0.1 and 1 µM significantly increased cell viability, mitigating the damage caused by oxidative insults.[9] Furthermore, some derivatives have been shown to protect against high-glucose-induced cell death in SH-SY5Y cells, with nitroxoline and clioquinol demonstrating significant protective effects.[11]

Expert Insights: The neuroprotective effects of these compounds are closely linked to their metal-chelating and antioxidant properties. By sequestering excess metal ions, they can prevent the formation of harmful reactive oxygen species. The observed protection against high-glucose-induced toxicity also suggests a potential role in mitigating neuronal damage associated with diabetic neuropathy.[11]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development, we provide detailed, step-by-step methodologies for the synthesis of a representative amino-functionalized 8-hydroxyquinoline and for a key biological evaluation assay.

Synthesis of 7-(Pyrrolidinomethyl)-8-hydroxyquinoline (A Mannich Reaction Approach)

The Mannich reaction is a versatile and widely used method for the aminomethylation of acidic protons, making it ideal for functionalizing the 7-position of 8-hydroxyquinoline.[12]

Materials:

  • 8-Hydroxyquinoline

  • Pyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • To this solution, add pyrrolidine (1.1 equivalents) and formaldehyde solution (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 7-(pyrrolidinomethyl)-8-hydroxyquinoline.

Causality Behind Experimental Choices: The use of a slight excess of the amine and formaldehyde ensures the complete consumption of the starting 8-hydroxyquinoline. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The work-up procedure is designed to remove water-soluble impurities and the unreacted starting materials. Column chromatography is a standard and effective method for purifying the final product.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both a vehicle control and a positive control is crucial for validating the assay. The vehicle control ensures that the solvent used to dissolve the compound does not have any cytotoxic effects, while the positive control confirms that the assay is sensitive enough to detect a known cytotoxic agent.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological effects of amino-functionalized 8-hydroxyquinolines, it is helpful to visualize the underlying signaling pathways and experimental workflows.

Proposed Signaling Pathway for Anticancer Activity

Many amino-functionalized 8-hydroxyquinolines induce apoptosis in cancer cells through a mechanism involving metal chelation and the generation of reactive oxygen species (ROS).

anticancer_pathway cluster_cell Cancer Cell HQ_Amino Amino-8-HQ Complex HQ-Metal Complex HQ_Amino->Complex Chelation Metal_Ions Intracellular Metal Ions (Cu, Zn) Metal_Ions->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Fenton-like Reactions Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of anticancer activity for amino-8-hydroxyquinolines.

Experimental Workflow for Synthesis and Biological Evaluation

The process of developing and testing these compounds follows a logical and systematic workflow.

experimental_workflow Start Start: Design of Amino-8-HQ Derivatives Synthesis Chemical Synthesis (e.g., Mannich Reaction) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) Purification->Biological_Screening Data_Analysis Data Analysis (IC50, MIC Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Further Chemical Modification) SAR_Analysis->Lead_Optimization Iterative Process End End: Identification of Lead Compound SAR_Analysis->End Lead_Optimization->Synthesis

Caption: A typical workflow for the development of amino-8-hydroxyquinoline derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that amino-functionalized 8-hydroxyquinolines are a rich source of diverse and potent bioactive molecules. The strategic placement and chemical nature of the amino group provide a powerful tool for tuning their pharmacological properties, leading to compounds with significant anticancer, antimicrobial, and neuroprotective potential.

Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships, aided by computational modeling, could lead to the rational design of more potent and selective compounds. The elucidation of the precise molecular targets and signaling pathways for different derivatives will be crucial for understanding their mechanisms of action and for identifying potential biomarkers for patient stratification. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds.

By building upon the foundational knowledge presented here and embracing a multidisciplinary approach, the scientific community can unlock the full therapeutic potential of amino-functionalized 8-hydroxyquinolines, paving the way for the development of novel and effective treatments for a range of challenging diseases.

References

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. ResearchGate. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH. Available at: [Link]

  • IC50 values of 5-amino-8-hydroxyquinoline (5AHQ) in leukemia and myeloma cell lines. ResearchGate. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. NIH. Available at: [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Available at: [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC - NIH. Available at: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ACS Publications. Available at: [Link]

  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC - NIH. Available at: [Link]

  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Europe PMC. Available at: [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-methoxyisoquinolin-8-amine. As a substituted aromatic amine and isoquinoline derivative, this compound requires careful management to ensure personnel safety and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Essential Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 7-methoxyisoquinolin-8-amine is not widely available, its structural components—an isoquinoline core and an aromatic amine functional group—allow for a robust risk assessment based on well-documented analogous compounds.

The primary hazards are associated with its likely toxicity and irritant properties, characteristic of many aromatic amines and quinoline derivatives.[1][2][3][4][5]

Table 1: Inferred Hazard Profile for 7-Methoxyisoquinolin-8-amine

Hazard Category Anticipated Risk Rationale and Authoritative Source Analogy
Acute Toxicity (Oral) Harmful if swallowed. Structurally similar compounds like isoquinoline and 8-quinolinamine are classified as harmful or toxic if swallowed.[1][5][6]
Acute Toxicity (Dermal) Harmful or toxic in contact with skin. Isoquinoline itself is classified as toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Harmful if inhaled. Aromatic amines and isoquinoline derivatives can cause respiratory irritation.[5][6]
Skin Corrosion/Irritation Causes skin irritation. This is a common characteristic of quinolinamines and other aromatic amines.[1][4][5]
Eye Damage/Irritation Causes serious eye irritation/damage. Direct contact with amine compounds can cause severe eye damage.[4][7]
Environmental Hazard Very toxic to aquatic life. Isoquinoline derivatives and other nitrogenous heterocyclic compounds are often persistent and toxic in aquatic environments.[8]

| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids. | The amine group is basic and can react exothermically with acids. Amines can also be readily oxidized.[9][10] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-methoxyisoquinolin-8-amine in any capacity, including for disposal, the following minimum PPE is mandatory. The goal is to create a complete barrier to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection : Wear nitrile or neoprene gloves. Standard latex gloves offer insufficient protection against many organic chemicals. Always double-check the glove manufacturer's compatibility chart. Contaminated gloves must be removed and disposed of as hazardous waste.

  • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant risk of splashing.[2]

  • Body Protection : A standard, fully-buttoned laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[9][11]

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10] The disposal process begins the moment the chemical is deemed waste.

Step 1: Designate a Waste Container

  • Select a container made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.

  • Avoid metal containers, as some amine compounds can be corrosive.[12][13]

  • The container must have a secure, leak-proof screw cap. It must be kept closed at all times except when adding waste.[12]

Step 2: Label the Container Correctly

  • Before any waste is added, affix a "HAZARDOUS WASTE" label.[12][14]

  • Clearly list all chemical constituents by their full name, including 7-methoxyisoquinolin-8-amine and any solvents. Provide percentage estimates for each component.[12]

  • This explicit labeling is a regulatory requirement and is vital for the safety of waste handlers.

Step 3: Segregate from Incompatible Waste Streams

  • Store the designated waste container in a secondary containment bin to mitigate leaks or spills.

  • Crucially, this waste stream must be kept separate from:

    • Strong Acids : To prevent violent acid-base neutralization reactions.

    • Strong Oxidizing Agents (e.g., peroxides, nitric acid, permanganates): To prevent vigorous and potentially explosive reactions.[9]

    • Halogenated Compounds : Mixing with certain halogenated solvents can lead to unforeseen reactions.

Spill Management Protocol

An immediate and correct response to a spill can prevent a minor incident from escalating into a serious emergency.[15]

For Minor Spills (Contained within a fume hood):

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Ventilation : Keep the fume hood sash at the lowest practical height.

  • Contain the Spill : Create a dike around the spill using an inert absorbent material such as vermiculite, clay, or sand.[15][16] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[15]

  • Absorb the Material : Working from the outside in, cover the spill with the absorbent.

  • Collect Residue : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[8][16]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[17] All cleaning materials must be disposed of as hazardous waste. Special decontamination solutions for aromatic amines are also commercially available.

For Major Spills (Outside of a fume hood, or involving large quantities):

  • EVACUATE : Immediately evacuate the area.

  • ALERT : Notify your institution's Environmental Health & Safety (EHS) office and/or activate the nearest fire alarm.

  • ISOLATE : If safe to do so, close the doors to the affected area to contain vapors.

  • DO NOT ATTEMPT TO CLEAN UP : Allow trained emergency responders to handle the situation.[18]

Formal Disposal Procedure

Under no circumstances should 7-methoxyisoquinolin-8-amine or its solutions be disposed of down the drain.[19] Doing so is a regulatory violation and poses a significant threat to aquatic ecosystems.[8]

Step-by-Step Disposal Workflow:

  • Waste Accumulation : Collect all waste containing 7-methoxyisoquinolin-8-amine (pure compound, solutions, contaminated PPE, and spill cleanup materials) in your correctly labeled, sealed, and segregated hazardous waste container.

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[12]

  • Request Pickup : Once the container is full or you are discontinuing the project, arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[14][19] Follow your organization's specific procedures for requesting a chemical waste pickup.

  • Documentation : Maintain a record of the waste generated, including its composition and volume, as part of your laboratory's chemical inventory and waste disposal records. This is often required for regulatory compliance.[19]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing 7-methoxyisoquinolin-8-amine waste from generation to final disposal.

G Workflow for 7-Methoxyisoquinolin-8-amine Disposal cluster_0 Waste Generation & Handling cluster_1 Segregation & Storage cluster_2 Final Disposal cluster_3 Contingency: Spill Event gen Waste Generation (Unused reagent, solutions, contaminated materials) ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat, Fume Hood) gen->ppe container Select Compatible Waste Container (Glass or HDPE) ppe->container label_cont Affix 'Hazardous Waste' Label & List All Contents container->label_cont segregate Segregate from Incompatibles (Acids, Oxidizers) label_cont->segregate storage Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->storage pickup Arrange for Pickup by EHS or Licensed Vendor storage->pickup document Document Waste Disposal in Lab Records pickup->document spill Spill Occurs minor_spill Minor Spill Protocol: Contain, Absorb, Decontaminate spill->minor_spill Is it Minor & Contained? (Yes) major_spill Major Spill Protocol: EVACUATE & ALERT EHS spill->major_spill (No) spill_waste Collect Spill Residue as Hazardous Waste minor_spill->spill_waste spill_waste->label_cont

Caption: Decision workflow for safe disposal of 7-Methoxyisoquinolin-8-amine.

References

  • SAFETY DATA SHEET CLEAN AMINE® . (n.d.). Greenbook.net. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES . (n.d.). Clarkson University. Retrieved from [Link]

  • Guide for Chemical Spill Response . (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide . (n.d.). Chem Klean. Retrieved from [Link]

  • Safety Data Sheet for Amine-containing product . (n.d.). Retrieved from [Link]

  • Amine Disposal For Businesses . (n.d.). Collect and Recycle. Retrieved from [Link]

  • Spill DECONtamination Kit, Aromatic Amine . (n.d.). SKC Inc. Retrieved from [Link]

  • SAFETY DATA SHEET for 7-Hydroxyisoquinoline . (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • 7-Methoxyisoquinoline PubChem CID 594375 . (n.d.). PubChem. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue University College of Engineering. Retrieved from [Link]

  • Isoquinoline Safety Data Sheet . (2018). Synerzine. Retrieved from [Link]

  • MSDS Amine . (n.d.). Resyn Biosciences. Retrieved from [Link]

  • SAFETY DATA SHEET for 6,7-Dimethoxy-3,4-dihydroisoquinoline . (2024). Fisher Scientific. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline . (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . (n.d.). StateScape. Retrieved from [Link]

  • 6-Methoxy-8-quinolinamine PubChem CID 7023 . (n.d.). PubChem. Retrieved from [Link]

  • Chemical Compatibility Calculator . (n.d.). DWK Life Sciences. Retrieved from [Link]

  • Chemical Compatibility Database . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Isoquinolin-7-amine PubChem CID 14660277 . (n.d.). PubChem. Retrieved from [Link]

  • Chemical Compatibility Chart . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility Chart . (2024). Walchem. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . (n.d.). American Chemistry Council. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxyisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety and logistical information for the handling and disposal of 7-Methoxyisoquinolin-8-amine. Tailored for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety data to ensure a secure laboratory environment when working with this potent compound. The procedural guidance herein is designed to answer specific operational questions, building a foundation of trust through value-added information beyond the product itself.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

7-Methoxyisoquinolin-8-amine is a compound that demands rigorous safety protocols due to its significant hazard profile. A thorough risk assessment, based on available Safety Data Sheets (SDS), reveals multiple areas of concern that dictate the necessity of comprehensive personal protective equipment (PPE).

The compound is classified as toxic if swallowed and is known to cause serious eye damage .[1][2] Furthermore, it poses a risk of causing an allergic skin reaction and is suspected of damaging fertility or the unborn child .[1][2] Compounding these human health risks, it is also categorized as very toxic to aquatic life with long-lasting effects , mandating stringent containment and disposal procedures.[1][2] Given these classifications, handling this chemical without appropriate PPE can lead to severe acute and chronic health issues.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with 7-Methoxyisoquinolin-8-amine. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over goggles.Protects against splashes and airborne particles, preventing contact that could lead to serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect for integrity before each use and practice proper removal technique.Prevents skin contact, which can cause allergic reactions and potential systemic absorption.[1][3]
Body Protection A flame-resistant laboratory coat. For procedures with a high risk of splashes, a chemical-resistant apron is required over the lab coat.Shields the body from accidental spills and contamination of personal clothing.[1]
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood to control airborne dust. If dust generation is unavoidable, a NIOSH-approved respirator with a P3 filter is mandatory.[1]Protects the respiratory system from the inhalation of toxic dust particles.[1]

Procedural Workflow for Safe Handling

Adherence to a strict operational protocol is paramount for the safe handling of 7-Methoxyisoquinolin-8-amine. The following diagram and step-by-step guide illustrate the procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Review SDS & Protocols prep2 Designate & Prepare Work Area in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weighing & Transfer of Solid Compound prep3->handle1 Proceed to Handling handle2 Solution Preparation handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Complete Experiment clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Thorough Hand Washing clean3->clean4

Caption: Procedural workflow for handling 7-Methoxyisoquinolin-8-amine.

Step-by-Step Handling Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1][3]

    • Designate a specific area within a certified chemical fume hood for the handling of this compound to prevent cross-contamination.[1][4]

    • Ensure all necessary PPE is readily available and in good condition. Don all required PPE before entering the designated handling area.

  • Weighing and Transfer :

    • Handle 7-Methoxyisoquinolin-8-amine as a solid powder. Use a spatula for all transfers to minimize the creation of dust.[1]

    • Avoid pouring the powder directly.

    • Keep the container tightly sealed when not in use to prevent spillage and exposure.[1][4]

  • Solution Preparation :

    • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

    • If heating is necessary, utilize a controlled heating mantle and a condenser to minimize the release of vapors.

  • Post-Handling Decontamination :

    • After completing the procedure, decontaminate the work surface with an appropriate solvent, followed by a thorough cleaning with soap and water.

    • Carefully remove PPE in the correct order to avoid self-contamination: first gloves, then the lab coat, and finally eye and face protection.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3] Contaminated work clothing must not be allowed out of the workplace.[1][3]

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[1][2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 7-Methoxyisoquinolin-8-amine and all associated waste is crucial to prevent environmental contamination and adhere to regulatory standards.

  • Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the container in accordance with local, state, and federal regulations.[2][3]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "7-Methoxyisoquinolin-8-amine," and the associated hazard pictograms.[3] Store waste in a designated satellite accumulation area until it can be collected by trained hazardous waste personnel. Avoid release to the environment under all circumstances.[1]

References

  • Chemtrec. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.